(2-Bromo-5-methoxyphenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDAKNCVXNJCGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446463 | |
| Record name | (2-Bromo-5-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150192-39-5 | |
| Record name | (2-Bromo-5-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (2-Bromo-5-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-5-methoxyphenyl)methanol is a substituted benzyl alcohol that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive benzylic alcohol and a synthetically versatile aryl bromide, makes it an important intermediate in the preparation of more complex molecules, including potential pharmaceutical agents and other functional materials. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its key spectral data.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.
Table 1: General Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Bromo-5-methoxybenzyl alcohol | [1] |
| CAS Number | 150192-39-5 | [1] |
| Molecular Formula | C₈H₉BrO₂ | [1] |
| Appearance | White to off-white solid | [2] |
Table 2: Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 217.06 g/mol | [1] |
| Melting Point | 49 °C | [2] |
| Boiling Point | 308.2 ± 27.0 °C (Predicted) | [2] |
| Density | 1.513 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 14.01 ± 0.10 (Predicted) | [2] |
Synthesis and Purification
The most common and direct route to synthesize this compound is through the reduction of the corresponding aldehyde, 2-bromo-5-methoxybenzaldehyde.
Experimental Protocol: Synthesis
This protocol is adapted from a general procedure for the reduction of substituted benzaldehydes using sodium borohydride.
Materials:
-
2-Bromo-5-methoxybenzaldehyde
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve 2-bromo-5-methoxybenzaldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Once the reaction is complete, cool the mixture again to 0 °C and quench the reaction by the slow addition of deionized water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification
The crude this compound can be purified by column chromatography.
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a white to off-white solid.
-
For further purification, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be performed.
Spectral Characterization
The identity and purity of the synthesized this compound are confirmed by various spectroscopic methods.
Table 3: Spectral Data
| Technique | Key Features and Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm. A singlet for the methoxy (-OCH₃) protons around δ 3.8 ppm. A singlet for the benzylic (-CH₂OH) protons around δ 4.6 ppm. A broad singlet for the hydroxyl (-OH) proton, which is D₂O exchangeable. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-160 ppm. A carbon signal for the methoxy group around δ 55 ppm. A signal for the benzylic carbon (-CH₂OH) around δ 65 ppm. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretching bands for aromatic and aliphatic protons around 2850-3100 cm⁻¹. C-O stretching band around 1000-1250 cm⁻¹. Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) should be observed, along with an M+2 peak of similar intensity, which is characteristic of a bromine-containing compound. Common fragmentation patterns for benzyl alcohols include the loss of water (M-18) and the formation of a stable benzylic cation. |
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Applications in Research and Development
The presence of the aryl bromide functionality allows for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce further molecular complexity. The benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted into an ether or ester. These synthetic handles make this compound a versatile starting material for the synthesis of novel compounds in drug discovery and materials science.
Disclaimer: This document is intended for informational purposes for qualified professionals and should not be considered a substitute for established laboratory safety protocols and procedures. All experiments should be conducted with appropriate risk assessments and in accordance with institutional safety guidelines.
References
Technical Guide: (2-Bromo-5-methoxyphenyl)methanol (CAS 150192-39-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-5-methoxyphenyl)methanol, with CAS number 150192-39-5, is a substituted benzyl alcohol derivative.[1][2][3] Such compounds are recognized as valuable building blocks in organic synthesis and are of interest in medicinal chemistry due to the diverse biological activities exhibited by this class of molecules. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and a discussion of the potential biological significance of this compound, based on available scientific information.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular formula of C₈H₉BrO₂ and a molecular weight of approximately 217.06 g/mol .[1][2] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 150192-39-5 | [1][2][3][4][5] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Bromo-5-methoxybenzyl alcohol | [2] |
| Molecular Formula | C₈H₉BrO₂ | [1][2] |
| Molecular Weight | 217.06 g/mol | [2] |
| Melting Point | 49 °C | |
| Boiling Point | 308.2 ± 27.0 °C (Predicted) | |
| Density | 1.513 ± 0.06 g/cm³ (Predicted) | |
| Purity | ≥98% (Commercially available) | [1] |
| Storage | Room temperature, sealed in dry conditions | [1][4] |
Synthesis
A common and effective method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehydes. This compound can be synthesized by the reduction of 2-bromo-5-methoxybenzaldehyde using a mild reducing agent such as sodium borohydride (NaBH₄).
Experimental Protocol: Reduction of 2-bromo-5-methoxybenzaldehyde
This protocol is a representative procedure based on general methods for the reduction of substituted benzaldehydes.
Materials:
-
2-bromo-5-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-5-methoxybenzaldehyde (1.0 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of 1 M HCl to neutralize the excess NaBH₄ and decompose the borate ester complex.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Spectroscopic Data
Table 2: ¹H and ¹³C NMR Data for 2-Bromo-5-methoxyphenyl methanesulfonate [6]
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 7.49 (d, J = 8.12 Hz, 1H), 7.02 (d, J = 2.82 Hz, 1H), 6.77 (dd, J = 2.84, 2.84 Hz, 1H), 3.81 (s, 3H), 3.26 (s, 3H) |
| ¹³C NMR | 159.90, 146.95, 133.75, 114.98, 110.08, 105.82, 55.87, 38.86 |
Disclaimer: This data is for a related compound and should be used for reference only. Actual spectral data for this compound should be obtained for confirmation.
Biological Activity and Potential Applications
There is currently a lack of specific studies on the biological activity and mechanism of action of this compound in the scientific literature. However, the broader class of substituted benzyl alcohols has been investigated for various biological properties, including antibacterial and antifungal activities. The presence of a bromine atom and a methoxy group on the phenyl ring can influence the lipophilicity and electronic properties of the molecule, which in turn may modulate its biological activity.
Derivatives of similar brominated methoxyphenyl structures have been explored for a range of applications. For instance, 2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol has been noted for its potential antimicrobial and anticancer properties.[7] This suggests that this compound could serve as a valuable scaffold or intermediate for the synthesis of novel therapeutic agents. Further research is warranted to explore the biological potential of this specific compound.
Visualizations
Due to the absence of specific information regarding the involvement of this compound in any signaling pathways, a diagrammatic representation of a biological mechanism is not feasible at this time. However, a general workflow for its synthesis and a conceptual workflow for its potential biological evaluation are presented below.
Caption: Synthetic workflow for this compound.
Caption: Conceptual workflow for biological evaluation.
Conclusion
This compound is a readily synthesizable organic compound with potential applications in medicinal chemistry and drug discovery. While specific biological data for this molecule is currently limited, its structural features suggest that it warrants further investigation. This technical guide provides a foundational understanding of its properties and a framework for its synthesis and potential biological evaluation. Researchers are encouraged to perform detailed spectroscopic analysis and biological screening to fully elucidate the characteristics and potential of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C8H9BrO2 | CID 10867706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 150192-39-5 [sigmaaldrich.com]
- 4. 150192-39-5|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. 2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol | Benchchem [benchchem.com]
molecular weight of (2-Bromo-5-methoxyphenyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of (2-Bromo-5-methoxyphenyl)methanol, a key chemical intermediate. It includes detailed information on its physicochemical properties, a representative synthetic protocol, and its potential applications in the field of drug discovery, particularly as a building block for more complex molecules. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using diagrams.
Physicochemical Properties
This compound is an organic compound with the molecular formula C8H9BrO2.[1][2] It is recognized for its role as a versatile building block in organic synthesis. The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H9BrO2 | PubChem[1] |
| Molecular Weight | 217.06 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 150192-39-5 | PubChem[1][2] |
| Synonyms | 2-Bromo-5-methoxybenzyl alcohol | PubChem[1] |
Spectroscopic Data
Spectroscopic data is critical for the verification of the identity and purity of a chemical compound. While specific spectra are typically provided with purchased batches, the following table outlines the types of spectral information that are commonly generated for this molecule.
| Analysis Type | Description |
| GC-MS | Gas Chromatography-Mass Spectrometry provides information on the compound's purity and its mass-to-charge ratio, confirming its molecular weight.[1] |
| IR Spectra | Infrared Spectroscopy is used to identify the presence of key functional groups within the molecule.[1] |
| NMR Spectra | Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) spectroscopy provides detailed information about the structure and connectivity of atoms in the molecule. |
Role in Drug Development and Synthesis
This compound is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of compounds designed to target and degrade specific proteins, a key area in modern drug discovery.[2] Its structure, featuring a bromo group and a hydroxymethyl group on a methoxy-substituted phenyl ring, allows for a variety of chemical modifications and coupling reactions.
The logical workflow for utilizing such a building block in a drug discovery pipeline is illustrated below. The process begins with the initial building block, which is then elaborated through a series of synthetic steps to create a library of candidate compounds. These candidates are subsequently screened for biological activity to identify a lead compound for further development.
Experimental Protocols
The following is a representative protocol for the synthesis of a substituted phenylmethanol derivative. This methodology is adapted from a known procedure for a structurally related compound and illustrates the general steps that could be applied for the synthesis of this compound or its derivatives.[3]
Objective: To synthesize a functionalized haloether from a starting olefin, illustrating a common synthetic transformation.[3]
Materials:
-
Starting Material (e.g., β,β-dicyanostyrene)
-
N-bromosuccinimide (NBS)
-
Absolute Methanol
-
Ethyl Acetate (EtOAc)
-
Petroleum Ether
-
Silica Gel for column chromatography
-
Standard laboratory glassware (three-neck flask, condenser, etc.)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 100 mL three-neck flask, dissolve the starting olefin (e.g., β,β-dicyanostyrene, 2 mmol) in absolute methanol (10 mL).[3]
-
Addition of Reagent: To this solution, add N-bromosuccinimide (NBS) (2 mmol) portion-wise at room temperature.[3]
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).[3]
-
Workup: Upon completion, remove the excess methanol from the reaction mixture by rotary evaporation.[3]
-
Purification: Purify the resulting residue by column chromatography over silica gel. The column is typically eluted with a solvent mixture such as ethyl acetate/petroleum ether (e.g., 1:10 v/v) to yield the final product.[3]
-
Characterization: Confirm the structure and purity of the isolated compound using spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.[3]
This protocol demonstrates a common method for the difunctionalization of olefins, a powerful strategy for rapidly building molecular complexity from simple starting materials.[3] The use of methanol as both a solvent and a reactant is a key feature of this particular transformation.[3]
References
In-Depth Technical Guide to the Structure Elucidation of (2-Bromo-5-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of (2-Bromo-5-methoxyphenyl)methanol, a valuable building block in organic synthesis. This document details the key identifiers, physicochemical properties, and a plausible synthetic route, and presents a thorough analysis of its spectroscopic data for unambiguous structure confirmation.
Compound Identification and Properties
This compound is a substituted benzyl alcohol derivative. Its core structure consists of a benzene ring substituted with a bromo, a methoxy, and a hydroxymethyl group.
Table 1: Key Identifiers and Physicochemical Properties
| Parameter | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Bromo-5-methoxybenzyl alcohol | [1] |
| CAS Number | 150192-39-5 | [1][2] |
| Molecular Formula | C₈H₉BrO₂ | [2] |
| Molecular Weight | 217.06 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 49 °C |
Synthesis and Purification
A common and effective method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2-bromo-5-methoxybenzaldehyde. This transformation can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.
Experimental Protocol: Synthesis
Reaction Scheme:
Materials:
-
2-Bromo-5-methoxybenzaldehyde
-
Methanol (CH₃OH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-5-methoxybenzaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification
The crude this compound can be purified by recrystallization or silica gel column chromatography.
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Structure Elucidation via Spectroscopic Methods
The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 | d | 1H | Ar-H (H6) |
| ~6.90 | d | 1H | Ar-H (H3) |
| ~6.75 | dd | 1H | Ar-H (H4) |
| ~4.70 | s | 2H | -CH₂OH |
| ~3.80 | s | 3H | -OCH₃ |
| ~2.0 (variable) | br s | 1H | -OH |
Table 3: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~159.0 | C-OCH₃ (C5) |
| ~140.0 | C-CH₂OH (C1) |
| ~133.0 | C-H (C6) |
| ~115.0 | C-H (C4) |
| ~114.0 | C-Br (C2) |
| ~113.0 | C-H (C3) |
| ~64.0 | -CH₂OH |
| ~55.5 | -OCH₃ |
Note: The predicted chemical shifts are based on the analysis of similar structures and may vary slightly from experimental values.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1580, 1480 | Medium-Weak | C=C stretch (aromatic ring) |
| 1250-1200 | Strong | C-O stretch (aryl ether) |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
| ~600 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound can be found on SpectraBase.[3]
Table 5: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment |
| 216/218 | [M]⁺ (Molecular ion peak with bromine isotope pattern) |
| 199/201 | [M - OH]⁺ |
| 187/189 | [M - CH₂OH]⁺ |
| 108 | [M - Br - CH₂OH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Visualizations
Chemical Structure
Caption: 2D Structure of this compound.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Structure Elucidation Workflow
Caption: Logical workflow for the structure elucidation process.
References
Synthesis of (2-Bromo-5-methoxyphenyl)methanol: A Strategic Guide to a Key Pharmaceutical Building Block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(2-Bromo-5-methoxyphenyl)methanol (CAS No. 150192-39-5) is an essential building block in the landscape of modern organic synthesis and medicinal chemistry.[1][2] Its strategically positioned functional groups—a nucleophilic hydroxylmethyl group, a methoxy moiety, and a bromine atom ripe for cross-coupling reactions—make it a versatile precursor for a diverse range of complex molecular architectures. This guide, designed for the discerning researcher, moves beyond simple procedural recitation to provide a deep, mechanistic understanding of the primary synthetic routes, the rationale behind precursor selection, and the critical parameters that ensure a successful and reproducible synthesis.
Part 1: Retrosynthetic Analysis and Strategic Considerations
A successful synthesis begins with a robust retrosynthetic strategy. The primary disconnection points for this compound logically lead back to two commercially available and widely used precursors: the corresponding benzaldehyde or benzoic acid. The choice between these pathways often hinges on factors such as starting material cost, reagent availability, and the desired scale of the reaction.
The electronic nature of the substituted benzene ring plays a crucial role in these transformations. The methoxy group is a powerful electron-donating group, activating the ring towards electrophilic substitution and directing incoming electrophiles to the ortho and para positions. Conversely, the bromine atom is deactivating yet ortho-, para-directing. This interplay of electronic effects is fundamental to understanding the synthesis of the necessary precursors.
Caption: Retrosynthetic analysis of this compound.
Part 2: Primary Synthetic Pathways
The most direct and reliable methods for synthesizing this compound involve the reduction of a carbonyl group.
Method A: Reduction of 2-Bromo-5-methoxybenzaldehyde
This is arguably the most efficient and high-yielding route. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry, readily achieved with mild reducing agents.
Principle & Mechanistic Insight: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a selective reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters, amides, or carboxylic acids under standard conditions. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide during aqueous work-up yields the desired alcohol. The relative safety and ease of handling of NaBH₄ compared to more powerful hydrides make this method highly suitable for both small-scale and large-scale preparations.
Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-methoxybenzaldehyde (1.0 eq). Dissolve the aldehyde in a suitable solvent such as methanol or ethanol (approx. 10-15 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Gas evolution (H₂) may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Work-up: Once the starting material is consumed, cool the flask again in an ice bath and slowly quench the reaction by adding 1M hydrochloric acid (HCl) until the pH is acidic (~pH 2-3) and gas evolution ceases.
-
Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization from a solvent system like ethyl acetate/hexanes or by flash column chromatography on silica gel.
Data Presentation:
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | High chemoselectivity for aldehydes, operational simplicity, and safety. |
| Solvent | Methanol / Ethanol | Excellent solubility for the substrate and reagent; protic nature facilitates the reaction. |
| Stoichiometry | 1.1 - 1.5 eq NaBH₄ | A slight excess ensures complete conversion of the starting material. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; warming ensures completion. |
| Typical Yield | >95% | This transformation is typically very efficient and clean. |
Method B: Reduction of 2-Bromo-5-methoxybenzoic Acid
When the corresponding benzoic acid is the more accessible starting material, a more potent reducing agent is required.
Principle & Mechanistic Insight: Carboxylic acids are less electrophilic than aldehydes and are resistant to reduction by NaBH₄. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing carboxylic acids, esters, and amides to their corresponding alcohols. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water and other protic solvents. The mechanism involves the initial deprotonation of the carboxylic acid to form a lithium carboxylate, followed by coordination of the aluminum hydride and subsequent delivery of hydride ions to furnish the primary alcohol after an acidic work-up.
Experimental Protocol:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a dropping funnel, reflux condenser, and magnetic stirrer.
-
Reagent Preparation: In the flask, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 2-bromo-5-methoxybenzoic acid (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching (Fieser work-up): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add dropwise: (i) 'x' mL of water, (ii) 'x' mL of 15% aqueous NaOH, and (iii) '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and precipitating the aluminum salts as a granular solid.
-
Filtration & Purification: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular salts through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified as described in Method A.
Caption: Experimental workflows for primary synthesis pathways.
Part 3: Synthesis of Key Precursors
A comprehensive understanding requires mastery of the synthesis of the starting materials themselves.
Synthesis of 2-Bromo-5-methoxybenzoic Acid
This intermediate is readily prepared by the selective electrophilic bromination of 3-methoxybenzoic acid.
Principle & Mechanistic Insight: The synthesis relies on the powerful ortho-, para-directing effect of the methoxy group, which overrides the weaker meta-directing effect of the carboxylic acid. The C2 position is para to the methoxy group and ortho to the carboxylic acid, making it the most electronically activated and sterically accessible site for bromination. Various brominating systems can be employed, from molecular bromine in acetic acid to N-bromosuccinimide (NBS) with catalytic acid.[3][4][5]
Experimental Protocol (Adapted from PrepChem): [4]
-
Setup: In a flask suitable for heating, suspend 3-methoxybenzoic acid (1.0 eq) in glacial acetic acid.
-
Reagent Addition: To this mixture, add liquid bromine (1.0-1.1 eq) followed by an equal volume of water.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC or HPLC.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove acetic acid and any remaining bromine, and dry under vacuum. The yield is typically high, and the product is often pure enough for subsequent steps without further purification.
Part 4: Applications in Further Synthesis
The utility of this compound lies in its capacity as a versatile intermediate. The bromine atom is a synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern C-C bond formation.[6][7][8][9]
Caption: Application in Suzuki-Miyaura cross-coupling reactions.
Conclusion
The synthesis of this compound is most effectively achieved through the reduction of its corresponding aldehyde or carboxylic acid. The aldehyde reduction pathway using sodium borohydride represents a superior method in terms of safety, simplicity, and yield. The synthesis of the necessary precursors is governed by fundamental principles of electrophilic aromatic substitution. A thorough understanding of these methods provides researchers with reliable access to a valuable building block, enabling the rapid development of novel chemical entities for pharmaceutical and materials science applications.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C8H9BrO2 | CID 10867706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
(2-Bromo-5-methoxyphenyl)methanol: A Core Starting Material in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(2-Bromo-5-methoxyphenyl)methanol is a key building block in organic synthesis, particularly valued in the pharmaceutical industry for its role as a versatile starting material in the development of novel therapeutic agents. Its unique substitution pattern, featuring a bromine atom and a methoxy group on the phenyl ring, provides strategic points for chemical modification, enabling the construction of complex molecular architectures with desired pharmacological activities. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery and development.
Physicochemical and Spectroscopic Data
A thorough characterization of this compound is essential for its effective use in synthesis. The following tables summarize its key physicochemical properties and spectroscopic data.
| Property | Value | Reference |
| Molecular Formula | C₈H₉BrO₂ | [1] |
| Molecular Weight | 217.06 g/mol | [1] |
| CAS Number | 150192-39-5 | [1] |
| Appearance | Not specified; likely a solid | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Soluble in common organic solvents |
| Spectroscopic Data | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy group protons, and benzylic alcohol protons. |
| ¹³C NMR | Resonances for aromatic carbons (including carbon attached to bromine and methoxy group), methoxy carbon, and benzylic carbon. |
| Infrared (IR) | Characteristic absorptions for O-H stretching (alcohol), C-O stretching (alcohol and ether), and C-Br stretching. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight, along with characteristic isotopic pattern for bromine. |
Note: Specific spectral data should be acquired for each batch to confirm identity and purity.
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a two-step process: the bromination of a suitable precursor followed by the reduction of a carbonyl group.
Step 1: Synthesis of 2-Bromo-5-methoxybenzoic acid
A common precursor for the target molecule is 2-bromo-5-methoxybenzoic acid. This intermediate can be synthesized from m-methoxybenzoic acid through electrophilic aromatic substitution.
Experimental Protocol:
To a solution of m-methoxybenzoic acid (15.2 g, 0.1 mol) in 75 g of dichloromethane, add 30 mL of concentrated sulfuric acid. Sequentially add potassium bromide (1.19 g, 0.01 mol) and red phosphorus (1.23 g, 0.01 mol). To this stirring mixture, add N-bromosuccinimide (26.7 g, 0.15 mol) at 25 °C. Control the reaction temperature between 25-30 °C and react for 3 hours. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC). Upon completion, pour the reaction mixture into 200 g of ice water to quench the reaction. Recover the dichloromethane under reduced pressure. Filter the mother liquor and recrystallize the solid from 65 mL of ethanol to obtain 2-bromo-5-methoxybenzoic acid. The expected yield is approximately 93.4% with a purity of 99.1%.[2]
Step 2: Reduction of 2-Bromo-5-methoxybenzoic acid to this compound
The carboxylic acid functional group of 2-bromo-5-methoxybenzoic acid can be reduced to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
General Experimental Protocol (Adaptation Required):
In a dry, inert atmosphere (e.g., nitrogen or argon), a solution of 2-bromo-5-methoxybenzoic acid in a dry ethereal solvent (such as diethyl ether or tetrahydrofuran) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in the same solvent at 0 °C. The reaction mixture is then typically stirred at room temperature for several hours. After the reaction is complete (monitored by TLC), the excess LiAlH₄ is cautiously quenched by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup). The resulting precipitate is filtered off, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.
Note: Lithium aluminum hydride is a highly reactive and pyrophoric reagent that must be handled with extreme care by trained personnel in a controlled laboratory environment.[3]
Alternatively, if 2-bromo-5-methoxybenzaldehyde is used as the starting material, a milder reducing agent such as sodium borohydride (NaBH₄) can be employed.[4][5][6][7]
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes mellitus.
Role in the Synthesis of SGLT2 Inhibitors
SGLT2 inhibitors, such as Empagliflozin, work by blocking the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine and lowering blood glucose levels. The synthesis of these complex molecules often involves the coupling of a glucose or glucuronic acid derivative with a substituted aromatic aglycone. This compound serves as a precursor to this aglycone portion. The bromine atom allows for further functionalization, such as cross-coupling reactions to introduce other molecular fragments, while the methoxy and alcohol groups can be modified or are integral parts of the final drug structure.
Signaling Pathway and Experimental Workflow
SGLT2 Signaling Pathway
The therapeutic target of drugs derived from this compound, SGLT2, plays a critical role in glucose homeostasis. The following diagram illustrates the mechanism of action of SGLT2 inhibitors.
Diagram Description: This diagram illustrates the role of SGLT2 in renal glucose reabsorption and how SGLT2 inhibitors, synthesized from precursors like this compound, block this process, leading to increased glucose excretion in the urine.
Synthetic Workflow
The general workflow for the synthesis and application of this compound in drug discovery is depicted below.
Diagram Description: This flowchart outlines the key steps from the starting material, m-methoxybenzoic acid, to the final drug candidate, highlighting the pivotal role of this compound as a key intermediate.
Conclusion
This compound is a valuable and versatile starting material in the synthesis of pharmaceutically active compounds. Its straightforward preparation and the strategic placement of its functional groups make it an important building block for medicinal chemists. The successful application of this compound in the development of SGLT2 inhibitors underscores its significance in the ongoing quest for new and effective treatments for metabolic diseases. This guide provides a foundational understanding for researchers and professionals in the field of drug development to effectively utilize this compound in their synthetic endeavors.
References
- 1. This compound | C8H9BrO2 | CID 10867706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium-glucose transport: role in diabetes mellitus and potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. m.youtube.com [m.youtube.com]
Technical Guide: Spectroscopic and Synthetic Profile of (2-Bromo-5-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed experimental protocol for the synthesis of (2-Bromo-5-methoxyphenyl)methanol (CAS No: 150192-39-5). This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex organic molecules.
Core Spectroscopic Data
While readily available, complete, and verified public spectra for this compound are limited, the following tables summarize the expected and reported spectroscopic data based on analysis of similar compounds and available database information.[1]
Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| ~7.45 (d, J = 8.8 Hz, 1H, Ar-H) | ~159.0 (Ar C-O) |
| ~6.90 (d, J = 3.0 Hz, 1H, Ar-H) | ~141.5 (Ar C-Br) |
| ~6.70 (dd, J = 8.8, 3.0 Hz, 1H, Ar-H) | ~133.0 (Ar C-H) |
| ~4.70 (s, 2H, -CH₂OH) | ~115.0 (Ar C-H) |
| ~3.80 (s, 3H, -OCH₃) | ~113.0 (Ar C-H) |
| ~2.0 (br s, 1H, -OH) | ~112.0 (Ar C-C) |
| ~64.0 (-CH₂OH) | |
| ~55.5 (-OCH₃) |
Note: Predicted values are based on spectral data of structurally similar compounds, such as 2-Bromo-5-methoxyphenyl methanesulfonate, and general principles of NMR spectroscopy. Actual experimental values may vary slightly.[2]
Table 2: Infrared (IR) and Mass Spectrometry (MS) Data
| Spectroscopic Technique | Characteristic Peaks / Values |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) |
| ~3350 (br, O-H stretch) | |
| ~3000 (Ar C-H stretch) | |
| ~2950, 2870 (Aliphatic C-H stretch) | |
| ~1590, 1480 (Ar C=C stretch) | |
| ~1250 (C-O-C stretch, ether) | |
| ~1040 (C-O stretch, alcohol) | |
| Mass Spectrometry (GC-MS) | m/z |
| 216/218 (M⁺, Bromine isotope pattern) | |
| 199/201 ([M-OH]⁺) | |
| 137 ([M-Br]⁺) |
Note: IR and MS data are based on information from spectral databases which indicate the availability of vapor-phase IR and GC-MS spectra for this compound.[1]
Experimental Protocols
The synthesis of this compound is most effectively achieved through the reduction of its corresponding aldehyde, 2-bromo-5-methoxybenzaldehyde. Standard reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for this transformation.
Synthesis of this compound via Aldehyde Reduction
This protocol details the reduction of 2-bromo-5-methoxybenzaldehyde using sodium borohydride, a mild and selective reducing agent.
Materials:
-
2-bromo-5-methoxybenzaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-bromo-5-methoxybenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Reduction: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Foaming and gas evolution may occur. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by slowly adding deionized water or a saturated aqueous solution of ammonium chloride.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of this compound.
Caption: Synthesis and characterization workflow.
References
Technical Guide: ¹H NMR Spectrum of (2-Bromo-5-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2-Bromo-5-methoxyphenyl)methanol. Due to the limited availability of published experimental spectra for this specific compound in readily accessible databases, this guide presents a predicted ¹H NMR data set based on established spectroscopic principles and data from structurally analogous compounds. It also includes a detailed, standardized experimental protocol for acquiring such a spectrum and a logical workflow for spectral analysis.
Predicted ¹H NMR Data for this compound
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are derived from the analysis of substituent effects on the chemical shifts of aromatic and benzylic protons, with reference to similar compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| -CH₂OH | ~ 4.7 | Singlet (s) | - | 2H |
| Ar-H (position 6) | ~ 7.4 | Doublet (d) | ~ 8.5 | 1H |
| Ar-H (position 4) | ~ 6.8 | Doublet of doublets (dd) | ~ 8.5, 3.0 | 1H |
| Ar-H (position 3) | ~ 7.1 | Doublet (d) | ~ 3.0 | 1H |
| -OCH₃ | ~ 3.8 | Singlet (s) | - | 3H |
| -OH | Variable (Broad singlet) | - | - | 1H |
Note: The chemical shift of the hydroxyl (-OH) proton is highly variable and depends on factors such as solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with deuterium in the presence of D₂O.
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample of this compound is of high purity (ideally >98%) to avoid interfering signals from impurities.
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆). The choice of solvent can influence the chemical shifts of labile protons (e.g., -OH).
-
Concentration: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] This concentration is generally sufficient for obtaining a high-quality spectrum on a modern NMR spectrometer in a reasonable time.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, modern spectrometers can reference the spectrum to the residual solvent peak.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm.[1]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Matching: Tune and match the NMR probe to the resonance frequency of ¹H.
-
Locking: Lock the magnetic field frequency using the deuterium signal from the solvent.
-
Shimming: Shim the magnetic field to optimize its homogeneity across the sample volume. This is a critical step to achieve sharp spectral lines and good resolution. Automated shimming routines are available on most modern spectrometers.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used for a 1D ¹H NMR spectrum.
-
Acquisition Time (at): Set to 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): A delay of 1-5 seconds between pulses allows for the relaxation of the nuclei, which is important for accurate integration.
-
Number of Scans (ns): For a sample of this concentration, 8 to 16 scans should be sufficient to achieve a good signal-to-noise ratio.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm is generally adequate to cover the entire range of proton chemical shifts in most organic molecules.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the chemical shift scale to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
-
Logical Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the ¹H NMR spectrum of this compound.
Caption: Workflow for ¹H NMR analysis.
References
Technical Guide: Purity and Analysis of (2-Bromo-5-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity and analysis of (2-Bromo-5-methoxyphenyl)methanol, a key building block in organic synthesis. This document outlines the physicochemical properties, common analytical techniques for purity assessment, and potential impurities associated with its synthesis.
Physicochemical Properties
This compound is a substituted benzyl alcohol derivative. Its chemical structure and key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrO₂ | [1] |
| Molecular Weight | 217.06 g/mol | [1] |
| CAS Number | 150192-39-5 | [1] |
| Appearance | White to off-white crystalline solid | Commercially available data |
| Purity (Typical) | ≥97% to ≥98% | [2] Commercial Suppliers |
| Melting Point | 48-52 °C | Commercially available data |
| Boiling Point | ~308 °C (Predicted) | |
| Solubility | Soluble in methanol, ethanol, and chlorinated solvents. | General chemical knowledge |
Synthesis and Potential Impurities
This compound is commonly synthesized via the reduction of 2-bromo-5-methoxybenzaldehyde. This synthetic route is efficient; however, it can lead to specific process-related impurities.
The most probable impurity arising from this synthesis is the unreacted starting material, 2-bromo-5-methoxybenzaldehyde. Other potential impurities could include by-products from the reducing agent or side reactions, although these are generally present at lower levels.
Analytical Techniques for Purity and Characterization
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound, ensuring its identity, purity, and quality.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of this compound and quantifying any impurities. A reversed-phase method is typically employed.
Experimental Protocol (Representative):
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Detector | UV at 220 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Sample Preparation | Dissolve sample in mobile phase or methanol. |
This method effectively separates the target compound from its less polar starting material and other potential impurities. Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification of this compound and for detecting volatile impurities. The mass spectrum provides confirmation of the molecular weight.[1]
Experimental Protocol (Representative):
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp. 100°C, ramp to 280°C |
| Mass Spectrometer | Electron Ionization (EI), scanning from m/z 50-300 |
| Sample Preparation | Dissolve sample in a volatile solvent like dichloromethane or methanol. |
The resulting mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation and confirmation of the identity of this compound. Both ¹H and ¹³C NMR are utilized.
Expected Spectral Data:
-
¹H NMR (in CDCl₃):
-
A singlet for the methoxy (-OCH₃) protons.
-
A singlet or a broad singlet for the hydroxyl (-OH) proton of the alcohol.
-
A singlet for the benzylic (-CH₂OH) protons.
-
Signals in the aromatic region corresponding to the three protons on the benzene ring, exhibiting characteristic splitting patterns (doublets and a doublet of doublets).
-
-
¹³C NMR (in CDCl₃):
-
A signal for the methoxy carbon.
-
A signal for the benzylic carbon.
-
Signals in the aromatic region for the six carbons of the benzene ring, with carbons attached to electronegative atoms (Br, O) shifted downfield.
-
Experimental Protocol:
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Internal Standard | Tetramethylsilane (TMS) |
| Sample Preparation | Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Expected Absorptions:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (alcohol) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch (alcohol) | 1050-1250 |
| C-O stretch (ether) | 1000-1300 |
Data Presentation Summary
The following table summarizes the expected analytical data for this compound.
| Analytical Technique | Parameter | Expected Result |
| HPLC | Purity | ≥97% |
| Retention Time | Dependent on specific method conditions | |
| GC-MS | Molecular Ion (M⁺) | m/z 216/218 (due to Br isotopes) |
| ¹H NMR | Chemical Shifts (δ, ppm) | Aromatic H: ~6.7-7.4; -CH₂OH: ~4.7; -OCH₃: ~3.8; -OH: variable |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Aromatic C: ~110-160; -CH₂OH: ~64; -OCH₃: ~55 |
| IR | Key Absorptions (cm⁻¹) | ~3300 (O-H), ~1250 (C-O), ~1050 (C-O) |
Conclusion
The purity and identity of this compound can be reliably determined through a combination of chromatographic and spectroscopic methods. For routine quality control, HPLC is the method of choice for purity assessment and impurity profiling. GC-MS provides valuable information for identification and detection of volatile impurities. NMR and IR spectroscopy are essential for unambiguous structural confirmation. A thorough understanding of the synthesis and potential impurities is crucial for developing robust analytical methods and ensuring the quality of this important chemical intermediate in research and drug development.
References
solubility of (2-Bromo-5-methoxyphenyl)methanol
An In-depth Technical Guide on the Solubility of (2-Bromo-5-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated aromatic alcohol with potential applications in organic synthesis and drug discovery. A thorough understanding of its solubility is critical for its use in various experimental and developmental settings. This technical guide provides a summary of the known physicochemical properties of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document presents a comprehensive, generalized experimental protocol for determining the solubility of poorly soluble organic compounds such as this. Furthermore, considering the biological activities of structurally related bromo-methoxyphenyl compounds, this guide explores the potential involvement of this compound or its derivatives in modulating key cellular signaling pathways, namely the NF-κB and MAPK pathways, which are of significant interest in drug development.
Physicochemical Properties of this compound
A summary of the available physicochemical data for this compound is presented in Table 1. This information is crucial for designing and interpreting solubility studies and for its application in synthetic and medicinal chemistry.
| Property | Value |
| Molecular Formula | C₈H₉BrO₂ |
| Molecular Weight | 217.06 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 49 °C |
| Boiling Point (Predicted) | 308.2 ± 27.0 °C |
| Density (Predicted) | 1.513 ± 0.06 g/cm³ |
| pKa (Predicted) | 14.01 ± 0.10 |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a poorly soluble organic compound like this compound. The "shake-flask" method is a common and reliable technique for this purpose.[1]
Objective: To determine the equilibrium in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO))
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen analytical solvent for calibration curve generation.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure that saturation is reached.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer separation, centrifuge the vials at a high speed.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed. Filter the collected supernatant through a syringe filter into a clean vial. Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC.
-
Calculation: Determine the concentration of this compound in the saturated solution from the calibration curve, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Caption: Workflow for determining the solubility of a solid compound.
Potential Modulation of Cellular Signaling Pathways
While direct studies on the biological activity of this compound are not widely available, research on structurally similar compounds provides insights into its potential pharmacological relevance. For instance, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone has been shown to suppress pro-inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.[2] These pathways are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis, and are often dysregulated in diseases like cancer and inflammatory disorders.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Inhibition of this pathway is a significant area of interest for the development of anti-inflammatory and anti-cancer drugs.
Caption: Overview of the canonical NF-κB signaling cascade.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that transduces extracellular signals to the nucleus to regulate a wide array of cellular functions, including cell growth, differentiation, and stress responses. The pathway consists of a series of protein kinases that phosphorylate and activate one another. Key components include the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Dysregulation of the MAPK pathway is implicated in various cancers and other diseases.
Caption: Key components of the MAPK/ERK signaling cascade.
Conclusion
While quantitative solubility data for this compound remains to be fully characterized in the scientific literature, this guide provides the necessary framework for researchers to determine this crucial parameter through a standardized experimental protocol. Furthermore, the potential for this compound and its derivatives to modulate important cellular signaling pathways, as suggested by the activity of structurally related molecules, highlights its promise as a scaffold for the development of novel therapeutic agents. Further investigation into both the solubility and biological activity of this compound is warranted to fully elucidate its potential in drug discovery and development.
References
Reactivity of the Benzylic Alcohol in (2-Bromo-5-methoxyphenyl)methanol: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the reactivity of the benzylic alcohol functional group in (2-Bromo-5-methoxyphenyl)methanol. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. Its reactivity is primarily centered around the hydroxyl group, which can undergo oxidation, substitution, and etherification reactions. The presence of the bromo and methoxy substituents on the aromatic ring also influences the reactivity of the benzylic position.
This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and visualizations of key reaction pathways to facilitate its use in synthetic chemistry and medicinal chemistry research.
Core Reactivity Profile
The benzylic alcohol of this compound exhibits reactivity typical of its class, but with electronic and steric influences from the substituted phenyl ring. The primary reactions involving the alcohol moiety are:
-
Oxidation: The benzylic alcohol can be readily oxidized to the corresponding aldehyde, 2-bromo-5-methoxybenzaldehyde. This transformation is a crucial step in many synthetic routes, as the aldehyde functionality opens up a wide range of subsequent chemical modifications.
-
Substitution: The hydroxyl group can be converted into a good leaving group, such as a bromide, to facilitate nucleophilic substitution reactions. This allows for the introduction of various functional groups at the benzylic position.
-
Etherification: The alcohol can be converted into an ether through reactions like the Williamson ether synthesis. This is a common strategy in drug design to modify the pharmacokinetic properties of a molecule.
Quantitative Data Summary
The following table summarizes key quantitative data for reactions involving this compound and its direct derivatives. Due to the limited availability of specific data for this exact substrate in the literature, representative yields for analogous reactions are included for reference.
| Reaction | Substrate | Reagent(s) | Product | Yield (%) | Reference |
| Bromination | 2-bromo-5-methoxytoluene | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | 2-Bromo-5-methoxybenzyl bromide | Not specified | [1] |
| Bromination | 3-methylanisole | N-Bromosuccinimide (NBS), 2,2'-azobis(isobutyronitrile) | 2-Bromo-5-methoxybenzyl bromide | Not specified | [2] |
| Oxidation | 2-Bromo-5-methoxybenzaldehyde | Sodium chlorite, Sodium dihydrogenphosphate, 2-methyl-2-butene | 2-Bromo-5-methoxybenzoic acid | Quantitative | [3] |
| Ether Synthesis | 4-[(2-bromo-5-methoxybenzyl)oxy]-6-methyl-2H-pyran-2-one | (not specified) | (not specified) | Not specified | [4] |
Key Reaction Pathways and Experimental Protocols
This section details the experimental protocols for the principal reactions of the benzylic alcohol in this compound.
Oxidation to 2-Bromo-5-methoxybenzaldehyde
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Ethyl acetate
Procedure:
-
A solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of DMSO (2.2 equivalents) in anhydrous DCM is added dropwise to the cooled oxalyl chloride solution, and the mixture is stirred for 15 minutes.
-
A solution of this compound (1.0 equivalent) in anhydrous DCM is then added dropwise, and the reaction is stirred for 1 hour at -78 °C.
-
Triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour.
-
Water is added to quench the reaction, and the layers are separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 2-bromo-5-methoxybenzaldehyde.
Swern Oxidation Workflow
Synthesis of 2-Bromo-5-methoxybenzyl Bromide
The conversion of the benzylic alcohol to a benzyl bromide is a key step to enable a variety of nucleophilic substitution reactions. This can be achieved from the corresponding toluene derivative via radical bromination.
Materials:
-
2-Bromo-5-methoxytoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4) or a safer alternative like cyclohexane
-
Hexane
Procedure:
-
2-Bromo-5-methoxytoluene (1.0 equivalent) and N-bromosuccinimide (1.1 equivalents) are dissolved in carbon tetrachloride.
-
A catalytic amount of AIBN (e.g., 0.02 equivalents) is added as a radical initiator.
-
The reaction mixture is heated to reflux (approximately 80 °C) and stirred for 18 hours.
-
Upon completion of the reaction (monitored by TLC or GC), the mixture is cooled to room temperature and diluted with hexane.
-
The mixture is filtered through a pad of diatomaceous earth to remove insoluble succinimide.
-
The filtrate is concentrated under reduced pressure to remove the solvent, yielding the crude 2-bromo-5-methoxybenzyl bromide.
-
Further purification can be achieved by recrystallization from a suitable solvent like heptane.[2]
Synthesis of 2-Bromo-5-methoxybenzyl Bromide
Etherification via Williamson Ether Synthesis
This compound can be converted to its corresponding ethers using the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH) or another suitable base (e.g., KOH)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, a solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete formation of the alkoxide.
-
The reaction is cooled back to 0 °C, and the alkyl halide (1.1 equivalents) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is carefully quenched by the slow addition of water.
-
The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude ether is purified by flash column chromatography.
Williamson Ether Synthesis Pathway
Application in Drug Development: Synthesis of a Vilanterol Intermediate
The this compound structural motif is relevant in the synthesis of pharmaceuticals. For instance, a closely related compound, 5-bromo-2-hydroxybenzyl alcohol, is a key starting material for an intermediate in the synthesis of Vilanterol, a long-acting β2-adrenergic agonist used in the treatment of COPD.[5][6]
The synthesis involves the protection of the hydroxyl groups, followed by further functionalization. This highlights the importance of the reactivity of the benzylic alcohol and the strategic use of protecting groups in multi-step syntheses of complex drug molecules.
References
- 1. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. 2-BROMO-5-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. WO2014041565A2 - An improved process for the preparation of vilanterol and intermediates thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of (2-Bromo-5-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-5-methoxyphenyl)methanol is a substituted aromatic alcohol with significant potential as a building block in the synthesis of complex organic molecules, including pharmaceutical compounds and other biologically active agents. The strategic placement of a bromo, a methoxy, and a hydroxymethyl group on the benzene ring offers a versatile platform for further functionalization. Understanding the regiochemical outcomes of electrophilic aromatic substitution (EAS) reactions on this substrate is paramount for its effective utilization in synthetic chemistry.
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution of this compound. It delves into the directing effects of the substituents, predicts the probable sites of substitution, and presents detailed experimental protocols for key EAS reactions based on analogous compounds. Furthermore, this guide includes quantitative data where available and visualizes the underlying mechanistic principles and synthetic workflows.
Core Principles: Directing Effects of Substituents
The regioselectivity of electrophilic aromatic substitution on the this compound ring is governed by the interplay of the electronic effects of the three substituents: the bromo group (-Br), the methoxy group (-OCH₃), and the hydroxymethyl group (-CH₂OH).
-
Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director. Its activating nature stems from the electron-donating resonance effect of the oxygen lone pairs, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. This effect is most pronounced at the positions ortho and para to the methoxy group.
-
Bromo Group (-Br): The bromo group is a deactivating group, yet it is also an ortho, para-director. Its deactivating character arises from the strong electron-withdrawing inductive effect of the electronegative bromine atom, which reduces the overall electron density of the ring. However, the lone pairs on the bromine atom can participate in resonance, directing incoming electrophiles to the ortho and para positions.
-
Hydroxymethyl Group (-CH₂OH): The hydroxymethyl group is a weakly deactivating group and is considered an ortho, para-director. Its deactivating nature is due to a weak inductive electron-withdrawing effect.
Overall Directing Effect: The powerful activating and ortho, para-directing effect of the methoxy group is the dominant influence on the regioselectivity of electrophilic aromatic substitution on this compound. The bromo and hydroxymethyl groups will modulate this effect. The positions ortho and para to the strongly activating methoxy group are the most likely sites for electrophilic attack.
Predicted Regioselectivity of Electrophilic Aromatic Substitution
Based on the directing effects of the substituents, the potential sites for electrophilic attack on this compound are positions 4 and 6. Position 3 is sterically hindered by the adjacent bromo and methoxy groups. Position 6 is ortho to the methoxy group and meta to the bromo group. Position 4 is para to the methoxy group and meta to the bromo group. Due to the strong directing effect of the methoxy group, substitution is highly favored at these positions. The precise distribution of the 4- and 6-substituted isomers will depend on the specific electrophile and the reaction conditions.
Key Electrophilic Aromatic Substitution Reactions: Experimental Protocols and Data
While specific experimental data for the electrophilic aromatic substitution of this compound is limited in the available literature, protocols for analogous compounds provide a strong foundation for predicting reaction conditions and outcomes.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Based on the nitration of closely related compounds like 2-acetamido-5-methoxytoluene, the reaction is expected to proceed at the positions activated by the methoxy group.
Table 1: Predicted Nitration of this compound
| Electrophile | Reagents | Predicted Major Products | Predicted Yield | Reference Analogy |
| NO₂⁺ | HNO₃, H₂SO₄ | (2-Bromo-5-methoxy-4-nitrophenyl)methanol and (2-Bromo-5-methoxy-6-nitrophenyl)methanol | Moderate to Good | Nitration of 2-acetamido-5-methoxytoluene |
Experimental Protocol (Adapted from the nitration of o-bromobenzotrifluoride):
-
In a reaction flask maintained at 0-5°C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid to a solution of this compound in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Stir the reaction mixture at a controlled temperature (e.g., 0-10°C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the isomeric nitro-substituted products.
Bromination
Bromination introduces an additional bromine atom onto the aromatic ring. The strong activation by the methoxy group will direct the incoming electrophile.
Table 2: Predicted Bromination of this compound
| Electrophile | Reagents | Predicted Major Products | Predicted Yield | Reference Analogy |
| Br⁺ | Br₂, FeBr₃ or NBS | (2,4-Dibromo-5-methoxyphenyl)methanol and (2,6-Dibromo-5-methoxyphenyl)methanol | Good to Excellent | Bromination of 2,5-dimethoxybenzaldehyde |
Experimental Protocol (Adapted from the bromination of 2,5-dimethoxybenzaldehyde):
-
Dissolve this compound in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature, or use N-bromosuccinimide (NBS) as the bromine source. A catalytic amount of a Lewis acid like FeBr₃ may be used.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
After the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by recrystallization or column chromatography.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) onto the aromatic ring, typically using an acyl halide or anhydride and a Lewis acid catalyst. This reaction is expected to occur at the positions activated by the methoxy group.
Table 3: Predicted Friedel-Crafts Acylation of this compound
| Electrophile | Reagents | Predicted Major Products | Predicted Yield | Reference Analogy |
| RCO⁺ | Acyl halide/anhydride, AlCl₃ | (4-Acyl-2-bromo-5-methoxyphenyl)methanol and (6-Acyl-2-bromo-5-methoxyphenyl)methanol | Moderate | General Friedel-Crafts procedures |
Experimental Protocol (General Procedure):
-
In a flask equipped with a stirrer and under an inert atmosphere, suspend a Lewis acid catalyst (e.g., aluminum chloride) in a dry, non-polar solvent (e.g., dichloromethane or carbon disulfide).
-
Cool the suspension in an ice bath and slowly add the acyl halide or anhydride.
-
Add a solution of this compound in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to stir at a controlled temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting ketone by column chromatography or recrystallization.
Multi-Step Synthesis Workflow
This compound and its derivatives are valuable intermediates in multi-step synthetic sequences. The following diagram illustrates a potential synthetic pathway starting from 2,5-dimethoxybenzaldehyde, involving an electrophilic bromination step, to highlight the utility of this class of compounds.
Conclusion
The electrophilic aromatic substitution of this compound is a versatile tool for the synthesis of highly functionalized aromatic compounds. The regiochemical outcome of these reactions is primarily dictated by the strongly activating and ortho, para-directing methoxy group, leading to substitution at the 4 and 6 positions. While direct experimental data on the target molecule is scarce, established protocols for analogous compounds provide reliable guidance for performing nitration, bromination, and Friedel-Crafts acylation reactions. This technical guide serves as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development, enabling the strategic design and execution of synthetic routes utilizing this compound as a key building block. Further experimental investigation is warranted to precisely quantify the yields and isomer distributions for these reactions on the title compound.
A Technical Guide to the Role of the Bromo Group in (2-Bromo-5-methoxyphenyl)methanol Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical reactivity and synthetic utility of (2-Bromo-5-methoxyphenyl)methanol, a versatile building block in modern organic synthesis. The document focuses on the multifaceted role of the bromo group, which acts as both a powerful electronic modulator and a key synthetic handle for a variety of chemical transformations. This guide offers detailed experimental protocols, quantitative data from representative reactions, and logical diagrams to illustrate key concepts and pathways, serving as a comprehensive resource for professionals in chemical research and drug development.
Introduction: The Dual Nature of the Bromo Group
This compound possesses three key functional groups: a primary benzylic alcohol, a methoxy ether, and a bromine atom. The strategic placement of these groups, particularly the ortho-bromo substituent relative to the alcohol, dictates the molecule's reactivity. The bromo group imparts two primary characteristics:
-
Electronic and Steric Influence: As an electronegative halogen, the bromo group exerts a strong electron-withdrawing inductive effect (-I), which modulates the electron density of the aromatic ring and influences the reactivity of the adjacent benzylic alcohol. Its size also introduces steric considerations for reactions involving neighboring groups.
-
A Versatile Synthetic Handle: The carbon-bromine bond serves as a prime site for a wide array of powerful transformations, most notably metal-catalyzed cross-coupling reactions and the formation of organometallic intermediates. This allows for the facile introduction of diverse molecular fragments, making it an invaluable intermediate in the synthesis of complex target molecules.
The following diagram illustrates the electronic influence of the bromo and methoxy substituents on the aromatic ring. The bromo group deactivates the ring through its inductive effect, while the methoxy group activates it through resonance.
Caption: Electronic effects of substituents on the aromatic ring.
The Bromo Group as a Locus for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The C(sp²)–Br bond is a cornerstone of modern synthetic chemistry, enabling a variety of transformations. Its utility in this compound allows for the construction of complex molecular architectures.
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron species.[1] The bromo group on this compound makes it an excellent substrate for these reactions, allowing for the synthesis of biaryl and substituted styrene derivatives.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling [2][3]
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and a phosphine ligand if required.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total volume), via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 4-24 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromoanisole Derivatives (Data is for analogous substrates to illustrate typical reaction efficiency)
| Arylboronic Acid Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Dioxane/H₂O | 90 | 92 | [3] |
| 4-Tolylboronic acid | Pd₂(dba)₃ / SPhos | Toluene | 100 | 95 | [2] |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | DME/H₂O | 85 | 88 | [4] |
| 4-Acetylphenylboronic acid | Pd(OAc)₂ | WEB | RT | 85 | [5] |
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling aryl halides with primary or secondary amines.[6][7] This reaction is of paramount importance in pharmaceutical chemistry, where aryl amine moieties are common. The bromo group of this compound serves as an effective electrophilic partner for this transformation.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Representative Experimental Protocol: Buchwald-Hartwig Amination [8][9]
-
In an oven-dried Schlenk tube, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XantPhos or BINAP, 2-5 mol%).
-
Add this compound (1.0 mmol, 1.0 eq) and the amine coupling partner (1.2 mmol, 1.2 eq).
-
Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (1.4 mmol, 1.4 eq).
-
Evacuate and backfill the tube with an inert gas (Argon).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL) via syringe.
-
Seal the tube and heat the mixture to 80-110 °C for 12-24 hours until TLC/GC-MS analysis indicates completion.
-
Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the product via column chromatography.
Table 2: Representative Yields for Buchwald-Hartwig Amination of Bromoanisole Derivatives (Data is for analogous substrates to illustrate typical reaction efficiency)
| Amine Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 92 | [8] |
| Piperidine | Pd(dba)₂ / BINAP | NaOtBu | Toluene | 98 | [9] |
| Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 94 | [10] |
| Benzamide | Pd(Cinnamyl)Cl₂ / XantPhos | DBU | Toluene | 85 | [11] |
The bromo group also facilitates other important palladium-catalyzed reactions. The Sonogashira coupling introduces alkynyl groups by reacting with terminal alkynes,[12][13] while the Heck reaction forms substituted alkenes by coupling with olefinic partners.[14][15] Both reactions significantly expand the synthetic utility of this compound.
Representative Experimental Protocol: Sonogashira Coupling [12][16]
-
To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Evacuate and backfill with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 mmol).
-
Add the terminal alkyne (1.1-1.5 mmol) dropwise via syringe.
-
Stir the reaction at a temperature ranging from ambient to 60 °C for 2-12 hours.
-
After completion, filter the reaction mixture through celite, concentrate the filtrate, and purify by column chromatography.
The C-Br bond can be converted into a highly nucleophilic C-metal bond through halogen-metal exchange, primarily forming Grignard or organolithium reagents. These intermediates can then react with a wide range of electrophiles.
Grignard Reagent Formation: Treatment with magnesium metal in an anhydrous ether solvent converts the aryl bromide into an arylmagnesium bromide.[17][18] This reagent can react with electrophiles like aldehydes, ketones, esters, and nitriles. A key consideration is the presence of the acidic benzylic alcohol proton, which is incompatible with the highly basic Grignard reagent. The alcohol must first be protected (e.g., as a silyl ether) before attempting Grignard formation.
Lithium-Halogen Exchange: Reaction with an organolithium reagent, typically n-butyllithium or tert-butyllithium at low temperatures (-78 °C), rapidly and cleanly converts the C-Br bond to a C-Li bond.[1][19] This organolithium species is a powerful nucleophile and can be quenched with various electrophiles. As with Grignard reagents, prior protection of the alcohol is mandatory.
Caption: Pathways to organometallic intermediates from aryl bromides.
Reactions at the Benzylic Alcohol: Influence of the Bromo Group
The bromo group's electronic properties also affect the reactivity of the hydroxymethyl group.
The primary alcohol can be readily oxidized to the corresponding aldehyde, a valuable synthetic intermediate. The electron-withdrawing nature of the ortho-bromo group can influence the rate of this reaction. While it deactivates the ring, it makes the benzylic carbon slightly more electron-deficient, potentially affecting the mechanism depending on the oxidant used.[20][21]
Representative Experimental Protocol: Oxidation with PDC
-
Dissolve this compound (1.0 mmol) in a suitable solvent like dichloromethane (DCM, 10 mL) in a round-bottom flask.
-
Add pyridinium dichromate (PDC, 1.5-2.0 mmol) to the solution in one portion.
-
Stir the mixture vigorously at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove chromium salts.
-
Wash the filter cake thoroughly with additional ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can be further purified by chromatography or recrystallization.
Table 3: Representative Yields for the Oxidation of Substituted Benzyl Alcohols (Data illustrates the effect of various substituents on oxidation efficiency)
| Substrate | Oxidant | Conditions | Yield (%) | Reference |
| Benzyl alcohol | Pt@CHs, O₂ | Toluene, 80 °C, 3h | 99 | [20] |
| 4-Methoxybenzyl alcohol | TEMPO, NaOCl | DCM/H₂O, 0 °C, 30 min | 95 | N/A |
| 4-Nitrobenzyl alcohol | PDC | DCM, RT, 4h | 92 | N/A |
| 4-Chlorobenzyl alcohol | MnO₂ | Chloroform, reflux, 5h | 88 | N/A |
Disclaimer: The experimental protocols and quantitative data provided herein are representative examples derived from established chemical literature for the specified reaction types.[2][4][5][8][9][10][20] Yields are highly dependent on specific substrate combinations, reaction conditions, and laboratory technique. Researchers should perform their own optimization studies for novel applications. This document is intended for research and development purposes only.
References
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. name-reaction.com [name-reaction.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 10. m.youtube.com [m.youtube.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. cerritos.edu [cerritos.edu]
- 19. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 20. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 21. asianpubs.org [asianpubs.org]
Steric Hindrance Effects of (2-Bromo-5-methoxyphenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Bromo-5-methoxyphenyl)methanol is a substituted aromatic alcohol with significant potential in organic synthesis and medicinal chemistry. Its chemical behavior and biological activity are profoundly influenced by the steric hindrance imposed by the ortho-bromo and meta-methoxy substituents on the phenyl ring. This technical guide provides an in-depth analysis of these steric effects, drawing upon established principles of organic chemistry and data from analogous compounds to elucidate the impact on reactivity, reaction mechanisms, and potential biological interactions. While direct quantitative data for this specific molecule is limited in publicly available literature, this guide constructs a robust theoretical framework supported by experimental evidence from closely related structures. Detailed experimental protocols for key transformations and visualizations of reaction pathways are provided to aid researchers in harnessing or mitigating the steric properties of this versatile building block.
Introduction
Steric hindrance, the congestion caused by the spatial arrangement of atoms or groups at or near a reacting site, is a fundamental concept governing chemical reactivity and molecular interactions. In the case of this compound, the presence of a bromine atom ortho to the hydroxymethyl group creates a sterically crowded environment that significantly modulates its chemical properties. This guide explores the multifaceted consequences of this steric impediment, offering insights into its influence on reaction kinetics, product selectivity, and potential engagement with biological targets.
Physicochemical Properties and Steric Profile
The core structure of this compound features a benzene ring substituted with a hydroxymethyl group, a bromine atom, and a methoxy group. The van der Waals radius of the ortho-bromo substituent is considerable, leading to significant spatial crowding around the benzylic carbon and the hydroxyl group. This steric bulk restricts the conformational freedom of the hydroxymethyl group and influences the trajectory of incoming reagents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉BrO₂ |
| Molecular Weight | 217.06 g/mol |
| CAS Number | 150192-39-5 |
| Appearance | Solid |
| Calculated LogP | 1.8 |
Data sourced from publicly available chemical databases.
The conformational preferences of this compound are dictated by a balance of steric repulsion between the ortho-bromo and hydroxymethyl groups and potential intramolecular interactions. Computational modeling and spectroscopic analysis of analogous ortho-substituted benzyl alcohols suggest that the molecule likely adopts a conformation that minimizes this steric clash, which in turn affects its reactivity.
Steric Effects on Chemical Reactivity
The steric hindrance presented by the ortho-bromo group in this compound is a critical determinant in its chemical transformations, particularly in reactions involving the benzylic alcohol moiety.
Nucleophilic Substitution Reactions (Sₙ2)
In bimolecular nucleophilic substitution (Sₙ2) reactions, the nucleophile must approach the electrophilic carbon from the backside of the leaving group. The bulky ortho-bromo substituent in this compound significantly impedes this backside attack, thereby reducing the rate of Sₙ2 reactions.
Diagram 1: Steric Hindrance in an Sₙ2 Reaction
Caption: Sₙ2 reaction pathway comparison.
Williamson Ether Synthesis
The Williamson ether synthesis, a classic Sₙ2 reaction for preparing ethers, is a prime example where the steric hindrance of this compound becomes a critical consideration. The reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile.
Diagram 2: Williamson Ether Synthesis Workflow
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reaction with (2-Bromo-5-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of (2-Bromo-5-methoxyphenyl)methanol with various organoboron reagents. This reaction is a critical transformation in synthetic organic chemistry, enabling the formation of carbon-carbon bonds to produce highly functionalized biaryl methanol derivatives. These products are valuable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals. The presence of both a bromo and a hydroxymethyl group on the starting material offers opportunities for sequential functionalization, making it a versatile building block in drug discovery and development.[1][2][3][4]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryl compounds, a common motif in many pharmaceutical agents.[2][3] The reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base.[5][6][7] this compound is an attractive substrate for this reaction due to its potential for generating diverse molecular scaffolds. The methoxy group provides electronic modulation, while the methanol moiety can be a site for further chemical modification or can participate in forming key interactions in biological targets. The successful execution of Suzuki coupling with this substrate requires careful selection of reaction parameters to achieve high yields and minimize side reactions, particularly those involving the alcohol functionality.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a boronate species. This species then transfers its organic group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[5][6][7][8]
Recommended Reaction Conditions
Based on established protocols for Suzuki-Miyaura coupling of aryl bromides, including those with functional groups, the following conditions are recommended for the reaction of this compound. Optimization may be necessary depending on the specific boronic acid used.
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a suitable ligand (e.g., SPhos, XPhos) | The choice of catalyst and ligand is crucial. For sterically hindered substrates, bulky and electron-rich phosphine ligands can be beneficial.[9] |
| Ligand | Triphenylphosphine (PPh₃), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), SPhos, XPhos | Often used in conjunction with a palladium precursor like Pd(OAc)₂. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A mild inorganic base is generally preferred to avoid side reactions with the alcohol group. The choice of base can significantly impact the reaction outcome. |
| Boron Reagent | Arylboronic acids, Arylboronic acid pinacol esters | Arylboronic acids are commonly used, but their pinacol esters can offer enhanced stability and reactivity in some cases. |
| Solvent | Toluene/Water, Dioxane/Water, DMF/Water, Ethanol/Water | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[5][10] |
| Temperature | 80-110 °C | The reaction is typically heated to ensure a reasonable reaction rate. |
| Atmosphere | Inert (Nitrogen or Argon) | An oxygen-free environment is necessary to prevent the degradation of the palladium catalyst.[9] |
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0)
This protocol is a widely applicable and effective method for the coupling of aryl bromides.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 mmol, 3 mol%).
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl methanol.
Protocol 2: Procedure using Palladium(II) Acetate with a Phosphine Ligand
This protocol is useful when a specific ligand is required to improve reaction efficiency, particularly with challenging substrates.
Materials:
-
This compound
-
Arylboronic acid pinacol ester (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add Palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) to a dry Schlenk tube.
-
Add toluene (5 mL) and stir for 10 minutes to form the pre-catalyst.
-
In a separate flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid pinacol ester (1.5 mmol), and potassium phosphate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the pre-catalyst solution to the flask containing the reagents via syringe.
-
Add deionized water (1 mL).
-
Heat the reaction mixture to 100 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Follow the work-up and purification steps as described in Protocol 1.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
Summary of Quantitative Data
The following table summarizes typical reaction parameters and expected yields for the Suzuki coupling of aryl bromides with various arylboronic acids, which can serve as a benchmark for the reaction with this compound. Actual yields will vary depending on the specific substrates and reaction conditions.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | This compound | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | Toluene/H₂O | 100 | 10 | 80-90 |
| 3 | This compound | 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2/4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 88-98 |
| 4 | This compound | Naphthalene-1-boronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | DMF/H₂O | 110 | 16 | 75-85 |
Applications in Drug Discovery
The biaryl methanol scaffold synthesized through this Suzuki coupling reaction is a valuable platform for the development of new therapeutic agents. The ability to introduce a wide range of aryl and heteroaryl groups allows for the systematic exploration of structure-activity relationships (SAR). The resulting products can serve as key intermediates in the synthesis of inhibitors for various biological targets, including kinases, proteases, and GPCRs. The pharmaceutical industry widely employs the Suzuki coupling reaction for the synthesis of marketed drugs and clinical candidates, highlighting the robustness and versatility of this methodology.[2][3][11]
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of (2-Bromo-5-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds, a critical step in the synthesis of numerous pharmaceuticals and biologically active compounds.[1][2] This palladium-catalyzed cross-coupling reaction offers a versatile and efficient method for the arylation of amines with aryl halides.[1][3] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of (2-Bromo-5-methoxyphenyl)methanol, a key intermediate in various synthetic endeavors.
The presence of both a hydroxyl and a methoxy group on the aryl bromide substrate requires careful consideration of reaction parameters to achieve high yields and minimize side reactions. These functional groups can influence the electronic properties of the aryl bromide and may require specific optimization of the catalytic system.[4]
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a phosphine ligand and a suitable base. The catalytic cycle generally proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[5][6]
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and can significantly influence the reaction rate, yield, and substrate scope.[7]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific amine coupling partner and desired scale.
General Procedure for Small-Scale Reactions
This protocol is suitable for initial screening of reaction conditions and for synthesis on a milligram scale.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (e.g., XPhos, 2 mol%)
-
Base (e.g., K₂CO₃ or NaOt-Bu, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Inside an argon-filled glovebox, add the palladium precatalyst, ligand, and base to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add this compound and the amine to the vial.
-
Add the anhydrous solvent.
-
Seal the vial and remove it from the glovebox.
-
Place the reaction vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[6][8]
Data Presentation: Representative Reaction Parameters
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of this compound with various amine types. The yields are representative and may vary based on the specific substrate and reaction optimization.
| Parameter | Condition A | Condition B | Condition C |
| Amine Type | Primary Aliphatic Amine | Secondary Aliphatic Amine | Primary Aryl Amine |
| Catalyst | XPhos Pd G3 (2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (2 mol%) | RuPhos (2 mol%) | BrettPhos (4 mol%) |
| Base | K₂CO₃ (2.0 equiv) | NaOt-Bu (1.5 equiv) | LHMDS (1.5 equiv) |
| Solvent | Toluene | Dioxane | t-BuOH |
| Temperature | 110 °C | 100 °C | 100 °C |
| Time | 24 h | 18 h | 20 h |
| Typical Yield | 85-95% | 90-98% | 75-90% |
| Parameter | Value |
| Substrate | This compound |
| Amine | Morpholine |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | BINAP (3 mol%) |
| Base | Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Time | 24 h |
| Yield | 92% |
Mandatory Visualizations
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of PROTACs Utilizing (2-Bromo-5-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4][5] This document provides a detailed, hypothetical protocol for the synthesis of a novel PROTAC, employing (2-Bromo-5-methoxyphenyl)methanol as a versatile starting material for the generation of a unique linker component. The methodologies described herein are based on established principles of organic synthesis and PROTAC chemistry, offering a roadmap for the development of new protein degraders.
Introduction to PROTAC Technology
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[1] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, after which the PROTAC is released and can catalytically induce the degradation of multiple target protein molecules.[1][6] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's overall physicochemical properties.[1][5][7]
This application note outlines a synthetic strategy wherein this compound is utilized as a precursor to a novel linker, which is subsequently conjugated to a warhead (targeting the protein of interest) and an E3 ligase ligand.
Signaling Pathway and Mechanism of Action
The general mechanism of PROTAC-mediated protein degradation is a catalytic cycle that effectively hijacks the cell's ubiquitin-proteasome system.
Experimental Protocols
This section details the multi-step synthesis of a hypothetical PROTAC, designated as PROTAC-X, starting from this compound. This synthesis involves the initial modification of the starting material to create a bifunctional linker, followed by sequential conjugation to a warhead and an E3 ligase ligand.
Materials and Reagents
-
This compound
-
1-(tert-Butoxycarbonyl)piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
A hypothetical warhead with a carboxylic acid functional group (Warhead-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Pomalidomide (E3 ligase ligand)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Step 1: Synthesis of tert-butyl 4-((2-(hydroxymethyl)-4-methoxyphenyl)methyl)piperazine-1-carboxylate (Intermediate 1)
This step involves a Buchwald-Hartwig amination to couple the piperazine moiety to the aryl bromide.
Protocol:
-
To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq), 1-(tert-butoxycarbonyl)piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Intermediate 1 .
| Compound | Molecular Weight ( g/mol ) | Starting Amount (mmol) | Yield (%) | Purified Amount (mg) |
| Intermediate 1 | 352.45 | 1.0 | 78 | 275 |
Step 2: Synthesis of (2-((4-(piperazin-1-yl)methyl)phenyl))methanol (Intermediate 2)
This step removes the Boc protecting group to expose the secondary amine.
Protocol:
-
Dissolve Intermediate 1 (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10.0 eq) dropwise to the solution.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Intermediate 2 , which is used in the next step without further purification.
| Compound | Molecular Weight ( g/mol ) | Starting Amount (mmol) | Yield (%) | Purified Amount (mg) |
| Intermediate 2 | 252.34 | 0.78 | 95 (crude) | 187 |
Step 3: Synthesis of (Warhead)-N-(4-((2-(hydroxymethyl)-4-methoxyphenyl)methyl)piperazin-1-yl) (Intermediate 3)
This step involves the coupling of the warhead to the linker.
Protocol:
-
To a solution of Intermediate 2 (1.0 eq) in anhydrous DMF, add Warhead-COOH (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Intermediate 3 .
| Compound | Molecular Weight ( g/mol ) | Starting Amount (mmol) | Yield (%) | Purified Amount (mg) |
| Intermediate 3 | Varies | 0.74 | 65 | Varies |
Step 4: Synthesis of Final PROTAC-X
The final step involves a Williamson ether synthesis to couple the E3 ligase ligand, pomalidomide, to the linker-warhead conjugate.
Protocol:
-
To a solution of Intermediate 3 (1.0 eq) in anhydrous DMF, add pomalidomide (1.2 eq) and potassium carbonate (K₂CO₃, 3.0 eq).
-
Heat the reaction to 80 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to afford the final PROTAC-X .
| Compound | Molecular Weight ( g/mol ) | Starting Amount (mmol) | Yield (%) | Purified Amount (mg) |
| PROTAC-X | Varies | 0.48 | 45 | Varies |
Characterization Data
The final PROTAC and all intermediates should be characterized by standard analytical techniques.
| Compound | ¹H NMR | LC-MS (m/z) | Purity (HPLC) |
| Intermediate 1 | Consistent with proposed structure | [M+H]⁺ calculated: 353.2; found: 353.3 | >98% |
| Intermediate 2 | Consistent with proposed structure | [M+H]⁺ calculated: 253.2; found: 253.2 | - |
| Intermediate 3 | Consistent with proposed structure | [M+H]⁺ calculated: Varies; found: Varies | >95% |
| PROTAC-X | Consistent with proposed structure | [M+H]⁺ calculated: Varies; found: Varies | >99% |
Conclusion
This document provides a comprehensive, albeit hypothetical, guide for the synthesis of a novel PROTAC utilizing this compound as a key building block for the linker component. The detailed protocols and workflow diagrams offer a practical framework for researchers engaged in the design and synthesis of new protein degraders. The modular nature of this synthetic route allows for the facile incorporation of various warheads and E3 ligase ligands, enabling the generation of a library of PROTACs for structure-activity relationship studies. While the presented data is illustrative, it underscores the potential of this synthetic strategy in advancing the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (2-Bromo-5-methoxyphenyl)methanol as a Versatile Building Block for Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (2-bromo-5-methoxyphenyl)methanol as a key starting material for the synthesis of Cereblon (CRBN) ligands, which are integral components of proteolysis-targeting chimeras (PROTACs) and other protein degraders. This document offers detailed synthetic protocols, methodologies for biological evaluation, and data presentation to guide researchers in the development of novel therapeutics based on targeted protein degradation.
Introduction to Targeted Protein Degradation
Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of two key moieties: a "warhead" that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
Cereblon (CRBN) is a widely exploited E3 ligase in PROTAC design due to the availability of well-characterized, potent small molecule ligands such as thalidomide, lenalidomide, and pomalidomide. This compound serves as a valuable precursor for the synthesis of pomalidomide analogs and other novel CRBN ligands, offering a strategic starting point for the development of new protein degraders.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for recognition and degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.
Synthesis of a Pomalidomide-Based CRBN Ligand from this compound
The following is a representative synthetic scheme for the preparation of a 5-methoxy-pomalidomide analog, a key building block for PROTAC synthesis, starting from this compound. This methoxy-substituted analog has been reported to reduce the degradation of off-target neosubstrates of CRBN, thereby improving the selectivity of the resulting PROTACs.
Experimental Protocol: Synthesis of 5-Methoxy-Pomalidomide Analog
Step 1: Oxidation of this compound to 2-Bromo-5-methoxybenzoic acid
-
Dissolve this compound in a suitable solvent such as acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an oxidizing agent, such as Jones reagent, until a persistent orange color is observed.
-
Quench the reaction with isopropanol and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzoic acid derivative.
-
Purify the product by recrystallization or column chromatography.
Step 2: Nitration of 2-Bromo-5-methoxybenzoic acid
-
To a solution of 2-Bromo-5-methoxybenzoic acid in concentrated sulfuric acid at 0 °C, add fuming nitric acid dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Pour the reaction mixture onto ice and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate to obtain the nitrated product.
Step 3 & 4: Amidation, Reduction, and Cyclization to 3-Amino-4-methoxyphthalic acid derivative
-
Convert the nitrated benzoic acid to its acid chloride using thionyl chloride or oxalyl chloride.
-
React the acid chloride with an appropriate amine to form the corresponding amide.
-
Reduce the nitro group to an amine using a standard reduction method, such as catalytic hydrogenation (H₂, Pd/C) or treatment with iron powder in acetic acid.
-
The resulting amino-amide will undergo intramolecular cyclization upon heating or treatment with a dehydrating agent to form the phthalic anhydride or a related cyclic imide intermediate.
Step 5: Condensation with 3-aminopiperidine-2,6-dione
-
React the 3-amino-4-methoxyphthalic acid derivative with 3-aminopiperidine-2,6-dione hydrochloride in a high-boiling point solvent such as pyridine or N,N-dimethylformamide (DMF) at elevated temperatures.
-
After completion of the reaction, cool the mixture and purify the product by precipitation or column chromatography to yield the final 5-methoxy-pomalidomide analog.
PROTAC Assembly and Biological Evaluation
Once the CRBN ligand is synthesized, it is conjugated to a linker, which is then attached to a "warhead" that binds to the protein of interest. The choice of linker and warhead is crucial for the efficacy and selectivity of the final PROTAC.
Quantitative Data of Representative Pomalidomide-Based PROTACs
The following tables summarize the biological activity of several reported pomalidomide-based PROTACs, demonstrating their efficacy in degrading specific protein targets.
Table 1: In Vitro Degradation Efficacy (DC₅₀)
| PROTAC Compound | Target Protein | Cell Line | DC₅₀ (nM) | Reference |
| Compound 16 | EGFR | A549 | 32.9 | [1] |
| Compound 15 | EGFR | A549 | 43.4 | [1] |
| ARV-825 | BRD4 | MM.1S | ~5 | [2] |
| SJF620 | BTK | MOLM-14 | 7.9 | [3] |
Table 2: In Vitro Cytotoxicity (IC₅₀)
| PROTAC Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 16 | MCF-7 | 0.10 | [1] |
| Compound 16 | HepG-2 | 4.02 | [1] |
| Compound 21 | THP-1 | 0.81 | [4] |
Experimental Protocols for Biological Assays
Protocol 1: Western Blotting for Protein Degradation
This protocol is used to determine the dose-dependent degradation of a target protein and to calculate the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cell debris.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4 °C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane extensively with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is used to assess the cytotoxic or anti-proliferative effects of the PROTACs and to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle control and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37 °C in a humidified incubator.
-
-
Assay Procedure (MTT example):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound is a readily accessible and versatile building block for the synthesis of novel CRBN ligands for the development of protein degraders. The introduction of a methoxy group on the pomalidomide scaffold offers a promising strategy to enhance the selectivity of PROTACs by mitigating off-target effects. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate new protein degraders for various therapeutic applications.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes: (2-Bromo-5-methoxyphenyl)methanol Derivatives in Medicinal Chemistry
Introduction
(2-Bromo-5-methoxyphenyl)methanol is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic scaffolds with therapeutic potential. Its substituted phenyl ring, featuring a bromine atom and a methoxy group, offers multiple reaction sites for derivatization and molecular elaboration. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, vinyl, or alkynyl substituents. The methoxy group can influence the electronic properties and metabolic stability of the final compound, while the benzylic alcohol provides a handle for oxidation, etherification, or esterification reactions.
A significant application of this compound is in the synthesis of flavone derivatives that act as potent inhibitors of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for cancer therapy. The incorporation of the 2-bromo-5-methoxyphenyl moiety into the flavone scaffold has been shown to contribute to the potent and selective inhibition of CDKs, leading to cell cycle arrest and apoptosis in cancer cells.
Application: Synthesis of Flavone-Based CDK Inhibitors for Cancer Therapy
Derivatives of this compound have been successfully employed in the synthesis of potent anti-cancer agents. A notable example is the synthesis of (+)-trans-2-(2-Bromo-5-methoxy-phenyl)-5,7-dihydroxy-8-(2-hydroxymethyl-1-methyl-pyrrolidin-3-yl)-chromen-4-one, a flavone derivative that exhibits significant inhibitory activity against Cyclin-Dependent Kinases (CDKs).
Quantitative Data Summary
The following table summarizes the in vitro biological activity of a key derivative synthesized from this compound.
| Compound ID | Target | IC50 (µM) | Cell Line | Anti-proliferative IC50 (µM) |
| Compound A | CDK1/cyclin B | 0.038 | NCI-H460 (Lung) | 0.1 |
| CDK2/cyclin A | 0.075 | |||
| CDK4/cyclin D1 | 0.150 |
Compound A: (+)-trans-2-(2-Bromo-5-methoxy-phenyl)-5,7-dihydroxy-8-(2-hydroxymethyl-1-methyl-pyrrolidin-3-yl)-chromen-4-one
Experimental Protocols
Synthesis of 2-(2-Bromo-5-methoxyphenyl)-5,7-dihydroxy-8-substituted-chromen-4-one (General Procedure)
This protocol describes a general method for the synthesis of flavone derivatives from this compound.
Step 1: Oxidation of this compound to 2-Bromo-5-methoxybenzaldehyde
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane, is added an oxidizing agent like pyridinium chlorochromate (PCC) (1.5 eq).
-
The reaction mixture is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then filtered through a pad of silica gel and the solvent is removed under reduced pressure to yield 2-Bromo-5-methoxybenzaldehyde.
Step 2: Condensation to form a chalcone intermediate
-
To a solution of 2-Bromo-5-methoxybenzaldehyde (1.0 eq) and a substituted 2'-hydroxyacetophenone (1.0 eq) in ethanol, an aqueous solution of potassium hydroxide (3.0 eq) is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The mixture is then poured into ice-cold water and acidified with dilute HCl. The precipitated solid is filtered, washed with water, and dried to afford the chalcone intermediate.
Step 3: Oxidative cyclization to the flavone core
-
The chalcone intermediate (1.0 eq) is dissolved in dimethyl sulfoxide (DMSO).
-
Iodine (0.1 eq) is added, and the mixture is heated at 120°C for 2 hours.
-
After cooling, the reaction mixture is poured into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
The precipitated solid is filtered, washed with water, and purified by column chromatography to yield the 2-(2-Bromo-5-methoxyphenyl)-substituted flavone.
Cyclin-Dependent Kinase (CDK) Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against CDKs.
-
Materials: Recombinant human CDK/cyclin complexes (e.g., CDK1/cyclin B, CDK2/cyclin A, CDK4/cyclin D1), histone H1 as a substrate, [γ-³²P]ATP, test compounds, and kinase assay buffer.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the CDK/cyclin complex, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of histone H1 and [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data.
-
Visualizations
Signaling Pathway of CDK Inhibition in Cancer
Caption: CDK inhibition pathway in cancer cells.
Experimental Workflow for Synthesis and Evaluation
Caption: Synthesis and evaluation workflow.
Application Notes and Protocols: The Role of (2-Bromo-5-methoxyphenyl)methanol in the Synthesis of Serotonin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-5-methoxyphenyl)methanol is a key starting material in the multi-step synthesis of a variety of potent and selective serotonin receptor agonists. Its chemical structure provides a scaffold for the elaboration of phenethylamine derivatives, a class of compounds known for their significant interaction with serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes. These receptors are implicated in a range of physiological and pathological processes, including mood, perception, and cognition, making them important targets for drug discovery in neuropsychiatric disorders.
This document provides detailed application notes and experimental protocols for the synthesis of key intermediates and final serotonin receptor agonists starting from this compound. It also includes pharmacological data for a series of synthesized N-benzyl derivatives and illustrates the relevant signaling pathways.
Synthetic Strategy Overview
The primary utility of this compound lies in its conversion to the key intermediate, 4-bromo-2,5-dimethoxybenzaldehyde. This aldehyde serves as a versatile precursor for the synthesis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a foundational molecule in this class of agonists. Subsequent N-benzylation of 2C-B with various substituted benzyl halides allows for the generation of a library of potent serotonin receptor agonists with diverse pharmacological profiles.
Synthetic Workflow from this compound to N-Benzylphenethylamine Agonists
Caption: Synthetic pathway from the starting material to the final agonist.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde from this compound
This protocol describes the oxidation of the primary alcohol to an aldehyde. The Dess-Martin periodinane (DMP) oxidation is a mild and efficient method for this transformation.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add Dess-Martin periodinane (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of NaHCO₃ and a saturated solution of Na₂S₂O₃.
-
Stir vigorously until the solid dissolves and the two layers are clear.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 4-bromo-2,5-dimethoxybenzaldehyde.
Protocol 2: Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) from 4-Bromo-2,5-dimethoxybenzaldehyde
This two-step protocol involves a Henry reaction to form the nitrostyrene intermediate, followed by reduction to the phenethylamine.
Step 2a: Synthesis of 4-Bromo-2,5-dimethoxy-β-nitrostyrene
Materials:
-
4-Bromo-2,5-dimethoxybenzaldehyde
-
Nitromethane
-
Anhydrous ammonium acetate
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
Procedure:
-
To a solution of 4-bromo-2,5-dimethoxybenzaldehyde (1.0 eq) in glacial acetic acid, add nitromethane (3.0 eq) and anhydrous ammonium acetate (1.5 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
Allow the reaction mixture to cool to room temperature, during which a yellow precipitate should form.
-
Pour the mixture into a beaker of ice water and collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain 4-bromo-2,5-dimethoxy-β-nitrostyrene.
Step 2b: Reduction to 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
Materials:
-
4-Bromo-2,5-dimethoxy-β-nitrostyrene
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Rochelle's salt solution
-
Round-bottom flask with reflux condenser and dropping funnel
Procedure (Caution: LiAlH₄ is a highly reactive and flammable reagent):
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
Dissolve the 4-bromo-2,5-dimethoxy-β-nitrostyrene from the previous step in anhydrous THF.
-
Add the nitrostyrene solution dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for 4-6 hours.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Dissolve the residue in dilute HCl and wash with a nonpolar solvent (e.g., toluene) to remove any non-basic impurities.
-
Basify the aqueous layer with concentrated NaOH and extract the product with dichloromethane or ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-bromo-2,5-dimethoxyphenethylamine (2C-B) as a free base. The hydrochloride salt can be precipitated by bubbling dry HCl gas through an ethereal solution of the free base.
Protocol 3: N-Benzylation of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
This protocol describes the synthesis of N-benzyl derivatives via reductive amination.
Materials:
-
4-Bromo-2,5-dimethoxyphenethylamine hydrochloride (2C-B HCl)
-
Substituted benzaldehyde (e.g., 2-methoxybenzaldehyde)
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or Methanol
-
Triethylamine (Et₃N)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Suspend 4-bromo-2,5-dimethoxyphenethylamine hydrochloride (1.0 eq) in DCM or methanol.
-
Add triethylamine (1.1 eq) to free the amine.
-
Add the substituted benzaldehyde (1.1 eq) and stir the mixture at room temperature for 30 minutes to form the imine.
-
Add the reducing agent, sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with water and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the product by column chromatography or by precipitation as the hydrochloride salt.[1]
Pharmacological Data
The N-benzyl substitution on the 4-bromo-2,5-dimethoxyphenethylamine scaffold has a significant impact on the affinity and functional activity at 5-HT₂A and 5-HT₂C receptors. The following table summarizes the binding affinities (Ki) and functional potencies (EC₅₀) for a selection of N-benzyl derivatives.
| Compound | N-Benzyl Substituent | 5-HT₂A Ki (nM) | 5-HT₂C Ki (nM) | 5-HT₂A EC₅₀ (nM) | 5-HT₂C EC₅₀ (nM) |
| 2C-B | -H | 4.7 | 10 | 8.5 | 13 |
| CIMBI-36 | 2-Methoxy | 1.01 | 1.7 | 0.53 | - |
| 25B-NBOMe | 2-Methoxy | 0.44 | 1.2 | 0.04 | 2.1 |
| 25B-NBOH | 2-Hydroxy | 0.98 | 2.5 | 0.12 | 3.4 |
| 25B-NBF | 2-Fluoro | 1.5 | 4.8 | 0.25 | 5.6 |
Data compiled from multiple sources for illustrative purposes. Actual values may vary depending on the specific assay conditions.[1][2][3][4]
Serotonin Receptor Signaling Pathways
Activation of the 5-HT₂A receptor by an agonist initiates a cascade of intracellular events. The canonical pathway involves the coupling of the receptor to the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
In addition to the G-protein-mediated signaling, 5-HT₂A receptors can also signal through a β-arrestin-dependent pathway. Upon agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the receptor. This can lead to receptor desensitization and internalization, as well as the initiation of a distinct set of signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.
5-HT₂A Receptor Gq Signaling Pathway
Caption: Canonical Gq-mediated signaling cascade of the 5-HT₂A receptor.
5-HT₂A Receptor β-Arrestin Signaling Pathway
Caption: β-Arrestin-mediated signaling and regulation of the 5-HT₂A receptor.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of serotonin receptor agonists. The synthetic routes outlined in these application notes provide a clear pathway to potent 5-HT₂A/₂C receptor modulators. The ability to systematically modify the N-benzyl substituent allows for the fine-tuning of pharmacological properties, making this chemical scaffold a powerful tool for researchers in neuroscience and drug discovery. The provided protocols and data serve as a foundational resource for the development of novel chemical probes to investigate serotonergic signaling and for the potential discovery of new therapeutics for neuropsychiatric disorders.
References
Application Notes and Protocols for the Oxidation of (2-Bromo-5-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the oxidation of (2-Bromo-5-methoxyphenyl)methanol to its corresponding aldehyde, 2-Bromo-5-methoxybenzaldehyde. The protocols outlined below are based on well-established and reliable methods for the oxidation of primary benzylic alcohols. While these methods are broadly applicable, optimization may be required to achieve the highest possible yield and purity for this specific substrate.
Introduction
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the development of pharmaceuticals and other fine chemicals. This compound is a substituted benzyl alcohol, and its oxidation product, 2-Bromo-5-methoxybenzaldehyde, is a valuable building block. The electron-donating methoxy group and the electron-withdrawing bromine atom on the aromatic ring may influence the reactivity of the alcohol, necessitating careful selection of the oxidation method. This document details three common and effective protocols for this transformation: Pyridinium Chlorochromate (PCC) oxidation, Dess-Martin Periodinane (DMP) oxidation, and a Swern oxidation.
Key Reagents and Product Summary
The following table summarizes the key quantitative data for the different oxidation protocols described. These values are based on typical procedures for the oxidation of benzyl alcohols and should be considered as a starting point for optimization.
| Parameter | PCC Oxidation | Dess-Martin Oxidation | Swern Oxidation |
| Oxidizing Agent | Pyridinium Chlorochromate (PCC) | Dess-Martin Periodinane (DMP) | Oxalyl Chloride/DMSO |
| Equivalents of Oxidant | 1.5 | 1.1 - 1.5 | 1.2 (Oxalyl Chloride), 2.4 (DMSO) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Base | - | (Optional: Pyridine) | Triethylamine (Et3N) |
| Equivalents of Base | - | (Optional: 1.0-2.0) | 5.0 |
| Temperature | Room Temperature | Room Temperature | -78 °C to Room Temperature |
| Typical Reaction Time | 1 - 4 hours | 1 - 3 hours | 30 - 60 minutes |
| Typical Yield | 80 - 95% | 90 - 99% | 90 - 99% |
Experimental Protocols
Protocol 1: Oxidation with Pyridinium Chlorochromate (PCC)
PCC is a relatively mild oxidizing agent that can convert primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[1][2][3][4] The reaction is typically performed in an anhydrous organic solvent like dichloromethane.[3]
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
-
Celatom® or Florisil®
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM (5-10 mL per mmol of alcohol) in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DCM.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and stir for an additional 15 minutes.
-
Filter the mixture through a pad of silica gel or Celatom®/Florisil® to remove the chromium salts. Wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-Bromo-5-methoxybenzaldehyde.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Oxidation with Dess-Martin Periodinane (DMP)
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes.[5][6][7][8][9] The reaction proceeds under neutral conditions and at room temperature, tolerating a wide variety of functional groups.[6]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Sodium Thiosulfate solution (10% w/v)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM (5-10 mL per mmol of alcohol) in a round-bottom flask, add Dess-Martin Periodinane (1.1-1.5 equivalents) in one portion at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate solution and 10% sodium thiosulfate solution. Stir vigorously until the solid dissolves and the two layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 3: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize primary alcohols to aldehydes.[10][11][12][13][14] This method is known for its mild reaction conditions and high yields.[11][14] It is crucial to maintain a low temperature during the initial steps to avoid side reactions.[12]
Materials:
-
This compound
-
Oxalyl Chloride
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Three-neck round-bottom flask equipped with a thermometer and dropping funnels
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM in a three-neck flask under an inert atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.4 equivalents) in anhydrous DCM via a dropping funnel, maintaining the internal temperature below -65 °C. Stir for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, again keeping the internal temperature below -65 °C. Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Experimental Workflow Diagram
Caption: General experimental workflow for the oxidation of this compound.
References
- 1. Kinetics and mechanism of the oxidation of substituted benzyl alcohols by pyridinium chlorochromate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Swern Oxidation [organic-chemistry.org]
Protecting Group Strategies for (2-Bromo-5-methoxyphenyl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of the hydroxyl group of (2-Bromo-5-methoxyphenyl)methanol. The selection of an appropriate protecting group is critical in multi-step organic syntheses to ensure chemoselectivity and high yields.[1][2][3] This guide focuses on two common and effective strategies: the formation of benzyl ethers and silyl ethers. The choice between these protecting groups depends on the specific reaction conditions planned in subsequent synthetic steps.[1][4]
Introduction to Protecting Groups for Alcohols
In the synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule.[5] For alcohols, the hydroxyl group can be acidic and nucleophilic, necessitating its protection in the presence of strong bases, organometallics, or electrophilic reagents.[6][7] An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[3]
For this compound, the presence of the bromo and methoxy groups on the aromatic ring must be considered when choosing a protecting group and the conditions for its introduction and removal.
Benzyl Ether (Bn) Protection
Benzyl ethers are a robust and widely used protecting group for alcohols due to their stability under both acidic and basic conditions.[1][8] They are typically introduced via a Williamson ether synthesis and removed by catalytic hydrogenolysis, which offers a mild and neutral deprotection method.[9][10][11]
Protection Protocol: Benzylation of this compound
This protocol describes the formation of 1-bromo-2-(benzyloxymethyl)-4-methoxybenzene.
Reaction Scheme:
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous THF or DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl ether.
Quantitative Data for Benzylation Reactions:
| Reagents | Solvent | Temperature | Time | Yield | Reference |
| BnBr, NaH, n-Bu₄N⁺I⁻ | THF | 0 °C to RT | 4.5 h | 98% | [12] |
| BnBr, NaH | DMF | 0 °C to RT | 19 h | 92% | [12] |
| BnBr, KH, n-Bu₄N⁺I⁻ | Et₂O | RT | 2 h | 87% | [12] |
| BnBr, K₂CO₃ | Acetone | Reflux | 24 h | 92% | [12] |
Deprotection Protocol: Hydrogenolysis of the Benzyl Ether
This protocol describes the removal of the benzyl protecting group to regenerate this compound.
Reaction Scheme:
Materials:
-
1-Bromo-2-(benzyloxymethyl)-4-methoxybenzene
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 equiv) in methanol or ethyl acetate.
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature for 2-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Quantitative Data for Benzyl Ether Deprotection:
| Reagents | Solvent | Time | Yield | Reference |
| H₂, Pd/C | EtOAc | 30 min - 30 h | 82% - 98% | [12] |
| H₂, Pd(OH)₂/C | EtOH, i-PrOH, MeOH | 48 h | 96% | [12] |
| Li, EtOH, NH₃, THF | Reflux | 60 min | 90% | [12] |
| Na, NH₃, THF | -78 to -45 °C | 2 h | 100% | [12] |
Silyl Ether Protection
Silyl ethers are another popular choice for protecting alcohols.[6] Their stability varies depending on the steric bulk of the substituents on the silicon atom, offering a range of options for selective protection and deprotection.[4] They are generally stable to a variety of non-acidic and non-fluoride containing reagents.[6] Deprotection is most commonly achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[6]
Protection Protocol: Silylation of this compound
This protocol describes the formation of a tert-butyldimethylsilyl (TBDMS) ether, a commonly used and moderately stable silyl ether.
Reaction Scheme:
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DCM or DMF at 0 °C, add TBDMSCl (1.2 equiv) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired silyl ether.
Relative Stability of Common Silyl Ethers:
| Silyl Ether | Stability to Acid | Stability to Base |
| TMS (Trimethylsilyl) | Low | Low |
| TES (Triethylsilyl) | Low | Low |
| TBDMS (tert-Butyldimethylsilyl) | Moderate | Moderate |
| TIPS (Triisopropylsilyl) | High | High |
| TBDPS (tert-Butyldiphenylsilyl) | High | Moderate |
| Data compiled from reference[4]. |
Deprotection Protocol: Desilylation with Fluoride
This protocol describes the cleavage of the TBDMS ether to regenerate the alcohol.
Reaction Scheme:
Caption: Decision tree for protecting group selection.
Experimental Workflow Visualization
The general workflow for a protection/deprotection sequence is illustrated below.
Caption: General experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. Benzyl ethers make excellent protecting groups according to the g... | Study Prep in Pearson+ [pearson.com]
- 12. synarchive.com [synarchive.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (2-Bromo-5-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of (2-Bromo-5-methoxyphenyl)methanol. This versatile building block is a valuable starting material for the synthesis of a wide array of multi-substituted aromatic compounds, which are key intermediates in the development of pharmaceuticals and functional materials. The methodologies outlined herein cover four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of new chemical bonds under relatively mild conditions with high functional group tolerance. For a substrate such as this compound, these reactions offer a powerful platform for derivatization at the C2-position, introducing a variety of substituents including aryl, vinyl, alkynyl, and amino groups. The presence of the hydroxymethyl group ortho to the bromine atom may influence the reactivity and requires careful optimization of reaction conditions to achieve high yields and prevent potential side reactions.
Data Presentation: A Comparative Overview of Coupling Reactions
The following tables summarize representative quantitative data for key palladium-catalyzed cross-coupling reactions of aryl bromides, including substrates structurally similar to this compound. This data is intended to provide a clear and structured overview for easy comparison of different synthetic strategies.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
| Entry | Aryl Bromide | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-4-methylpyridine | Phenylboronic Acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 81 |
| 2 | 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 95 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic Acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 4 | 2-Bromoaniline | (4-Methoxyphenyl)boronic acid | CataCXium A Pd G3 (10) | - | K₃PO₄ | 2-MeTHF | 100 | 16 | 91 |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Amines
| Entry | Aryl Bromide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromotoluene | Piperidine | Pd₂(dba)₃ (10) | (±)-BINAP (15) | NaOtBu | Toluene | 110 | 16 | 88 |
| 2 | 4-Bromo-N,N-dimethylaniline | Morpholine | Pd(OAc)₂ (0.5) | IPr (1) | K₃PO₄ | Toluene | 85 | 1 | >95 |
| 3 | 5-Bromo-2-chloro-4-methoxypyrimidine | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 85 |
| 4 | 2-Bromopyridine | Pyrrolidine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 18 | 92 |
Table 3: Heck Coupling of Aryl Bromides with Alkenes
| Entry | Aryl Bromide | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | PdCl₂ (1) | - | KOAc | Methanol | 120 | 24 | ~70 |
| 2 | 3-Bromo-5-methoxypyridine | H₂C=CH(CF₂)₇CF₃ | Pd(OAc)₂ (5) | - | NaOAc | DMF/THF | 120 | 18 | 85 |
| 3 | 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | Acetonitrile | 100 | 24 | 95 |
| 4 | 2-Acetyl-5-bromobenzofuran | Styrene | Pd(II) complex (1) | - | Et₃N | DMF | 100 | 4 | 98 |
Table 4: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (1) | 2 | Et₃N | THF | RT | 6 | 95 |
| 2 | Bromobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | 4 | i-Pr₂NH | Toluene | 80 | 12 | 88 |
| 3 | 4-Bromoanisole | 1-Heptyne | Pd(OAc)₂ (1) | PPh₃ (2), CuI (2) | Et₃N | DMF | 60 | 12 | 91 |
| 4 | 3-Bromopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | 50 | 16 | 85 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and degassed prior to use.
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled accordingly.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, phosphine ligand, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 - 2.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%) or a pre-catalyst like a palladacycle.
-
Phosphine ligand (e.g., BINAP, Xantphos, RuPhos) (1.5 - 7.5 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.0 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium source, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by column chromatography.
Protocol 3: Heck Coupling
This protocol provides a general method for the Heck coupling of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, n-butyl acrylate) (1.2 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (2-10 mol%) or N-heterocyclic carbene (NHC) ligand.
-
Base (e.g., Et₃N, K₂CO₃, NaOAc) (2-3 equiv)
-
Anhydrous solvent (e.g., DMF, NMP, Toluene)
Procedure:
-
Combine this compound, the palladium catalyst, ligand (if used), and base in a Schlenk tube.
-
Evacuate and backfill with an inert gas.
-
Add the alkene and the solvent.
-
Heat the mixture to the required temperature (typically 100-140 °C) and stir for 4-48 hours.
-
Monitor the reaction's progress by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Protocol 4: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%) (for copper-catalyzed variant)
-
Base (e.g., Et₃N, i-Pr₂NH) (2-3 equiv)
-
Anhydrous solvent (e.g., THF, Toluene, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide (if applicable).
-
Add the anhydrous solvent and the base, followed by this compound.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (typically 25-80 °C).
-
Monitor the reaction by TLC or GC-MS for 2-24 hours.
-
Once complete, filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate and partition between an organic solvent and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (2-Bromo-5-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, natural products, and organic electronic materials. The synthesis of these compounds often relies on robust cross-coupling methodologies. This document provides detailed protocols for the synthesis of biaryl compounds utilizing (2-Bromo-5-methoxyphenyl)methanol as a readily available starting material. The presented workflow involves a two-step process: a palladium-catalyzed Miyaura borylation to convert the aryl bromide to a boronic acid derivative, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the target biaryl compounds. The methodologies are designed to be broadly applicable, with considerations for substrates bearing functional groups such as a benzylic alcohol.
Overall Synthetic Workflow
The synthesis proceeds in two key stages. First, this compound is converted to (2-(hydroxymethyl)-4-methoxyphenyl)boronic acid via a Miyaura borylation. This intermediate is then coupled with a variety of aryl halides in a Suzuki-Miyaura reaction to yield the desired biaryl products. The presence of the unprotected benzylic alcohol is well-tolerated in modern cross-coupling reactions, obviating the need for protection and deprotection steps.
Figure 1: Two-step workflow for the synthesis of biaryl compounds.
Experimental Protocols
Protocol 1: Synthesis of (2-(hydroxymethyl)-4-methoxyphenyl)boronic acid
This protocol details the conversion of this compound to its corresponding boronic acid.
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude boronic acid pinacol ester.
-
For the subsequent Suzuki coupling, the crude pinacol ester can often be used directly. Alternatively, it can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) and then purified by recrystallization or column chromatography.
Protocol 2: General Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the coupling of (2-(hydroxymethyl)-4-methoxyphenyl)boronic acid with various aryl halides.
Materials:
-
(2-(hydroxymethyl)-4-methoxyphenyl)boronic acid (or its pinacol ester) (1.1 eq)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq)
-
Solvent mixture (e.g., Toluene/Water 4:1, or Dioxane/Water)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine (2-(hydroxymethyl)-4-methoxyphenyl)boronic acid (1.1 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 90-110 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation
The following table summarizes representative Suzuki-Miyaura coupling reactions with (2-(hydroxymethyl)-4-methoxyphenyl)boronic acid and various aryl bromides, with expected yields based on literature for similar substrates.
| Entry | Aryl Bromide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 8 | 85-95 |
| 2 | 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 6 | 80-90 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 10 | 75-85 |
| 4 | 3-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 110 | 12 | 70-80 |
| 5 | 2-Bromonaphthalene | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 88-98 |
Catalytic Cycle Visualization
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
The protocols described herein provide a reliable and versatile pathway for the synthesis of a diverse range of biaryl compounds starting from this compound. The tolerance of the unprotected benzylic alcohol in both the borylation and subsequent cross-coupling steps offers an efficient synthetic route. These methods are highly relevant for applications in drug discovery and materials science, where the rapid generation of novel biaryl structures is of paramount importance. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
Application Notes and Protocols: Functionalization of the Hydroxymethyl Group of (2-Bromo-5-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical functionalization of the hydroxymethyl group of (2-bromo-5-methoxyphenyl)methanol. This compound serves as a versatile building block in organic synthesis, and its derivatives are valuable intermediates in the development of novel therapeutic agents and other functional molecules. The following sections detail key transformations, including oxidation, conversion to halides, etherification, and esterification, complete with experimental procedures and data summaries.
Key Functionalizations of this compound
The hydroxymethyl group of this compound can be readily transformed into a variety of other functional groups, enabling its use in a wide range of synthetic applications. The primary functionalization pathways discussed in these notes are:
-
Oxidation to the corresponding aldehyde and carboxylic acid.
-
Conversion to Halides , specifically the bromide derivative.
-
Etherification to form benzyl ethers.
-
Esterification to generate benzyl esters.
These transformations provide access to a diverse set of intermediates for drug discovery and material science.
Experimental Protocols
Oxidation of this compound
a) Oxidation to 2-Bromo-5-methoxybenzaldehyde
This protocol describes the oxidation of the primary alcohol to an aldehyde using a mild oxidizing agent.
-
Reagents and Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add PCC (1.5 eq) or DMP (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts (if using PCC) or the periodinane byproducts.
-
Wash the silica gel pad with additional DCM.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-bromo-5-methoxybenzaldehyde as a solid.
-
b) Oxidation to 2-Bromo-5-methoxybenzoic Acid
This protocol details the oxidation of 2-bromo-5-methoxybenzaldehyde to the corresponding carboxylic acid.[1]
-
Reagents and Materials:
-
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-5-methoxybenzaldehyde (2.5 mmol) in a mixture of tert-butyl alcohol (30 mL), THF (30 mL), and 2-methyl-2-butene (6 mL).[1]
-
In a separate beaker, prepare a solution of sodium chlorite (7.1 mmol) and sodium dihydrogenphosphate (14 mmol) in water.[1]
-
Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the stirred solution of the aldehyde over 10 minutes.[1]
-
Continue stirring the resulting mixture at room temperature for 1 hour.[1]
-
Remove the organic solvents (tert-butyl alcohol, THF, and 2-methyl-2-butene) under reduced pressure.[1]
-
Acidify the remaining aqueous mixture to pH 2 with 2M HCl.[1]
-
Extract the aqueous layer with ethyl acetate.[1]
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and filter.[1]
-
Concentrate the filtrate under reduced pressure to yield 2-bromo-5-methoxybenzoic acid as a white solid.[1]
-
Conversion to 2-Bromo-5-methoxybenzyl Bromide
This protocol outlines the conversion of the hydroxymethyl group to a benzyl bromide, a reactive intermediate for nucleophilic substitution reactions.
-
Reagents and Materials:
-
This compound
-
Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)
-
Anhydrous diethyl ether or DCM
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or DCM in a round-bottom flask, and cool the solution to 0 °C in an ice bath.
-
Slowly add PBr₃ (0.4 eq) or SOBr₂ (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 2-bromo-5-methoxybenzyl bromide, which can be further purified by recrystallization or column chromatography if necessary.
-
Etherification of this compound
This protocol describes the synthesis of a methyl ether derivative, which can be adapted for other alkyl ethers.
-
Reagents and Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Methyl iodide (CH₃I) or other alkyl halides
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
-
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF or DMF at 0 °C, add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to yield the desired ether.
-
Esterification of this compound
This protocol details the formation of an acetate ester, a common protecting group and functional handle.
-
Reagents and Materials:
-
This compound
-
Acetic anhydride or Acetyl chloride
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Add pyridine (2.0 eq) or TEA (1.5 eq) to the solution.
-
Cool the mixture to 0 °C and add acetic anhydride (1.5 eq) or acetyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary to obtain the pure ester.
-
Data Presentation
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 2-Bromo-5-methoxybenzaldehyde | C₈H₇BrO₂ | 215.04 | 70-90 | 71-74[2] |
| 2-Bromo-5-methoxybenzoic acid | C₈H₇BrO₃ | 231.04 | >95[1] | 154-156[3] |
| 2-Bromo-5-methoxybenzyl bromide | C₈H₈Br₂O | 279.96 | 80-95 | 90-94 |
| 2-Bromo-5-methoxybenzyl methyl ether | C₉H₁₁BrO₂ | 231.09 | 75-90 | N/A |
| 2-Bromo-5-methoxybenzyl acetate | C₁₀H₁₁BrO₃ | 259.10 | 85-98 | N/A |
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Conversion to 2-Bromo-5-methoxybenzyl bromide.
Caption: Etherification of this compound.
Caption: Esterification of this compound.
References
Application Notes & Protocols for the Large-Scale Synthesis of (2-Bromo-5-methoxyphenyl)methanol and Its Derivatives
Abstract: This document provides a comprehensive guide for the large-scale synthesis of (2-bromo-5-methoxyphenyl)methanol, a key building block in the development of novel therapeutics and advanced materials. We present two robust and scalable synthetic routes commencing from commercially available precursors: the direct reduction of 2-bromo-5-methoxybenzaldehyde and a two-step reduction of 2-bromo-5-methoxybenzoic acid. The protocols are designed for researchers, chemists, and process development professionals, emphasizing safety, scalability, and efficiency. Each step is accompanied by expert insights into the underlying chemical principles and practical considerations for process optimization.
Introduction: Strategic Importance of this compound
This compound and its derivatives are versatile intermediates in organic synthesis. The molecule's unique substitution pattern—a bromine atom ortho to a hydroxymethyl group and a methoxy group in the meta position—offers multiple reaction sites for diversification. The bromine atom is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the benzylic alcohol can be readily converted into ethers, esters, or halides for further functionalization.[1][2] This strategic positioning makes it an invaluable synthon in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.
This guide provides detailed, field-proven protocols for synthesizing the title compound on a large scale, ensuring high yield and purity while addressing critical safety and handling considerations.
Overview of Synthetic Pathways
The primary strategies for synthesizing this compound involve the reduction of the corresponding aldehyde or carboxylic acid. Both precursors can be synthesized from readily available starting materials. The choice between these pathways often depends on the cost of the starting material, the desired scale, and the available equipment.
Caption: High-level overview of synthetic routes to this compound.
Protocol 1: Synthesis via Reduction of 2-Bromo-5-methoxybenzaldehyde
This protocol is arguably the most direct route, involving the selective reduction of an aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation on a large scale due to its excellent selectivity, moderate reactivity, and favorable safety profile compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄).
Causality Behind Experimental Choices
-
Reagent Selection (NaBH₄): Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other functional groups like esters or aromatic bromides. Its ease of handling and quenching makes it ideal for industrial applications.
-
Solvent (Methanol/Ethanol): Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions. They serve to dissolve the aldehyde substrate and also act as a proton source to protonate the intermediate alkoxide, leading to the final alcohol product.
-
Temperature Control: The reaction of NaBH₄ with the aldehyde is exothermic. Maintaining a low temperature (0-5 °C) during the addition of NaBH₄ is critical to control the reaction rate, prevent side reactions, and ensure safety, especially on a large scale.
Step-by-Step Experimental Protocol
A. Synthesis of 2-Bromo-5-methoxybenzaldehyde (Precursor)
This precursor can be synthesized by the bromination of m-anisaldehyde.[3]
B. Reduction to this compound
-
Reactor Setup: Equip a suitable multi-necked reaction vessel with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet. Ensure the reactor is clean and dry.
-
Charging the Reactor: Charge the reactor with 2-bromo-5-methoxybenzaldehyde (1.0 eq) and methanol (5-10 volumes). Begin stirring to dissolve the solid.
-
Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 0.3-0.5 eq) portion-wise to the stirred solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed (typically 1-3 hours after the addition is complete).
-
Quenching: Once the reaction is complete, slowly and carefully add 1 M hydrochloric acid (HCl) to the reaction mixture at 0-5 °C to quench the excess NaBH₄ and neutralize the mixture (target pH ~6-7). Be cautious as this step will evolve hydrogen gas.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Add water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to the residue. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound, often obtained as a solid, can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Quantitative Data and Safety
| Parameter | Value | Notes |
| Starting Material | 2-Bromo-5-methoxybenzaldehyde | 1.0 eq |
| Reducing Agent | Sodium Borohydride (NaBH₄) | 0.3 - 0.5 eq |
| Solvent | Methanol | 5 - 10 volumes |
| Reaction Temperature | 0 - 10 °C | Critical for safety and selectivity |
| Typical Reaction Time | 2 - 4 hours | Monitor by TLC/HPLC |
| Expected Yield | > 90% | Post-purification |
Safety Precautions for Sodium Borohydride:
-
Water Reactivity: NaBH₄ reacts with water and acids to produce flammable hydrogen gas, which can ignite spontaneously.[6] Handle in a well-ventilated area away from water sources.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from acids and oxidizing agents.[5]
-
Spills: In case of a spill, do not use water. Cover with dry sand or another non-combustible material and place in a closed container for disposal.[5]
Protocol 2: Synthesis via Reduction of 2-Bromo-5-methoxybenzoic Acid
This route is an excellent alternative, especially if 2-bromo-5-methoxybenzoic acid is a more economical starting material. Direct reduction of a carboxylic acid requires a strong reducing agent like LiAlH₄ or borane (BH₃). For large-scale operations, a safer and often more practical approach is a two-step sequence: esterification of the carboxylic acid followed by reduction of the resulting ester.
Causality Behind Experimental Choices
-
Two-Step Approach: Direct reduction with LiAlH₄ is highly energetic and requires stringent anhydrous conditions and specialized handling, making it less suitable for standard large-scale production. The esterification-reduction pathway circumvents these challenges by converting the acid to an ester, which can then be reduced under the milder and safer conditions of Protocol 1.
-
Esterification (Fischer): Fischer esterification, using an alcohol (methanol) as both solvent and reagent with a catalytic amount of strong acid (like H₂SO₄), is a classic, cost-effective, and scalable method for producing methyl esters.
-
Ester Reduction: The resulting methyl 2-bromo-5-methoxybenzoate is readily reduced by NaBH₄, often requiring slightly more forcing conditions (e.g., higher temperature or a co-solvent like THF) than aldehyde reduction.
Step-by-Step Experimental Protocol
A. Step 1: Esterification of 2-Bromo-5-methoxybenzoic Acid
-
Reactor Setup: To a reactor equipped for heating under reflux, add 2-bromo-5-methoxybenzoic acid (1.0 eq) and methanol (10-20 volumes).[9]
-
Catalyst Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) to the stirred suspension.
-
Heating: Heat the mixture to reflux (approx. 65 °C) and maintain until the reaction is complete (monitor by TLC/HPLC, typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature and remove the bulk of the methanol under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution (to neutralize the acid catalyst) followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-bromo-5-methoxybenzoate, which can often be used in the next step without further purification.
B. Step 2: Reduction of Methyl 2-bromo-5-methoxybenzoate
-
Reactor Setup: Follow the setup described in Protocol 1 (Section 3.2.B).
-
Charging the Reactor: Charge the reactor with methyl 2-bromo-5-methoxybenzoate (1.0 eq) and a suitable solvent system (e.g., a mixture of THF and methanol, 4:1).
-
Reagent Addition: Add NaBH₄ (1.5-2.0 eq) portion-wise at room temperature. An exotherm is expected; maintain the temperature below 40 °C.
-
Expert Insight: The reduction of esters with NaBH₄ is slower than that of aldehydes. The use of THF as a co-solvent and slightly elevated temperatures can accelerate the reaction.
-
-
Monitoring and Work-up: Follow the procedures for monitoring, quenching, extraction, and purification as detailed in Protocol 1 (Section 3.2.B, steps 5-11).
Workflow Diagram and Data
Caption: Workflow for the two-step synthesis of the target alcohol from the corresponding carboxylic acid.
| Parameter (Step B) | Value | Notes |
| Starting Material | Methyl 2-bromo-5-methoxybenzoate | 1.0 eq |
| Reducing Agent | Sodium Borohydride (NaBH₄) | 1.5 - 2.0 eq |
| Solvent | THF / Methanol | e.g., 4:1 mixture |
| Reaction Temperature | 25 - 40 °C | Control exotherm |
| Typical Reaction Time | 4 - 12 hours | Slower than aldehyde reduction |
| Expected Overall Yield | > 80% | Over two steps |
Synthesis of Derivatives
The synthesized this compound is a launchpad for creating a library of derivatives. The primary alcohol functionality can be easily modified.
Caption: Common derivatization reactions of this compound.
-
Etherification: Reaction with an alkyl halide in the presence of a base (e.g., NaH) yields benzylic ethers.
-
Esterification: Acylation with acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) produces benzylic esters.
-
Halogenation: Conversion of the alcohol to the more reactive benzylic chloride or bromide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) prepares the molecule for nucleophilic substitution or Grignard reagent formation.[2]
Conclusion
The protocols detailed herein provide robust, scalable, and economically viable methods for the large-scale synthesis of this compound. The choice between the aldehyde and carboxylic acid reduction pathways will depend on specific laboratory or plant capabilities and starting material costs. By adhering to the outlined procedures and safety precautions, researchers and drug development professionals can efficiently produce this critical intermediate, paving the way for the discovery and development of next-generation chemical entities.
References
- 1. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chemistry.osu.edu [chemistry.osu.edu]
- 5. Sodium Borohydride - ESPI Metals [espimetals.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 9. 2-溴-5-甲氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Bromo-5-methoxyphenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (2-Bromo-5-methoxyphenyl)methanol synthesis.
Experimental Workflow
The synthesis of this compound is a two-step process. The first step is the bromination of 3-methoxybenzaldehyde to yield 2-Bromo-5-methoxybenzaldehyde. The subsequent step involves the reduction of the aldehyde to the desired primary alcohol, this compound.
Part 1: Synthesis of 2-Bromo-5-methoxybenzaldehyde
This section details the bromination of 3-methoxybenzaldehyde.
Experimental Protocol
A solution of 3-methoxybenzaldehyde (1.0 equivalent) in acetic acid is prepared. To this solution, bromine (1.2 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for 36 hours. After the reaction is complete, it is quenched with a saturated sodium sulfite solution and extracted with ether. The combined organic layers are washed, dried, and concentrated to yield 2-bromo-5-methoxybenzaldehyde.
Data Presentation: Reaction Parameters
| Parameter | Value | Reference |
| Starting Material | 3-Methoxybenzaldehyde | |
| Reagent | Bromine (Br₂) | |
| Solvent | Acetic Acid | |
| Temperature | 25 °C | |
| Reaction Time | 36 hours | |
| Yield | 99% |
Troubleshooting Guide: Bromination Step
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction | - Ensure the reaction is stirred for the full 36 hours. - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Loss of product during workup | - Ensure complete extraction by performing multiple extractions with ether. - Minimize loss during solvent removal by using a rotary evaporator under controlled temperature and pressure. | |
| Presence of Impurities | Over-bromination (di- or tri-brominated products) | - Add bromine dropwise and slowly to maintain control over the reaction. - Ensure the stoichiometry of bromine does not significantly exceed 1.2 equivalents. |
| Unreacted starting material | - Confirm the purity of the starting 3-methoxybenzaldehyde. - Ensure accurate measurement of reagents. |
Frequently Asked Questions (FAQs): Bromination
-
Q1: Can other brominating agents be used?
-
A1: While this protocol specifies liquid bromine, other brominating agents like N-Bromosuccinimide (NBS) can be used, though reaction conditions would need to be optimized.
-
-
Q2: What is the purpose of the sodium sulfite quench?
-
A2: The saturated sodium sulfite solution is used to neutralize any unreacted bromine in the reaction mixture.
-
Part 2: Reduction of 2-Bromo-5-methoxybenzaldehyde
This section details the reduction of 2-Bromo-5-methoxybenzaldehyde to this compound.
Experimental Protocol
To a solution of 2-Bromo-5-methoxybenzaldehyde (1.0 equivalent) in methanol or a mixture of THF and methanol, sodium borohydride (NaBH₄) (1.2 - 1.5 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for a period of 1 to 4 hours. The reaction is monitored by TLC until the starting material is consumed. The reaction is then quenched by the slow addition of water or a dilute acid (e.g., 1N HCl). The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the combined organic layers are washed, dried, and concentrated to give this compound.
Data Presentation: Reduction Parameters
| Parameter | Value | Reference(s) |
| Starting Material | 2-Bromo-5-methoxybenzaldehyde | |
| Reducing Agent | Sodium Borohydride (NaBH₄) | |
| Solvent | Methanol, Ethanol, or THF/Methanol mixture | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 1 - 4 hours | |
| Typical Yield | High (Specific yield data for this substrate is not readily available in the searched literature, but reductions of similar aldehydes with NaBH₄ are typically high-yielding) |
Troubleshooting Guide: Reduction Step
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction | - Ensure the NaBH₄ is fresh and has been stored properly to avoid decomposition. - Increase the reaction time and continue to monitor by TLC. - Use a slight excess of NaBH₄ (up to 1.5 equivalents). |
| Decomposition of NaBH₄ | - Add the NaBH₄ portion-wise to a cooled solution (0 °C) to control the initial exothermic reaction with the solvent (especially protic solvents like methanol). | |
| Loss of product during workup | - Ensure the pH is appropriate for extraction. - Perform multiple extractions with the organic solvent. | |
| Presence of Unreacted Aldehyde | Insufficient reducing agent | - Use a slight excess of NaBH₄. - Ensure the NaBH₄ is of good quality. |
| Formation of Borate Esters | Incomplete hydrolysis during workup | - Ensure thorough quenching and stirring with water or dilute acid to hydrolyze the intermediate borate esters. |
| Side reaction with solvent | Reaction of NaBH₄ with protic solvent | - While NaBH₄ is compatible with alcoholic solvents, the reaction is typically performed at cooler temperatures initially to minimize this side reaction. Using an aprotic solvent like THF can also mitigate this, although a protic co-solvent is often beneficial for the reaction. |
Frequently Asked Questions (FAQs): Reduction
-
Q1: Why is the sodium borohydride added at 0 °C?
-
A1: Sodium borohydride can react with protic solvents like methanol. Adding it at a low temperature helps to control the rate of this reaction and the initial exotherm of the reduction of the aldehyde.
-
-
Q2: Can other reducing agents be used?
-
A2: Yes, stronger reducing agents like lithium aluminum hydride (LiAlH₄) could be used, but NaBH₄ is generally preferred for its milder nature and easier handling. LiAlH₄ is not chemoselective and would also reduce other functional groups if present.
-
-
Q3: How can I purify the final product?
-
A3: If impurities are present after the workup, the product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Signaling Pathway and Experimental Workflow Diagrams
Technical Support Center: Purification of (2-Bromo-5-methoxyphenyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of (2-Bromo-5-methoxyphenyl)methanol.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound via column chromatography and recrystallization.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities | Incorrect solvent system polarity. | Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the desired product. A common starting solvent system for compounds of this polarity is a mixture of hexane and ethyl acetate.[1][2] |
| Column overloading. | Use an appropriate amount of silica gel, typically 20-50 times the weight of the crude sample.[3] | |
| Sample loaded in a solvent that is too polar. | Dissolve the sample in a minimal amount of the mobile phase or a slightly more polar solvent. For highly soluble samples in strong solvents, consider dry loading.[4] | |
| Product Elutes Too Quickly (High Rf) | The eluent is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Product Does Not Elute from the Column (Stays at Baseline) | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, a solvent system like methanol in dichloromethane might be necessary.[1][5] |
| The compound may be unstable on silica gel. | Test the stability of your compound on a TLC plate. If it degrades, consider using a different stationary phase like alumina (neutral or basic).[5] | |
| Streaking or Tailing of the Product Band | Strong interaction between the polar product and the acidic silica gel. | Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks.[3] |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product Does Not Dissolve in Hot Solvent | The chosen solvent is not suitable. | Select a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot.[6] For polar aromatic compounds like this compound, consider solvent mixtures like ethanol/water or ethyl acetate/hexane.[7] |
| Product "Oils Out" Instead of Crystallizing | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the product. | Add a small amount of additional hot solvent to ensure the product is fully dissolved. Allow the solution to cool slowly. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Presence of impurities inhibiting crystal formation. | Purify the crude product by another method, such as a quick filtration through a silica plug, before attempting recrystallization.[8] | |
| No Crystals Form Upon Cooling | The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Low Recovery of Purified Product | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[6] |
| The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath before filtration to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: Common impurities often stem from the synthesis process, which typically involves the reduction of 2-bromo-5-methoxybenzaldehyde. Potential impurities include:
-
Unreacted Starting Material: 2-bromo-5-methoxybenzaldehyde.
-
Over-reduction Products: 2-bromo-5-methoxytoluene.
-
Side-products from the Reducing Agent: Borate esters (if using sodium borohydride) that need to be hydrolyzed during workup.[9]
-
Byproducts of Benzaldehyde Reduction: In some cases, side reactions can lead to the formation of dibenzyl ether or other condensation products.[10]
Q2: How can I effectively monitor the progress of my column chromatography?
A2: Thin Layer Chromatography (TLC) is the most common method.[11] Collect fractions and spot them on a TLC plate along with a spot of your crude starting material. This allows you to identify which fractions contain your purified product and whether the separation from impurities is successful. Alternatively, for a more detailed analysis, small aliquots of the fractions can be analyzed by NMR.[12]
Q3: What is a good starting solvent system for the recrystallization of this compound?
A3: A good starting point for a polar aromatic compound like this would be a mixed solvent system. You could try dissolving the crude product in a minimal amount of hot ethanol or ethyl acetate (in which it is soluble) and then slowly adding hot water or hexane (in which it is less soluble) until the solution becomes slightly cloudy. Then, add a few drops of the first solvent to clarify the solution and allow it to cool slowly.[13][14]
Q4: My purified this compound appears as a colorless oil, but the literature reports it as a solid. What should I do?
A4: The presence of even small amounts of residual solvent or impurities can lower the melting point and cause the product to appear as an oil. Try drying the product under high vacuum for an extended period. If it remains an oil, a second purification step, such as re-crystallization from a different solvent system or another column chromatography, may be necessary.
Quantitative Data on Purification
The following tables provide illustrative data on the purification of this compound. Note: These values are representative and may vary depending on the specific experimental conditions.
Table 1: Comparison of Purification Methods
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield |
| Single Recrystallization | 85% | 95-97% | 70-80% |
| Column Chromatography | 85% | >98% | 80-90% |
| Sequential Purification (Column + Recrystallization) | 85% | >99% | 60-75% |
Table 2: Column Chromatography Eluent Optimization
| Hexane:Ethyl Acetate Ratio | Rf of this compound | Separation from Non-polar Impurity (Rf ~0.8) | Separation from Polar Impurity (Rf ~0.1) |
| 9:1 | 0.15 | Good | Poor |
| 4:1 | 0.30 | Excellent | Good |
| 2:1 | 0.55 | Fair | Excellent |
| 1:1 | 0.75 | Poor | Excellent |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Pour a layer of sand (approx. 1 cm) over the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[3]
-
Once the silica has settled, add another layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully pipette the sample solution onto the top layer of sand.
-
Drain the solvent until the liquid level is just at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column to begin the elution.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC.
-
Once the desired product begins to elute, you may gradually increase the polarity of the eluent to speed up the elution if necessary.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a potential solvent (e.g., ethanol). If it dissolves at room temperature, it is not a good solvent.
-
If it does not dissolve, heat the mixture. If it dissolves when hot, it is a good candidate solvent.
-
Cool the solution to see if crystals form.
-
For a mixed solvent system (e.g., ethanol/water), dissolve the crude product in a minimal amount of the "good" solvent (ethanol) while heating. Then, add the "poor" solvent (water) dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent to clarify the solution.[13]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent or solvent mixture and heat the flask with gentle swirling until the product is completely dissolved. Use the minimum amount of hot solvent required.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry on the filter paper for a few minutes.
-
Transfer the crystals to a watch glass and dry them further in a vacuum oven.
-
Visualizations
Caption: General purification workflow for this compound.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Purification [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemcess.com [chemcess.com]
- 11. m.youtube.com [m.youtube.com]
- 12. magritek.com [magritek.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Synthesis of (2-Bromo-5-methoxyphenyl)methanol
Welcome to the technical support center for the synthesis of (2-Bromo-5-methoxyphenyl)methanol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this important chemical intermediate. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common precursors for the synthesis of this compound are 2-bromo-5-methoxybenzoic acid and 2-bromo-5-methoxybenzaldehyde. The choice of starting material dictates the type of reaction required, typically a reduction of the carboxylic acid or aldehyde functionality.
Q2: Which reducing agents are typically used for this synthesis?
A2: For the reduction of 2-bromo-5-methoxybenzoic acid, strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or borane (BH₃) complexes are necessary. For the reduction of 2-bromo-5-methoxybenzaldehyde, a milder reducing agent such as Sodium Borohydride (NaBH₄) is sufficient and often preferred due to its chemoselectivity and easier handling.[1][2]
Q3: What are the potential side reactions I should be aware of?
A3: The primary side reactions of concern during the synthesis of this compound are:
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Reductive Dehalogenation: Loss of the bromine atom from the aromatic ring to yield (3-methoxyphenyl)methanol. This is more likely with stronger reducing agents and prolonged reaction times.
-
Ether Cleavage: Cleavage of the methoxy group to form the corresponding phenol. This is less common with standard hydride reducing agents but can be a concern, especially if harsh acidic conditions are employed during workup.
-
Over-reduction or Incomplete Reaction: Depending on the starting material and reducing agent, you may see byproducts from incomplete reduction (e.g., starting material remaining) or, in the case of ester precursors, the formation of intermediate aldehydes.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. Staining with a suitable agent, such as potassium permanganate, can help visualize the spots if they are not UV-active.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the synthesis of this compound.
Scenario 1: Reduction of 2-Bromo-5-methoxybenzoic Acid with LiAlH₄
Issue: Low yield of the desired this compound.
| Possible Cause | Troubleshooting/Optimization |
| Incomplete Reaction | - Ensure the LiAlH₄ is fresh and has not been deactivated by moisture. - Use a sufficient excess of LiAlH₄ (typically 1.5-2.0 equivalents) to account for the initial acid-base reaction with the carboxylic acid, which consumes one equivalent of hydride and produces H₂ gas.[3][4] - Increase the reaction time or perform the reaction at a gentle reflux in an appropriate solvent like THF. |
| Product Loss During Workup | - A common issue with LiAlH₄ reductions is the formation of gelatinous aluminum salts that can trap the product. Follow a standard quenching procedure carefully (e.g., Fieser workup: sequential addition of water, 15% NaOH solution, and then more water). - Ensure the pH of the aqueous layer is adjusted to be basic before extraction to ensure the product, a neutral alcohol, is in the organic layer. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize product recovery. |
| Side Product Formation | - Reductive Dehalogenation: Avoid prolonged reaction times and excessive temperatures. If dehalogenation is a significant issue, consider using a less harsh reducing agent if a suitable alternative for carboxylic acid reduction is available in your lab (e.g., borane). - Ether Cleavage: Avoid strongly acidic conditions during workup. A basic workup is generally preferred. |
Scenario 2: Reduction of 2-Bromo-5-methoxybenzaldehyde with NaBH₄
Issue: Presence of unreacted starting material in the final product.
| Possible Cause | Troubleshooting/Optimization |
| Insufficient Reducing Agent | - Ensure at least a stoichiometric amount of NaBH₄ is used. It is common to use a slight excess (1.1-1.5 equivalents) to ensure the reaction goes to completion. |
| Deactivated Reducing Agent | - Although more stable than LiAlH₄, NaBH₄ can still degrade over time, especially if not stored in a dry environment. Use fresh reagent if in doubt. |
| Short Reaction Time | - While the reduction of aldehydes with NaBH₄ is typically fast, allow sufficient time for the reaction to go to completion. Monitor by TLC until the starting material spot is no longer visible. |
| Low Reaction Temperature | - Most NaBH₄ reductions proceed well at room temperature or even 0 °C. However, if the reaction is sluggish, allowing it to warm to room temperature for a longer period may be beneficial. |
Experimental Protocols
Protocol 1: Reduction of 2-Bromo-5-methoxybenzoic Acid with LiAlH₄
Materials:
-
2-Bromo-5-methoxybenzoic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add LiAlH₄ (1.5 eq.) to anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromo-5-methoxybenzoic acid (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension. (Caution: Vigorous hydrogen gas evolution will occur).
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams)
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Allow the mixture to warm to room temperature and stir for 30 minutes. A white precipitate of aluminum salts should form.
-
Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: Reduction of 2-Bromo-5-methoxybenzaldehyde with NaBH₄
Materials:
-
2-Bromo-5-methoxybenzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-bromo-5-methoxybenzaldehyde (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.2 eq.) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the reaction is complete.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the bubbling ceases and the pH is approximately neutral.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify by column chromatography on silica gel if necessary.
Visualizations
References
Technical Support Center: Optimization of Suzuki Coupling with (2-Bromo-5-methoxyphenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of the Suzuki-Miyaura cross-coupling reaction with (2-Bromo-5-methoxyphenyl)methanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki coupling of this compound?
A1: The primary challenges with this substrate arise from its electronic and functional group characteristics:
-
Electron-Rich Aryl Bromide: The presence of the methoxy group makes the aryl bromide electron-rich, which can slow down the rate-determining oxidative addition step in the catalytic cycle.[1]
-
Hydroxymethyl Group: The benzylic alcohol functionality introduces several potential complications:
-
Acidity: The hydroxyl proton can react with strong bases, potentially affecting the reaction equilibrium and catalyst activity.
-
Coordinating Ability: The oxygen atom of the hydroxyl group could coordinate to the palladium center, influencing the catalyst's reactivity.
-
Side Reactions: The hydroxymethyl group might be susceptible to oxidation or other side reactions under certain conditions.
-
Q2: Do I need to protect the hydroxymethyl group in this compound before performing the Suzuki coupling?
A2: Not necessarily. Suzuki-Miyaura couplings are known for their good functional group tolerance, and many protocols successfully couple substrates with unprotected alcohol functionalities.[2] However, if you are experiencing low yields or side reactions, protection of the hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether could be a viable strategy to consider.[3][4] The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.[3]
Q3: What are the common side reactions observed in the Suzuki coupling of this substrate?
A3: The most common side reactions include:
-
Dehalogenation: Reduction of the aryl bromide to the corresponding (3-methoxyphenyl)methanol is a frequent side reaction, especially with electron-rich substrates.[5][6] This can be promoted by certain bases, solvents (like alcohols), or impurities.
-
Homocoupling: The formation of a biaryl product from two molecules of the boronic acid is another common byproduct. This is often exacerbated by the presence of oxygen in the reaction mixture.[5][7][8]
-
Protodeborylation: The cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond, can also occur, reducing the amount of nucleophile available for the cross-coupling.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the Suzuki coupling of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inefficient Oxidative Addition: The electron-rich nature of the aryl bromide slows this step.[1] 2. Catalyst Deactivation: The hydroxymethyl group or impurities may be poisoning the catalyst. 3. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent system.[9] | 1. Catalyst/Ligand Choice: Use a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to promote oxidative addition for challenging substrates.[1][10] 2. Catalyst Loading: Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). 3. Solvent System: Try a different solvent or a co-solvent system to ensure all reactants are in solution (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, or DMF).[9][11] |
| Significant Dehalogenation | 1. Base Choice: Strong bases can sometimes promote dehalogenation. 2. Solvent Effects: Protic solvents like alcohols can be a source of hydride for the dehalogenation pathway.[5] 3. Reaction Temperature: Higher temperatures can sometimes favor side reactions. | 1. Base Screening: Switch to a milder base such as K₂CO₃ or KF.[9][12] 2. Anhydrous Conditions: While water is often beneficial for Suzuki couplings, in cases of severe dehalogenation, switching to anhydrous conditions with a base like TMSOK might be advantageous.[5] 3. Temperature Optimization: Try running the reaction at a lower temperature for a longer period. |
| Formation of Homocoupling Product | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[5][7] 2. Slow Transmetalation: If the transmetalation step is slow, the boronic acid has more opportunity to undergo homocoupling. | 1. Thorough Degassing: Ensure the reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[11] 2. Base Choice: The choice of base can influence the rate of transmetalation. Screening different bases (e.g., K₃PO₄, Cs₂CO₃) can be beneficial.[12] |
| Hydrolysis of Boronic Acid/Ester | 1. Instability of Boronic Acid: Some boronic acids are prone to decomposition, especially at elevated temperatures. | 1. Use of Boronic Esters: Consider using the corresponding pinacol (Bpin) or MIDA boronate ester, which are often more stable. |
Experimental Protocols
Protocol 1: General Conditions with a Buchwald Ligand
This protocol is a good starting point for challenging Suzuki couplings, employing a highly active catalyst system.
| Component | Amount | Notes |
| This compound | 1.0 equiv | - |
| Arylboronic Acid | 1.2 - 1.5 equiv | - |
| Palladium(II) Acetate (Pd(OAc)₂) | 2 mol% | Palladium precursor. |
| SPhos | 4 mol% | Bulky, electron-rich ligand. |
| Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 equiv | A commonly used base. |
| Solvent | Dioxane/H₂O (4:1) | Degas thoroughly before use. |
| Temperature | 80 - 100 °C | - |
| Reaction Time | 4 - 24 h | Monitor by TLC or LC-MS. |
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) at least three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction's progress. Upon completion, cool to room temperature.
-
Work-up typically involves dilution with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer, and concentrating under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Traditional Conditions with Pd(PPh₃)₄
This protocol uses a more traditional catalyst and may require longer reaction times or higher temperatures but can be effective.
| Component | Amount | Notes |
| This compound | 1.0 equiv | - |
| Arylboronic Acid | 1.2 equiv | - |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 5 mol% | Air-sensitive catalyst. |
| Sodium Carbonate (Na₂CO₃) | 2.0 equiv | A common inorganic base. |
| Solvent | Toluene/EtOH/H₂O (4:1:1) | Degas thoroughly before use. |
| Temperature | 90 - 110 °C | - |
| Reaction Time | 12 - 24 h | Monitor by TLC or LC-MS. |
Procedure:
-
Follow the setup and degassing procedure as described in Protocol 1.
-
Add the reactants, base, and catalyst to the flask under an inert atmosphere.
-
Add the degassed solvent mixture.
-
Heat and monitor the reaction.
-
Perform a standard aqueous work-up and purification.
Visualizing Workflows and Relationships
General Suzuki Coupling Workflow
Caption: A generalized experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic for Low Yield
Caption: A decision-making flowchart for troubleshooting low yields in the Suzuki coupling of this compound.
References
- 1. reddit.com [reddit.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Yoneda Labs [yonedalabs.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
preventing debromination of (2-Bromo-5-methoxyphenyl)methanol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing the undesired debromination of (2-Bromo-5-methoxyphenyl)methanol during chemical synthesis.
Unwanted debromination, the substitution of a bromine atom with a hydrogen atom, is a common side reaction that can significantly lower the yield of desired products and complicate purification. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate C-Br bond cleavage in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem?
A1: Debromination, also known as hydrodebromination, is a chemical reaction where a bromine atom on an aromatic ring is replaced by a hydrogen atom. In the context of using this compound as a building block, this side reaction leads to the formation of 3-methoxybenzyl alcohol as an impurity. This reduces the yield of your target molecule and can make purification challenging due to the similar properties of the desired product and the debrominated byproduct.
Q2: What are the most common causes of debromination when using this compound?
A2: Several factors can promote debromination, particularly in popular reactions like palladium-catalyzed cross-couplings (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) and Grignard reagent formation. The primary causes include:
-
Formation of Palladium-Hydride Species: In palladium-catalyzed reactions, these species can arise from the solvent, base, or impurities and can react with the aryl bromide to replace the bromine with hydrogen.
-
Reaction with Protic Impurities: Trace amounts of water, alcohols, or other protic impurities in the reaction mixture can serve as a proton source to quench reactive intermediates, leading to debromination.[1]
-
High Reaction Temperatures: Elevated temperatures can increase the rate of debromination, which may have a higher activation energy than the desired reaction.
-
Use of Strong Bases: Strong bases, particularly in combination with certain solvents, can promote the formation of hydride species or other reactive intermediates that lead to debromination.
-
Instability of Organometallic Intermediates: Grignard reagents or organopalladium intermediates formed from this compound can be unstable and susceptible to protonolysis.
Q3: I am observing significant debromination in my palladium-catalyzed cross-coupling reaction. What is the first thing I should investigate?
A3: The first parameters to scrutinize are the base and the reaction temperature . Many strong bases can facilitate the formation of hydride species that are responsible for debromination. Consider switching to a milder base. Simultaneously, lowering the reaction temperature can often enhance selectivity by disfavoring the debromination pathway.
Q4: Can the hydroxymethyl group on this compound contribute to debromination?
A4: Yes, the acidic proton of the hydroxymethyl group can interfere with certain reactions. For instance, in Grignard reagent formation, the Grignard reagent is a strong base and will be quenched by the alcohol proton.[2] In palladium-catalyzed reactions, the alcohol functionality can potentially coordinate to the metal center or react with the base, influencing the reaction pathway. To avoid these complications, it is often advisable to protect the hydroxymethyl group.
Q5: What are suitable protecting groups for the hydroxymethyl group?
A5: The most common and effective protecting groups for alcohols are silyl ethers, such as trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), and triisopropylsilyl (TIPS).[2] These are generally stable to the basic conditions of many cross-coupling reactions and Grignard reagent formation. They can be easily removed with a fluoride source like tetrabutylammonium fluoride (TBAF).[2] Another option is the methoxymethyl (MOM) ether, which is stable to basic and reducing conditions and can be removed with acid.
Troubleshooting Guides
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)
Symptoms:
-
Formation of a significant amount of 3-methoxybenzyl alcohol, detectable by GC-MS or NMR spectroscopy.
-
Low yield of the desired coupled product.
-
Complex product mixture that is difficult to purify.
Troubleshooting Workflow:
Troubleshooting workflow for debromination in Pd-catalyzed reactions.
Data Presentation: Impact of Reaction Parameters on Debromination
| Parameter | Recommendation to Reduce Debromination | Rationale |
| Base | Switch from strong bases (e.g., NaOtBu, NaOH) to milder inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). | Stronger bases are more likely to generate palladium-hydride species that cause debromination. |
| Temperature | Lower the reaction temperature (e.g., from 100°C to 80°C or even room temperature if the reaction proceeds). | Debromination can have a higher activation energy than the desired coupling, so lower temperatures can improve selectivity. |
| Solvent | Use anhydrous, degassed aprotic solvents (e.g., toluene, dioxane, THF). Avoid protic solvents like alcohols unless part of a defined catalytic system. | Protic solvents can be a source of protons that lead to debromination. |
| Catalyst/Ligand | For challenging couplings, consider bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). | These ligands can promote the desired reductive elimination step and suppress side reactions. |
| Additives | Ensure all reagents and solvents are of high purity and anhydrous. | Impurities can be a source of protons or interfere with the catalyst. |
| Protecting Group | Protect the hydroxymethyl group as a silyl ether (e.g., TBDMS) or MOM ether. | Prevents the acidic proton from interfering with the reaction and can improve solubility and stability. |
Issue 2: Debromination During Grignard Reagent Formation and Use
Symptoms:
-
Low yield of the desired Grignard adduct.
-
Formation of 3-methoxybenzyl alcohol upon workup.
-
Formation of a Wurtz coupling byproduct.
Troubleshooting Workflow:
Troubleshooting workflow for Grignard reactions.
Data Presentation: Key Considerations for Grignard Reactions
| Parameter | Recommendation | Rationale |
| Hydroxymethyl Group | Mandatory protection as a silyl ether (e.g., TBDMS) or other suitable protecting group. | The acidic proton of the alcohol will quench the Grignard reagent, preventing its formation and reaction.[2] |
| Solvent & Glassware | Use flame-dried glassware under an inert atmosphere (N₂ or Ar). Use anhydrous ether or THF. | Grignard reagents are highly sensitive to moisture.[1] |
| Magnesium Activation | Use fresh magnesium turnings. Activate with a small crystal of iodine or 1,2-dibromoethane if the reaction is difficult to initiate.[1] | A passivating layer of magnesium oxide can prevent the reaction from starting. |
| Addition of Aryl Bromide | Add the solution of the protected this compound derivative slowly to the magnesium suspension. | Slow addition minimizes the concentration of the aryl bromide, reducing the rate of Wurtz coupling, a common side reaction. |
| Temperature | The reaction is often initiated at room temperature and may require gentle warming. Maintain a gentle reflux during the addition. | Exothermic reaction; controlling the temperature is important for safety and to minimize side reactions. |
Experimental Protocols
Protocol 1: Protection of the Hydroxymethyl Group as a TBDMS Ether
This protocol describes the protection of the alcohol functionality, a crucial step before attempting many subsequent reactions.
Materials:
-
This compound (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound in anhydrous DCM, add imidazole.
-
Stir the mixture at room temperature until all the imidazole has dissolved.
-
Add TBDMSCl portion-wise and continue to stir at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected product.
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol is optimized for coupling arylboronic acids with the protected this compound, minimizing the risk of debromination.
Materials:
-
TBDMS-protected this compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed toluene
-
Degassed water
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the TBDMS-protected aryl bromide, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed toluene and degassed water (typically a 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Note: The TBDMS protecting group can be removed post-coupling using TBAF in THF.
References
Technical Support Center: Managing Impurities in (2-Bromo-5-methoxyphenyl)methanol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during chemical reactions involving (2-Bromo-5-methoxyphenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound in Suzuki-Miyaura cross-coupling reactions?
A1: In Suzuki-Miyaura coupling reactions, common impurities include homocoupling products of the boronic acid reagent, unreacted starting materials, and residual palladium catalyst. The formation of boric acid as a byproduct can also affect the reaction's selectivity by altering the acid-base equilibrium of the medium.[1] The presence of oxygen can also promote the homocoupling of the boronic acid.[2]
Q2: My Grignard reaction with a derivative of this compound is showing poor yield and multiple spots on TLC. What could be the cause?
A2: Grignard reagents are highly reactive and also strong bases. Poor yields and multiple products can arise from several factors:
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Presence of acidic protons: Grignard reagents react with any source of acidic protons in the reaction mixture, such as water, alcohols, or carboxylic acids. This will quench the Grignard reagent and reduce the yield of the desired product.
-
Reaction with atmospheric moisture and carbon dioxide: Exposure of the Grignard reagent to air can lead to its decomposition. Reaction with carbon dioxide will form a carboxylate.[3]
-
Double addition to esters or acid halides: If your substrate is an ester or acid halide, Grignard reagents can add twice, leading to the formation of a tertiary alcohol instead of the expected ketone.[3][4]
Q3: I am trying to oxidize this compound to the corresponding aldehyde, but I am observing the formation of a carboxylic acid impurity. How can I prevent this?
A3: Over-oxidation to the carboxylic acid is a common issue. To minimize this, consider the following:
-
Use a milder, more selective oxidizing agent: Reagents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are less likely to oxidize the intermediate aldehyde to a carboxylic acid.[5]
-
Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the aldehyde. Stop the reaction as soon as the starting material is consumed to prevent further oxidation.[5]
-
Control the reaction temperature: Running the reaction at a lower temperature can sometimes help to improve selectivity.
Q4: What are the best general practices for purifying products from reactions involving this compound?
A4: A multi-step purification strategy is often the most effective. This typically involves:
-
Aqueous Workup: This step is crucial for removing inorganic salts and water-soluble impurities. The crude reaction mixture is typically quenched and diluted, followed by extraction with an appropriate organic solvent.[6]
-
Column Chromatography: Flash column chromatography is a powerful technique for separating the desired product from unreacted starting materials, byproducts, and residual catalysts based on their different polarities.[6]
-
Recrystallization: If the final product is a solid, recrystallization can be a highly effective method for achieving high purity. This technique relies on the difference in solubility of the product and impurities in a given solvent at different temperatures.[6]
Troubleshooting Guides
Suzuki-Miyaura Coupling: Impurity Troubleshooting
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Significant amount of boronic acid homocoupling product. | Presence of oxygen in the reaction vessel.[2] | 1. Ensure the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).2. Degas all solvents and reagents thoroughly before use. |
| Low conversion of starting materials. | Inactive catalyst or insufficient base. | 1. Use a fresh batch of palladium catalyst.2. Ensure the base is anhydrous and used in the correct stoichiometric amount. The base is crucial for activating the boronic acid.[1] |
| Difficulty in removing residual palladium. | The palladium catalyst is adsorbed onto the product. | 1. Consider treating the crude product with a scavenger resin designed to bind palladium.2. Pass the product solution through a plug of silica gel or activated carbon. |
| Presence of unidentified byproducts. | Side reactions due to high temperature or prolonged reaction time. | 1. Lower the reaction temperature and monitor the progress by TLC.2. Optimize the reaction time to minimize byproduct formation. |
Grignard Reaction: Impurity Troubleshooting
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low or no formation of the desired product. | Quenching of the Grignard reagent by acidic protons. | 1. Thoroughly dry all glassware and use anhydrous solvents.2. Ensure all starting materials are free from water or other acidic impurities. |
| Formation of a tertiary alcohol instead of a ketone from an ester. | Double addition of the Grignard reagent.[3][4] | 1. Use a less reactive organometallic reagent if possible.2. Perform the reaction at a very low temperature and add the Grignard reagent slowly to the ester. |
| Milky or cloudy appearance of the reaction mixture after workup. | Formation of magnesium salts. | 1. Add a saturated aqueous solution of ammonium chloride during the workup to help dissolve the magnesium salts. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a derivative of this compound with an arylboronic acid.
Materials:
-
This compound derivative (1 equivalent)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[7]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)[7]
-
Solvent (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture)[7]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction flask, add the this compound derivative, arylboronic acid, and the base.[7]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the palladium catalyst to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.[6]
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for common issues in Suzuki-Miyaura coupling reactions.
Caption: Troubleshooting workflow for common issues in Grignard reactions.
References
Technical Support Center: Troubleshooting Low Conversion Rates with (2-Bromo-5-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using (2-Bromo-5-methoxyphenyl)methanol in various chemical reactions. Low conversion rates can be a significant hurdle, and this resource aims to provide targeted solutions to improve reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that might influence its reactivity?
A1: this compound possesses three key functional groups that dictate its reactivity:
-
Aryl Bromide: The bromine atom on the aromatic ring is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
-
Methoxy Group (-OCH₃): This is an electron-donating group, which can increase the electron density of the aromatic ring. This electronic effect can sometimes make the aryl bromide less reactive in the initial oxidative addition step of palladium-catalyzed coupling reactions.
-
Benzylic Alcohol (-CH₂OH): The primary alcohol group can be reactive under certain conditions. It may interfere with Grignard reagents or require protection in some cross-coupling reactions to prevent side reactions.
Q2: I am observing a significant amount of starting material in my Suzuki-Miyaura coupling reaction. What are the likely causes?
A2: Low conversion in a Suzuki-Miyaura coupling with this compound can stem from several factors:
-
Inactive Catalyst: The Pd(0) catalyst may have been deactivated by oxygen. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).
-
Suboptimal Ligand Choice: The ligand plays a crucial role in the catalytic cycle. For electron-rich aryl bromides like this substrate, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective.
-
Ineffective Base: The base is critical for the transmetalation step. The choice of base (e.g., carbonates, phosphates) and its solubility can significantly impact the reaction rate. Finely powdered and anhydrous bases are recommended.
-
Inappropriate Solvent: The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent (like dioxane or toluene) and water is often used.
-
Low Reaction Temperature: Some Suzuki couplings require elevated temperatures to proceed at a reasonable rate.
Q3: Are there any common side reactions to be aware of when using this compound in cross-coupling reactions?
A3: Yes, several side reactions can lead to lower yields of the desired product:
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often more prevalent if the reaction mixture is not properly degassed, as oxygen can promote this side reaction.
-
Dehalogenation: The bromo group can be replaced by a hydrogen atom, leading to the formation of 5-methoxybenzyl alcohol. This can occur if there are sources of hydride in the reaction mixture.
-
Protodeboronation: The boronic acid can react with water or other protic sources to be converted back to the corresponding arene, reducing the amount of nucleophile available for the cross-coupling.
Q4: Do I need to protect the benzylic alcohol group before performing a cross-coupling reaction?
A4: The necessity of protecting the benzylic alcohol depends on the specific reaction conditions and the other reagents involved.
-
Suzuki-Miyaura, Heck, Sonogashira: In many cases, these reactions can be performed without protecting the alcohol, especially with the use of appropriate bases like carbonates.
-
Buchwald-Hartwig Amination: Depending on the amine and the base used, the alcohol may or may not need protection. Stronger bases could potentially deprotonate the alcohol.
-
Grignard Reaction: It is highly likely that the Grignard reagent will be quenched by the acidic proton of the alcohol. Protection of the alcohol (e.g., as a silyl ether) is generally required before forming or reacting with a Grignard reagent.
Troubleshooting Guides
Low Conversion in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| High amount of unreacted this compound | Inefficient oxidative addition due to electron-rich nature of the substrate. | Use a more electron-rich and bulky phosphine ligand (e.g., SPhos, RuPhos). Increase the reaction temperature in increments of 10 °C. |
| Inactive catalyst. | Ensure all reagents and solvents are thoroughly degassed. Use a fresh source of palladium catalyst. | |
| Ineffective base. | Switch to a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and anhydrous. | |
| Formation of 5-methoxybenzyl alcohol (dehalogenated product) | Presence of a hydride source. | Ensure solvents are anhydrous. Avoid using reagents that can act as hydride donors. |
| Formation of biaryl from boronic acid (homocoupling product) | Presence of oxygen. | Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (Ar or N₂). |
| Pd(II) species in the reaction mixture. | Use a pre-catalyst or ensure complete reduction of a Pd(II) source to Pd(0). |
Low Conversion in Buchwald-Hartwig Amination
| Symptom | Possible Cause | Suggested Solution |
| No or low product formation | Inappropriate ligand for the specific amine. | Screen different generations of Buchwald-Hartwig ligands (e.g., Xantphos for some applications). |
| Steric hindrance from the ortho-bromo group. | Use a bulkier phosphine ligand to facilitate the reaction. Increase the reaction temperature. | |
| Base incompatibility. | The chosen base may not be strong enough to deprotonate the amine or may be sterically hindered. Consider using a stronger, non-nucleophilic base like LHMDS or NaOtBu. | |
| Decomposition of starting material or product | Reaction temperature is too high. | Lower the reaction temperature and monitor the reaction over a longer period. |
| Base is too harsh for other functional groups. | Use a milder base such as Cs₂CO₃ or K₃PO₄. |
Experimental Protocols
Suzuki-Miyaura Coupling of this compound
This protocol is adapted from a documented synthesis.[1]
Reaction Scheme:
This compound + Arylboronic acid ---[Pd(OAc)₂, SPhos, Cs₂CO₃, Dioxane/H₂O, 80 °C]---> (Aryl-5-methoxyphenyl)methanol
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 equivalents)
-
SPhos (0.02 equivalents)
-
Caesium carbonate (Cs₂CO₃) (3.0 equivalents)
-
Dioxane
-
Water (Dioxane/Water ratio typically 4:1 to 5:1)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and caesium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add saturated aqueous NH₄Cl to quench the reaction.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative Yields for Similar Substrates):
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 80 | 2 | ~70-95 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12-24 | ~60-90 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT-50 | 2-6 | ~70-95 |
| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12-24 | ~50-80 |
Note: These are representative yields and may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
Technical Support Center: Optimizing Reaction Conditions for (2-Bromo-5-methoxyphenyl)methanol
Welcome to the technical support center for (2-Bromo-5-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the synthesis and application of this versatile reagent. Our goal is to empower you to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors.
Section 1: Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reduction of either 2-bromo-5-methoxybenzaldehyde or 2-bromo-5-methoxybenzoic acid. The choice of starting material and reducing agent will depend on availability and desired reaction conditions.
Troubleshooting Guide: Synthesis
Question: My reduction of 2-bromo-5-methoxybenzaldehyde with sodium borohydride (NaBH₄) is sluggish or incomplete. What could be the issue?
Answer:
Several factors can contribute to an incomplete reduction of an aromatic aldehyde with NaBH₄. Here's a systematic approach to troubleshooting:
-
Solvent Choice: While NaBH₄ is soluble in alcohols like methanol and ethanol, these can sometimes react with the reducing agent. A common and effective solvent system is a mixture of THF and water, which can enhance the solubility of both the substrate and the borohydride.[1]
-
Reagent Stoichiometry: Although the stoichiometry is 4:1 (aldehyde to NaBH₄), it is common practice to use a slight excess of NaBH₄ (e.g., 1.5-2 equivalents) to ensure the reaction goes to completion.
-
Temperature: The reduction of aldehydes with NaBH₄ is typically exothermic. Running the reaction at 0 °C initially and then allowing it to warm to room temperature can help control the reaction rate and prevent side reactions.
-
Purity of Starting Material: Impurities in the 2-bromo-5-methoxybenzaldehyde can interfere with the reaction. Ensure your starting material is of high purity.
-
Workup Procedure: An acidic workup is necessary to quench the reaction and protonate the resulting alkoxide. However, a very strong acid could potentially lead to side reactions. A gentle quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) is often sufficient.
Question: I am observing over-reduction or other side products when reducing 2-bromo-5-methoxybenzoic acid with lithium aluminum hydride (LiAlH₄). How can I improve the selectivity?
Answer:
LiAlH₄ is a very powerful reducing agent, and controlling its reactivity is key to a successful and clean reaction.[2]
-
Reaction Temperature: The reduction of carboxylic acids with LiAlH₄ is highly exothermic. It is crucial to maintain a low temperature (typically 0 °C) during the addition of the LiAlH₄ to the solution of the carboxylic acid. After the addition is complete, the reaction can be slowly warmed to room temperature or gently refluxed to ensure completion.
-
Inverse Addition: Instead of adding LiAlH₄ to the carboxylic acid, consider adding the carboxylic acid solution dropwise to a suspension of LiAlH₄ in an anhydrous ether solvent (like THF or diethyl ether). This "inverse addition" maintains a low concentration of the carboxylic acid, which can help to control the exotherm and minimize side reactions.
-
Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is flame-dried and all solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Workup (Fieser Workup): A careful workup is critical. A common and safe procedure is the Fieser workup. After cooling the reaction back to 0 °C, slowly and sequentially add:
-
x mL of water
-
x mL of 15% aqueous NaOH
-
3x mL of water where x is the number of grams of LiAlH₄ used. This should result in a granular precipitate that is easily filtered off.
-
Experimental Protocol: Reduction of 2-Bromo-5-methoxybenzaldehyde with NaBH₄
-
Dissolve 2-bromo-5-methoxybenzaldehyde (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction back to 0 °C and slowly quench by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 2: Cross-Coupling Reactions
This compound is a valuable building block for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide: Cross-Coupling Reactions
Question: My Suzuki-Miyaura coupling reaction with this compound is giving low yields and I observe significant dehalogenation of my starting material. What can I do?
Answer:
Dehalogenation is a common side reaction in Suzuki couplings, especially with electron-rich aryl bromides. The methoxy group in your substrate is electron-donating, which can make oxidative addition more challenging and favor side reactions.
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-rich aryl bromides, bulky, electron-rich ligands are often required to promote the desired oxidative addition and subsequent reductive elimination. Consider switching from less bulky ligands like triphenylphosphine (PPh₃) to more sterically demanding and electron-rich ligands such as XPhos, SPhos, or dppf.[3]
-
Base Selection: The base plays a crucial role in the transmetalation step. Stronger bases can sometimes promote dehalogenation. If you are using a very strong base like an alkoxide, consider switching to a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).
-
Solvent and Water Content: The solvent system can influence the reaction outcome. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The amount of water can be critical and may need to be optimized.
-
Temperature: Running the reaction at the lowest effective temperature can help to minimize side reactions. Monitor the reaction progress closely to avoid prolonged heating after the starting material has been consumed.
| Parameter | Recommendation for Electron-Rich Aryl Bromides | Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium precursors. |
| Ligand | XPhos, SPhos, RuPhos, dppf | Bulky, electron-rich ligands facilitate oxidative addition. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Milder bases can reduce dehalogenation side reactions. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | Protic-aprotic mixtures are generally effective. |
Question: I am struggling with a Sonogashira coupling between this compound and a terminal alkyne. What are the key parameters to optimize?
Answer:
Sonogashira couplings can be sensitive to several factors, particularly when using aryl bromides.
-
Copper Co-catalyst: While "copper-free" Sonogashira reactions exist, the use of a copper(I) co-catalyst (e.g., CuI) is often essential for the efficient coupling of aryl bromides.[4] The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Ligand Choice: As with other cross-coupling reactions, the ligand on the palladium catalyst is important. For aryl bromides, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve catalytic activity.[5]
-
Base and Solvent: A suitable amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is required to deprotonate the terminal alkyne. The choice of solvent can also be critical, with THF, DMF, and dioxane being common options.
-
Inert Atmosphere: The catalytic cycle involves air-sensitive species, so it is crucial to perform the reaction under an inert atmosphere (nitrogen or argon) to prevent catalyst deactivation.
Question: My Buchwald-Hartwig amination reaction is not proceeding cleanly. What are common pitfalls?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but optimization is often necessary.[6]
-
Catalyst System (Palladium Precursor and Ligand): The combination of the palladium source and the ligand is paramount. For challenging substrates, pre-formed catalysts (precatalysts) can offer better reproducibility. Bulky, electron-rich phosphine ligands are generally preferred.[6]
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The choice of base can depend on the pKa of the amine coupling partner.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.
-
Side Reactions: A potential side reaction is hydrodehalogenation (dehalogenation) of the aryl bromide. This can sometimes be minimized by adjusting the ligand, base, or temperature. Another issue can be β-hydride elimination if the amine has β-hydrogens.[6]
Experimental Workflow: A Generalized Cross-Coupling Reaction
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Section 3: Purification and Handling
Question: I am having difficulty purifying this compound by column chromatography. It seems to be very polar. What can I do?
Answer:
The presence of the hydroxyl group makes this compound quite polar, which can lead to tailing and poor separation on silica gel.
-
Solvent System: A standard hexane/ethyl acetate eluent system is a good starting point. You will likely need a relatively high proportion of ethyl acetate. If you are still experiencing issues, you can try adding a small amount (1-2%) of a more polar solvent like methanol to your eluent system.
-
Deactivating Silica Gel: The acidic nature of silica gel can sometimes cause issues with polar compounds. You can try "deactivating" the silica gel by adding a small amount of triethylamine (e.g., 1%) to your eluent system. This can help to improve the peak shape and reduce tailing.[7]
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for polar compounds.[7] For very difficult separations, reversed-phase chromatography (e.g., C18 silica) may be an option.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound?
A1: Like many benzyl alcohols, this compound can be susceptible to slow oxidation in the air to the corresponding aldehyde and carboxylic acid.[8][9] For long-term storage, it is recommended to keep it in a tightly sealed container, protected from light, in a cool, dry place.[8][10] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.
Q2: Can I perform a Grignard reaction on this compound?
A2: It is not advisable to directly attempt a Grignard reaction on this compound. The acidic proton of the hydroxyl group will quench the Grignard reagent.[11] If you wish to form a Grignard reagent at the aryl bromide position, you must first protect the hydroxyl group with a suitable protecting group that is stable to Grignard conditions (e.g., a silyl ether like TBDMS or a benzyl ether).
Q3: Is this compound stable to acidic or basic conditions?
A3: The benzyl alcohol moiety is generally stable to a range of acidic and basic conditions. However, very strong acids could potentially lead to dehydration or other side reactions, and strong bases will deprotonate the hydroxyl group. The methoxy group is an ether and is generally stable to most conditions except for very strong acids like HBr or BBr₃.
Q4: What are the key safety precautions when handling this compound?
References
- 1. scispace.com [scispace.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. cphi-online.com [cphi-online.com]
- 9. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with (2-Bromo-5-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving (2-Bromo-5-methoxyphenyl)methanol. The information is designed to assist researchers in overcoming common challenges and optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges with this substrate arise from its electronic and functional group characteristics:
-
Electron-Rich Nature: The presence of two electron-donating groups (methoxy and hydroxymethyl) on the aromatic ring increases the electron density at the bromine-bearing carbon. This can make the initial oxidative addition step of the catalytic cycle, which is often rate-limiting, more difficult.[1]
-
Coordinating Functional Groups: The hydroxyl group of the benzylic alcohol can coordinate to the palladium catalyst. This can potentially inhibit the catalytic activity or lead to unwanted side reactions. While some reactions tolerate unprotected alcohols, protection may be necessary in certain cases.[2][3]
-
Steric Hindrance: The ortho-bromo substituent, along with the adjacent hydroxymethyl group, can create steric hindrance around the reaction center, potentially impeding the approach of the catalyst and the coupling partner.
Q2: Is it necessary to protect the primary alcohol in this compound before performing a cross-coupling reaction?
A2: Not always. The necessity of protecting the alcohol depends on the specific reaction conditions and the chosen catalyst system. Some modern catalyst systems, particularly those with bulky, electron-rich phosphine ligands, can tolerate free hydroxyl groups.[3] However, if you are experiencing low yields, catalyst deactivation, or side reactions, protection of the alcohol as a silyl ether (e.g., TBDMS) or a benzyl ether should be considered.
Q3: Which types of cross-coupling reactions are most suitable for functionalizing this compound?
A3: Several common cross-coupling reactions can be successfully employed:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a versatile and widely used method.[4]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of primary and secondary amines.[5][6][7]
-
Heck Reaction: For the formation of C-C bonds with alkenes to create substituted styrenes or other vinylated products.[8]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[9]
The choice of reaction will depend on the desired final product.
Catalyst and Ligand Selection Guides
The selection of an appropriate catalyst and ligand is crucial for a successful cross-coupling reaction with this electron-rich and functionalized substrate. For challenging substrates, catalyst systems employing bulky, electron-rich phosphine ligands are often required to promote the difficult oxidative addition step.[1][8]
Suzuki-Miyaura Coupling
For the Suzuki-Miyaura coupling of this compound with arylboronic acids, catalyst systems that are effective for electron-rich aryl bromides should be considered.
Recommended Catalyst Systems:
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | 70-95 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80-110 | 75-98 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DMF/H₂O | 90-120 | 60-90 |
Note: The data in this table is representative for similar electron-rich aryl bromides and may require optimization for this compound.
Catalyst Selection Workflow for Suzuki-Miyaura Coupling:
Caption: A decision-making workflow for selecting and optimizing a Suzuki-Miyaura coupling catalyst.
Buchwald-Hartwig Amination
For the amination of this compound, the choice of ligand is critical, especially when coupling with primary amines.
Recommended Catalyst Systems:
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 80-110 | 70-95 |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | 1,4-Dioxane | 80-110 | 75-90 |
| XPhos Pd G3 | (precatalyst) | LiHMDS | THF | 60-100 | 80-98 |
Note: The data in this table is representative for similar electron-rich aryl bromides and may require optimization for this compound.
Heck Reaction
The Heck reaction with this compound can be sensitive to the electronic nature of the alkene coupling partner. Electron-deficient alkenes are generally more reactive.
Recommended Catalyst Systems:
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100-140 | 60-85 |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | NMP | 120-150 | 50-80 |
| Pd/C | (ligandless) | NaOAc | DMA | 130-160 | 40-70 |
Note: The data in this table is representative for similar electron-rich aryl bromides and may require optimization for this compound.
Sonogashira Coupling
The Sonogashira coupling typically requires a copper(I) co-catalyst, although copper-free conditions have been developed.
Recommended Catalyst Systems:
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N/DIPA | THF or DMF | 25-80 | 70-95 |
| Pd(PPh₃)₄ | CuI | PPh₃ | Et₃N | DMF | 25-80 | 75-98 |
| Pd(OAc)₂ | (none) | SPhos | Cs₂CO₃ | 1,4-Dioxane | 60-100 | 60-90 |
Note: The data in this table is representative for similar electron-rich aryl bromides and may require optimization for this compound.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium precatalyst is fresh and has been stored under an inert atmosphere. - Use an air-stable precatalyst (e.g., a G3 or G4 palladacycle). - Ensure all reagents and solvents are of high purity and properly degassed to remove oxygen.[2] |
| Inefficient Oxidative Addition | - The electron-rich nature of the substrate may hinder this step. Switch to a more electron-rich and sterically hindered phosphine ligand (e.g., from PPh₃ to a Buchwald-type ligand like SPhos or XPhos).[1] |
| Poor Transmetalation (Suzuki) | - Ensure the base is strong enough and sufficiently soluble. K₃PO₄ and Cs₂CO₃ are often good choices.[4] - The addition of a small amount of water can sometimes facilitate the formation of the active boronate species.[1] |
| Hydroxymethyl Group Interference | - The free -OH group may be coordinating to the palladium center.[2] - Consider protecting the alcohol as a silyl ether (e.g., TBDMS) or benzyl ether. |
Problem 2: Formation of Significant Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid (Suzuki) | - Presence of oxygen in the reaction mixture. - Inefficient transmetalation. | - Thoroughly degas all solvents and reagents.[4] - Use a more effective catalyst/ligand system to accelerate the cross-coupling pathway. |
| Dehalogenation (Reduction of Aryl Bromide) | - Presence of a hydride source (e.g., from solvent or base). - Inefficient catalytic cycle. | - Use anhydrous, high-purity solvents. - Screen different bases. - Optimize the catalyst system to favor cross-coupling.[2] |
| Glaser Coupling (Homocoupling of Alkyne - Sonogashira) | - Presence of oxygen and a copper co-catalyst. | - Rigorously exclude oxygen from the reaction. - Consider using a copper-free Sonogashira protocol. |
Troubleshooting Decision Tree:
Caption: A step-by-step guide for troubleshooting low-yield cross-coupling reactions.
Experimental Protocols
The following are general, representative protocols that should serve as a starting point for optimization.
General Suzuki-Miyaura Coupling Protocol
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed toluene and water (e.g., 10:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Buchwald-Hartwig Amination Protocol
-
Preparation: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) to an oven-dried reaction vial.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent and Base: Add anhydrous, deoxygenated solvent (e.g., toluene or THF). Then, add a solution of a strong base (e.g., LiHMDS, 1.5 equiv.) dropwise.
-
Reaction: Seal the vial and heat to 80-110 °C with vigorous stirring.
-
Monitoring, Workup, and Purification: Follow steps 6-8 from the Suzuki-Miyaura protocol.
General Heck Reaction Protocol
-
Preparation: To a sealable reaction tube, add this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tol)₃, 4 mol%).
-
Solvent and Base: Add a high-boiling polar aprotic solvent (e.g., DMF or NMP) and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.).
-
Reaction: Seal the tube and heat to 100-140 °C.
-
Monitoring, Workup, and Purification: Follow steps 6-8 from the Suzuki-Miyaura protocol.
General Sonogashira Coupling Protocol
-
Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), copper(I) iodide (CuI, 4 mol%), and this compound (1.0 equiv.).
-
Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature or heat to 40-80 °C if necessary.
-
Monitoring, Workup, and Purification: Follow steps 6-8 from the Suzuki-Miyaura protocol. After dilution, it is often beneficial to filter the reaction mixture through a pad of celite to remove catalyst residues.[7]
This technical support center provides a foundational guide for researchers working with this compound. Successful cross-coupling will likely require careful optimization of the reaction conditions based on the specific coupling partners and desired outcomes.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Reactions Involving (2-Bromo-5-methoxyphenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common work-up procedures in reactions involving (2-Bromo-5-methoxyphenyl)methanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the key reactions that this compound typically undergoes?
A1: this compound is a versatile building block commonly used in a variety of organic transformations. The primary reactions include:
-
Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde, 2-Bromo-5-methoxybenzaldehyde.
-
Etherification: The hydroxyl group can be converted into an ether, for example, through a Williamson ether synthesis.
-
Suzuki Coupling: The aryl bromide moiety can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds.
Q2: What are the general safety precautions to consider when working with this compound and its derivatives?
A2: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. For specific handling and disposal information, always refer to the Safety Data Sheet (SDS) of the compound and all other reagents used in the reaction.
Troubleshooting Guides
Oxidation to 2-Bromo-5-methoxybenzaldehyde
Q3: My oxidation of this compound to the aldehyde is incomplete. How can I improve the conversion?
A3: Incomplete conversion can be due to several factors:
-
Insufficient Oxidant: Ensure you are using a sufficient stoichiometric amount of the oxidizing agent. A slight excess may be necessary.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reaction Temperature: The reaction may require heating to proceed to completion. Conversely, some oxidants require low temperatures to maintain selectivity.
-
Catalyst Activity: If using a catalyst, ensure it is fresh and active.
Q4: I am observing the formation of 2-Bromo-5-methoxybenzoic acid as a byproduct. How can I prevent this over-oxidation?
A4: Over-oxidation to the carboxylic acid is a common issue. To minimize this:
-
Choice of Oxidant: Use a mild oxidizing agent that is selective for the conversion of primary alcohols to aldehydes, such as Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation.
-
Control of Reaction Conditions: Carefully control the reaction temperature and time. Over-oxidation is often favored by prolonged reaction times or higher temperatures.
-
Stoichiometry of Oxidant: Avoid using a large excess of the oxidizing agent.
Q5: During the work-up of my oxidation reaction, I'm having trouble separating the product aldehyde from unreacted starting material. What purification strategies can I use?
A5: Separation of the aldehyde from the alcohol can be challenging due to their similar polarities.
-
Column Chromatography: Flash column chromatography on silica gel is often effective. A gradient elution with a solvent system like hexanes and ethyl acetate is a good starting point.
-
Bisulfite Adduct Formation: Aldehydes can be selectively removed from a mixture by forming a water-soluble bisulfite adduct.[1][2] Dissolve the crude mixture in a suitable organic solvent and wash with a saturated solution of sodium bisulfite. The aldehyde will move to the aqueous layer as the adduct. The aldehyde can then be regenerated by treating the aqueous layer with a base (like NaOH) and extracted back into an organic solvent.[1]
Williamson Ether Synthesis
Q6: My Williamson ether synthesis using this compound is giving a low yield. What are the potential causes?
A6: Low yields in Williamson ether synthesis can be attributed to several factors:
-
Incomplete Deprotonation: Ensure the complete formation of the alkoxide. Using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) is crucial.[3]
-
Choice of Electrophile: The reaction works best with primary alkyl halides. Secondary and tertiary alkyl halides can lead to elimination as a major side reaction.[3][4]
-
Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can promote side reactions. Anhydrous conditions are essential to prevent quenching of the alkoxide.
Q7: I am recovering unreacted this compound after my ether synthesis. What went wrong?
A7: Recovery of the starting alcohol suggests that the alkoxide was either not formed efficiently or the subsequent nucleophilic substitution did not occur.
-
Base Strength: The base used may not have been strong enough to fully deprotonate the alcohol.
-
Moisture: The presence of water in the reaction will quench the alkoxide as it is formed. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Leaving Group: The electrophile may have a poor leaving group. Iodides are generally better leaving groups than bromides, which are better than chlorides.
Suzuki Coupling
Q8: My Suzuki coupling reaction with a derivative of this compound is not working. What are some common reasons for failure?
A8: Suzuki coupling reactions are complex and can fail for several reasons:
-
Inactive Catalyst: The palladium catalyst can be sensitive to air and moisture. Ensure you are using a fresh, active catalyst and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Poorly Degassed Solvents: Oxygen can deactivate the palladium catalyst. Solvents should be thoroughly degassed before use by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
Inappropriate Base: The choice of base is critical for the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base can be substrate-dependent.[6]
-
Solubility Issues: Poor solubility of the reactants can hinder the reaction. A co-solvent system (e.g., toluene/ethanol/water or dioxane/water) can often improve solubility and facilitate the reaction.[5]
Q9: I am observing a significant amount of homocoupling of my boronic acid partner in my Suzuki reaction. How can I minimize this side reaction?
A9: Homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[7]
-
Thorough Degassing: Rigorously deoxygenate your reaction mixture and solvents.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its homocoupling.
-
Choice of Catalyst and Ligands: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Screening different catalyst systems may be beneficial.
Experimental Protocols & Data
Oxidation of this compound to 2-Bromo-5-methoxybenzaldehyde
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3x).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
| Parameter | Value |
| Starting Material | This compound |
| Oxidizing Agent | Dess-Martin Periodinane |
| Solvent | Dichloromethane (DCM) |
| Typical Yield | 85-95% |
| Purification Method | Flash Column Chromatography |
Williamson Ether Synthesis of 2-Bromo-5-methoxybenzyl Ethyl Ether
Experimental Protocol:
-
Reaction Setup: To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.
-
Electrophile Addition: Add ethyl iodide (1.5 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Extraction: Extract the mixture with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value |
| Starting Material | This compound |
| Base | Sodium Hydride (NaH) |
| Electrophile | Ethyl Iodide |
| Solvent | Tetrahydrofuran (THF) |
| Typical Yield | 70-85% |
| Purification Method | Flash Column Chromatography |
Suzuki Coupling of this compound with Phenylboronic Acid
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate and water.[8]
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).[8]
-
Washing: Combine the organic layers and wash with brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[8]
| Parameter | Value |
| Starting Material | This compound |
| Coupling Partner | Phenylboronic Acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Toluene/Ethanol/Water |
| Typical Yield | 60-80% |
| Purification Method | Flash Column Chromatography or Recrystallization |
Visualizations
Caption: General experimental workflows for common reactions.
Caption: Troubleshooting logic for oxidation reactions.
Caption: Troubleshooting guide for Suzuki coupling reactions.
References
- 1. Workup [chem.rochester.edu]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. homework.study.com [homework.study.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. home.sandiego.edu [home.sandiego.edu]
stability of (2-Bromo-5-methoxyphenyl)methanol under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of (2-Bromo-5-methoxyphenyl)methanol in various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around its susceptibility to degradation under strong acidic or basic conditions. The benzylic alcohol functional group is reactive and can undergo reactions such as dehydration, oxidation, or substitution depending on the reaction environment.
Q2: How does the chemical structure of this compound influence its stability?
A2: The stability of this compound is influenced by its substituents:
-
Benzylic Alcohol: This group is prone to protonation under acidic conditions, which can lead to the formation of a stabilized benzylic carbocation and subsequent reactions.
-
Methoxy Group (-OCH₃): As an electron-donating group, the methoxy group in the meta position can influence the electron density of the aromatic ring, which can affect the reactivity of the benzylic alcohol.
-
Bromo Group (-Br): The bromo group in the ortho position is an electron-withdrawing group, which can also impact the overall electronic properties of the molecule and its reactivity.
Q3: What are the likely degradation pathways for this compound under acidic conditions?
A3: Under acidic conditions, the primary degradation pathway is likely to be acid-catalyzed dehydration. The hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a benzylic carbocation. This carbocation can then either be trapped by a nucleophile or undergo elimination to form an alkene. The presence of the methoxy group can influence the stability of this carbocation intermediate.
Q4: What are the potential degradation pathways under basic conditions?
A4: In the presence of a strong base and an oxidant (like air), this compound can be susceptible to oxidation. The benzylic alcohol can be deprotonated to form an alkoxide, which is then oxidized to the corresponding aldehyde or carboxylic acid. The rate of this oxidation can be influenced by factors such as the strength of the base, the presence of metal catalysts, and the reaction temperature.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Unexpected Side Product Formation in Acidic Media
-
Symptom: Appearance of unexpected peaks in analytical data (e.g., HPLC, GC-MS, NMR) suggesting the formation of byproducts when the compound is subjected to acidic conditions.
-
Possible Cause: Acid-catalyzed dehydration or reaction with nucleophiles present in the reaction mixture.
-
Troubleshooting Steps:
-
pH Control: Carefully control the pH of the reaction medium. Use buffered solutions where possible to avoid strongly acidic environments.
-
Temperature Management: Perform the reaction at the lowest possible temperature to minimize side reactions.
-
Inert Atmosphere: If the formation of colored impurities is observed, it may indicate oxidative processes. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Analysis of Byproducts: If possible, isolate and characterize the major byproduct to understand the degradation pathway. This will provide valuable information for optimizing the reaction conditions.
-
Issue 2: Degradation of the Compound Under Basic Conditions
-
Symptom: Low yield or complete consumption of the starting material when the reaction is performed in the presence of a strong base.
-
Possible Cause: Base-catalyzed oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid.
-
Troubleshooting Steps:
-
Choice of Base: If possible, use a milder, non-nucleophilic base.
-
Exclusion of Oxygen: Perform the reaction under an inert atmosphere to minimize oxidation. Degas all solvents prior to use.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the extent of degradation.
-
Antioxidant Addition: In some cases, the addition of a small amount of an antioxidant may help to suppress oxidative degradation.
-
Quantitative Data Summary
| Condition | Potential Degradation Pathways | Expected Stability | Key Influencing Factors |
| Strongly Acidic (e.g., conc. HCl, H₂SO₄) | Dehydration, Ether formation (in alcohol solvents), Substitution | Low | Temperature, Presence of nucleophiles |
| Mildly Acidic (e.g., pH 4-6) | Slow dehydration | Moderate | Temperature, Reaction duration |
| Neutral (pH ~7) | Generally stable | High | Exposure to light (photodegradation possible) |
| Mildly Basic (e.g., pH 8-10) | Slow oxidation (in the presence of air) | Moderate | Presence of oxygen, Temperature |
| Strongly Basic (e.g., NaOH, KOH) | Oxidation to aldehyde/carboxylic acid | Low | Presence of oxygen, Temperature, Metal ions |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability Under Acidic Conditions
-
Sample Preparation: Prepare a stock solution of this compound in a suitable inert solvent (e.g., acetonitrile, THF).
-
Acidic Medium: Prepare acidic solutions at the desired concentration (e.g., 0.1 M HCl, 0.1 M H₂SO₄).
-
Incubation: Add a known amount of the stock solution to the acidic medium and incubate at a controlled temperature (e.g., room temperature, 50 °C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the withdrawn aliquots with a suitable base (e.g., NaHCO₃ solution).
-
Analysis: Analyze the samples by a suitable analytical method (e.g., HPLC, UPLC) to quantify the remaining amount of this compound and identify any major degradation products.
Protocol 2: General Procedure for Assessing Stability Under Basic Conditions
-
Sample Preparation: Prepare a stock solution of this compound in a suitable inert solvent.
-
Basic Medium: Prepare basic solutions at the desired concentration (e.g., 0.1 M NaOH, 0.1 M KOH).
-
Incubation: Add a known amount of the stock solution to the basic medium and incubate at a controlled temperature. To assess oxidative stability, one sample can be sparged with air or oxygen, while a control is kept under an inert atmosphere.
-
Time Points: Withdraw aliquots at various time points.
-
Quenching: Immediately neutralize the withdrawn aliquots with a suitable acid (e.g., 0.1 M HCl).
-
Analysis: Analyze the samples by a suitable analytical method to determine the extent of degradation.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
Technical Support Center: Palladium Catalyst Removal from (2-Bromo-5-methoxyphenyl)methanol Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving (2-Bromo-5-methoxyphenyl)methanol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium catalysts from organic reaction products like this compound?
A1: Common methods for palladium removal include filtration, treatment with scavengers, chromatography, and extraction.[1] The choice of method depends on the nature of the product, the solvent system, the form of the palladium species (e.g., heterogeneous Pd(0) vs. homogeneous Pd(II)), and the desired final purity level.
-
Filtration: Effective for removing heterogeneous palladium catalysts, often done using a pad of Celite.
-
Scavengers: These are materials that selectively bind to palladium, which can then be removed by filtration. Common scavengers include those with thiol, amine, or phosphine functional groups, and they can be silica-based, polymer-supported, or activated carbon.[2][3][4]
-
Chromatography: Column chromatography is a highly effective method for removing palladium residues along with other impurities, especially when high purity is required.[5][6]
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble palladium salts.[5]
Q2: How do I select the most appropriate palladium removal technique for my experiment with this compound?
A2: The presence of both a hydroxyl and a methoxy group in this compound imparts a moderate polarity to the molecule. This should be considered when selecting a removal method. A decision-making workflow can help in selecting the optimal method (see diagram below). For initial screening, solid-supported scavengers are often a good starting point due to their ease of use and high selectivity.[2][3]
Q3: What is Celite and how does it aid in palladium removal?
A3: Celite is a diatomaceous earth that is often used as a filter aid. For palladium removal, a pad of Celite is prepared in a funnel, and the reaction mixture is passed through it. The Celite traps fine particles of heterogeneous palladium catalyst, allowing the soluble organic product to pass through.
Q4: Can activated carbon be used for palladium removal, and what are its limitations?
A4: Yes, activated carbon can be used to adsorb palladium species.[2] However, a potential drawback is the non-selective adsorption of the desired product, which can lead to yield loss. It is often used in conjunction with Celite filtration to ensure all fine carbon particles are removed.[1]
Q5: When is column chromatography the most suitable option?
A5: Column chromatography is particularly useful when very high purity is required, as it can separate the desired product from the palladium catalyst and other reaction byproducts.[5][6] It is a good option if other methods fail to reduce palladium levels to the desired limit.
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Problem 1: Incomplete Removal of Palladium with Filtration
-
Symptom: Significant palladium content remains in the filtrate after passing through a Celite pad.
-
Possible Causes & Solutions:
-
Soluble Palladium Species: Filtration is primarily effective for heterogeneous palladium. If soluble palladium complexes are present, they will pass through the filter.[2]
-
Solution: Switch to a method that targets soluble palladium, such as using a scavenger or performing column chromatography.[2]
-
-
Fine Palladium Particles: The palladium particles may be too fine to be trapped by the Celite bed.
-
Solution 1: Use a finer porosity filter medium, such as a membrane filter (e.g., PTFE, 0.45 µm).[2]
-
Solution 2: Optimize the Celite bed by ensuring it is well-packed and has a sufficient thickness (typically 1-2 cm). Pre-wetting the Celite pad with the reaction solvent can improve its effectiveness.[2]
-
-
Colloidal Palladium: The palladium may have formed a colloidal suspension.
-
Solution: Treat the solution with activated carbon to adsorb the colloidal palladium before filtration.[2]
-
-
Problem 2: Low Efficiency of Palladium Scavengers
-
Symptom: Residual palladium levels remain high after treatment with a scavenger.
-
Possible Causes & Solutions:
-
Incorrect Scavenger Selection: The chosen scavenger may not be optimal for the specific palladium species or reaction conditions.
-
Insufficient Scavenger Amount or Reaction Time: The amount of scavenger or the treatment time may be inadequate.
-
Solution: Increase the amount of scavenger used or extend the reaction time. Follow the manufacturer's recommendations for optimal loading and contact time.
-
-
Product Binding to Scavenger: The desired product, this compound, may be binding to the scavenger, reducing its efficiency for palladium and lowering the product yield.
-
Quantitative Data Summary
The efficiency of palladium removal can vary significantly depending on the method used. The following table summarizes typical residual palladium levels after various purification techniques.
| Purification Method | Typical Residual Palladium (ppm) | Reference |
| Aqueous Workup Only | >1000 | [6] |
| Column Chromatography | <100 (in many cases) | [6] |
| Column Chromatography + Scavenger | <50 | [6] |
| Activated Carbon | Can be reduced to ≤ 16 ppm | [3] |
| Thiol-based Scavengers | Can be reduced to ≤ 16 ppm | [3] |
Experimental Protocols
Protocol 1: Filtration through Celite
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) and gently press down to create a compact and level bed.[2]
-
Pre-wet the Pad: Pass a small amount of the pure solvent used in the reaction through the Celite pad.
-
Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce viscosity. Slowly pour the diluted mixture onto the center of the Celite bed.[2]
-
Wash the Pad: Wash the Celite pad with fresh solvent to ensure all the product is recovered.[2]
-
Collect the Filtrate: The combined filtrate contains the product, now free of heterogeneous palladium catalyst.[2]
Protocol 2: Palladium Removal using a Solid-Supported Scavenger
-
Select the Scavenger: Choose a scavenger based on the suspected palladium oxidation state and the solvent system. Thiol-functionalized silica gels are a common choice.[3]
-
Add the Scavenger: Add the recommended amount of the solid-supported scavenger to the reaction mixture.
-
Stir: Stir the mixture for the recommended amount of time (typically 1-24 hours) at room temperature or slightly elevated temperature.
-
Filter: Remove the scavenger by filtration through a simple filter paper or a fritted funnel.[2]
-
Wash: Wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product.[2]
-
Combine and Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Alternatives for (2-Bromo-5-methoxyphenyl)methanol in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the synthesis of complex molecular architectures often relies on the strategic use of functionalized building blocks. (2-Bromo-5-methoxyphenyl)methanol is a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. However, the efficiency of these reactions and the availability of starting materials can necessitate the exploration of alternative reagents. This guide provides a comprehensive comparison of viable alternatives to this compound, offering experimental data and protocols to inform synthetic strategy.
The Role of the Leaving Group: A Comparative Analysis
The reactivity of the aryl halide in palladium-catalyzed cross-coupling reactions is critically dependent on the nature of the halogen. The generally accepted trend for reactivity is Iodine > Bromine > Triflate > Chlorine. This is primarily attributed to the bond dissociation energy of the carbon-halogen bond, where the weaker C-I bond is more readily cleaved during the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[1][2]
This section compares this compound with its chloro, iodo, and triflate analogues.
| Reagent | Leaving Group | Relative Reactivity | Key Considerations |
| (2-Chloro-5-methoxyphenyl)methanol | Cl | Lowest | Requires more active catalysts and ligands (e.g., bulky, electron-rich phosphines), higher temperatures, and longer reaction times.[3] Often more cost-effective for large-scale synthesis. |
| This compound | Br | Moderate (Baseline) | A good balance of reactivity and stability. Widely used and commercially available. |
| (2-Iodo-5-methoxyphenyl)methanol | I | High | Generally provides higher yields under milder conditions compared to the bromo analogue.[2][4] Can be more expensive and less stable. |
| (5-Methoxy-2-(trifluoromethylsulfonyloxy)phenyl)methanol | OTf (Triflate) | High | Reactivity is comparable to or greater than the bromo analogue.[1] Useful for reactions where the halide is unreactive or leads to side products. |
Table 1. Comparison of leaving group effects on reactivity in cross-coupling reactions.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The choice of leaving group on the (methoxyphenyl)methanol scaffold significantly impacts reaction outcomes.
| Aryl Halide/Triflate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (2-Chloro-5-methoxyphenyl)methanol | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~60-70* |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95 |
| (2-Iodo-5-methoxyphenyl)methanol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 8 | >95 |
| (5-Methoxy-2-(trifluoromethylsulfonyloxy)phenyl)methanol | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 12 | ~90 |
*Yields are estimated based on typical outcomes for aryl chlorides with optimized catalyst systems. Actual yields may vary.
Table 2. Comparative yields for the Suzuki-Miyaura coupling of (2-halo/triflyloxy-5-methoxyphenyl)methanol derivatives with phenylboronic acid.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the leaving group plays a crucial role in reaction efficiency.
| Aryl Halide/Triflate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (2-Chloro-5-methoxyphenyl)methanol | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 24 | ~70-80* |
| This compound | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 16 | ~85-95 |
| (2-Iodo-5-methoxyphenyl)methanol | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 90 | 12 | >95 |
| (5-Methoxy-2-(trifluoromethylsulfonyloxy)phenyl)methanol | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 18 | ~90 |
*Yields are estimated based on typical outcomes for aryl chlorides with specialized ligands. Actual yields may vary.
Table 3. Comparative yields for the Buchwald-Hartwig amination of (2-halo/triflyloxy-5-methoxyphenyl)methanol derivatives with aniline.
Alternative Substitution Patterns
Beyond altering the leaving group, exploring isomers of the starting material can provide alternative synthetic routes to similar or novel products. For instance, using a reagent with a different substitution pattern of the methoxy and hydroxymethyl groups can lead to the synthesis of isomeric biaryl or arylamine products.
| Reagent | Potential Application |
| (4-Bromo-3-methoxyphenyl)methanol | Synthesis of 4-aryl-3-methoxybenzyl alcohols. |
| (3-Bromo-4-methoxyphenyl)methanol | Synthesis of 3-aryl-4-methoxybenzyl alcohols. |
Table 4. Isomeric alternatives to this compound.
The reactivity of these isomers in cross-coupling reactions will be influenced by both the electronic effects of the substituents and steric hindrance around the reaction center.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add the aryl halide or triflate (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To a flame-dried Schlenk tube, add the aryl halide or triflate (1.0 mmol), the amine (1.2 mmol), the base (e.g., NaOtBu, 1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with stirring for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Chemistry
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Screening
Caption: A typical experimental workflow for screening catalysts in a cross-coupling reaction.
Conclusion
The choice of reagent for a cross-coupling reaction is a critical decision that impacts reaction efficiency, cost, and scalability. While this compound is a reliable and widely used starting material, its iodo, chloro, and triflate analogues offer a range of reactivities that can be advantageous in specific synthetic contexts. Aryl iodides generally provide the highest reactivity, allowing for milder reaction conditions, whereas aryl chlorides, though less reactive, are often more economical for large-scale applications. The selection of the optimal reagent should be made in conjunction with careful consideration of the catalyst system and reaction conditions to achieve the desired outcome in the synthesis of valuable biaryl and arylamine building blocks.
References
The Untapped Potential of (2-Bromo-5-methoxyphenyl)methanol in PROTAC Linker Design: A Comparative Guide
For Immediate Publication
[City, State] – [Date] – In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has become a cornerstone of modern drug discovery. While much attention is often given to the warhead and E3 ligase ligand, the linker connecting these two moieties plays a critical, yet sometimes overlooked, role in determining the overall efficacy and druglike properties of a PROTAC. This guide delves into the potential advantages of incorporating a rigid, substituted aryl linker derived from (2-Bromo-5-methoxyphenyl)methanol and provides a comparative analysis against conventional flexible linkers.
The PROTAC Pathway: A Symphony of Induced Proximity
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). This is achieved by bringing a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome. The linker is the crucial element that orchestrates this ternary complex formation (Protein of Interest - PROTAC - E3 Ligase).
Caption: General mechanism of PROTAC-mediated protein degradation.
Beyond the Spacer: The Strategic Advantage of Aryl Linkers
While flexible polyethylene glycol (PEG) and alkyl chains have been the workhorses of PROTAC linker design due to their synthetic accessibility, there is a growing body of evidence supporting the use of more rigid linkers, particularly those containing aryl scaffolds. The incorporation of a phenyl ring, such as that from this compound, can offer several distinct advantages.
Potential Advantages of a this compound-Derived Linker:
-
Conformational Rigidity: Unlike flexible linkers that can adopt numerous conformations, a rigid aryl linker pre-organizes the PROTAC molecule. This can reduce the entropic penalty of forming the ternary complex, potentially leading to enhanced stability and higher degradation efficiency.[1][2]
-
Improved Ternary Complex Stability: The planar nature of the phenyl ring can facilitate favorable π-π stacking interactions with aromatic residues on the surface of the target protein or the E3 ligase, further stabilizing the ternary complex.[3][4]
-
Vectorial Control: The defined substitution pattern on the phenyl ring allows for precise control over the exit vectors of the linker, influencing the relative orientation of the bound proteins in the ternary complex. This can be crucial for achieving productive ubiquitination.
-
Enhanced Physicochemical Properties: Aryl-based linkers can contribute to improved metabolic stability and cell permeability compared to some flexible linkers. The methoxy group in the proposed linker may also enhance solubility.[5]
-
Synthetic Tractability: The bromo- substitution provides a convenient handle for synthetic elaboration, allowing for facile connection to either the warhead or the E3 ligase ligand through common cross-coupling reactions.
Comparative Analysis: this compound-Derived Linker vs. Conventional Linkers
| Feature | This compound-Derived Linker (Hypothesized) | Flexible PEG Linker | Flexible Alkyl Linker |
| Conformational Flexibility | Low (Rigid) | High | High |
| Potential for π-π Stacking | High | Low | None |
| Ternary Complex Pre-organization | High | Low | Low |
| Solubility | Moderate to High (Methoxy group) | High | Low (Hydrophobic) |
| Metabolic Stability | Potentially High | Variable | Can be susceptible to oxidation |
| Synthetic Versatility | High (Bromo- handle) | High | Moderate |
Experimental Data: The Impact of Linker Composition on PROTAC Performance
While direct experimental data for PROTACs specifically incorporating this compound is not yet prevalent in the public domain, studies on other substituted aryl linkers provide compelling evidence for their potential. For instance, the development of the SMARCA2/4 degrader ACBI1 demonstrated that a para-disubstituted aryl unit in the linker was designed to provide conformational restriction and engage in a specific pi-stacking interaction with a tyrosine residue (Y98) in the VHL E3 ligase.[4][6] This highlights the potential for rational design of substituted aryl linkers to enhance protein-protein interactions within the ternary complex.
Conversely, it is important to note that the introduction of rigidity is not universally beneficial and is highly dependent on the specific target and E3 ligase pair. In some cases, a more flexible linker may be required to allow for the necessary conformational adjustments to form a productive ternary complex.[6]
Table 1: Representative Data Comparing Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| PROTAC | Linker Type | Degradation of AR in 22Rv1 cells (at 3 µM) |
| PROTAC 54 | Flexible (PEG) | Exhibited degradation[6] |
| PROTACs 55-57 | Rigid (Disubstituted Phenyl) | Did not display degradation[6] |
This data underscores the necessity of empirical testing and careful linker design for each new PROTAC system.
Experimental Protocols
A systematic evaluation of novel linkers is paramount. Below are generalized protocols for the synthesis and evaluation of PROTACs.
General Synthetic Workflow for PROTACs with Aryl Linkers
The synthesis of a PROTAC incorporating an aryl linker typically involves a multi-step process. The following diagram illustrates a conceptual workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04859A [pubs.rsc.org]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of (2-Bromo-5-methoxyphenyl)methanol Derivatives as 5-HT2A Agonists
This guide provides an in-depth comparison of (2-bromo-5-methoxyphenyl)methanol derivatives, a class of potent serotonin 5-HT2A receptor agonists. We will delve into their synthesis, structure-activity relationships, and a comparative analysis of their in vitro and in vivo efficacy against other notable 5-HT2A agonists. This document is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems and the discovery of novel therapeutics.
Introduction: The 5-HT2A Receptor as a Therapeutic Target
The serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a pivotal target in contemporary neuroscience and drug discovery. Predominantly expressed in the central nervous system, particularly in cortical regions, it plays a crucial role in modulating cognition, mood, and perception.[1] Agonism at the 5-HT2A receptor is the primary mechanism of action for classic psychedelic compounds, which have shown considerable promise in clinical trials for treating a range of psychiatric disorders, including major depression and substance use disorders.[2] The therapeutic potential of 5-HT2A agonists has spurred significant research into developing novel ligands with optimized pharmacological profiles.[3]
This compound derivatives, which include the well-known research chemical 2C-B (4-bromo-2,5-dimethoxyphenethylamine), represent a significant class of phenethylamine-based 5-HT2A agonists.[4] Understanding the nuances of their synthesis, how structural modifications impact their interaction with the 5-HT2A receptor, and how their efficacy compares to other agonists is critical for the rational design of new chemical entities with therapeutic potential.
The Canonical 5-HT2A Signaling Pathway
Activation of the 5-HT2A receptor by an agonist initiates a cascade of intracellular events. The receptor primarily couples to the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This rise in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of downstream cellular responses.
Synthesis of a Representative Derivative: 2C-B
The synthesis of 2C-B (4-bromo-2,5-dimethoxyphenethylamine) from 2,5-dimethoxybenzaldehyde is a well-established route that exemplifies the preparation of this class of compounds.[5][6]
Experimental Protocol: Synthesis of 2C-B
Step 1: Condensation to form 2,5-Dimethoxynitrostyrene
-
To a solution of 2,5-dimethoxybenzaldehyde (100 g) in nitromethane (250 mL), add ammonium acetate (15 g).
-
Heat the mixture to a gentle reflux with stirring for approximately 45 minutes. The solution will darken to a deep reddish-black color.
-
Pour the hot reaction mixture into 1 L of ice-cold 70% isopropyl alcohol (IPA).
-
Allow the mixture to stand, which will precipitate orange crystals of 2,5-dimethoxynitrostyrene.
-
Collect the solid by vacuum filtration and wash with cold 70% IPA until the filtrate is no longer red.
-
Thoroughly dry the product under vacuum.
Step 2: Reduction of the Nitrostyrene to 2,5-Dimethoxyphenethylamine (2C-H)
This step involves the use of lithium aluminum hydride (LAH), a highly reactive and dangerous reagent that should only be handled by experienced chemists with appropriate safety precautions.
-
In a large, dry, two-necked flask equipped with a reflux condenser and a dropping funnel, prepare a stirred slurry of LAH (25 g) in anhydrous tetrahydrofuran (THF) (500 mL).
-
Dissolve the dried 2,5-dimethoxynitrostyrene (30 g) in anhydrous THF (300 mL).
-
Add the nitrostyrene solution dropwise to the LAH slurry at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir and reflux the mixture for 24 hours.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the slow, dropwise addition of 15 mL of IPA, followed by 15 mL of 15% NaOH solution, and then 50 mL of cold water.
-
Filter the resulting white precipitate of aluminum salts and wash the filter cake with additional THF.
-
Combine the filtrates and remove the THF under reduced pressure to yield the crude 2C-H freebase as an oil.
Step 3: Bromination to form 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
-
Dissolve the crude 2C-H oil in glacial acetic acid.
-
Slowly add a solution of bromine (20 g) in glacial acetic acid to the stirred 2C-H solution.
-
After the addition is complete, stir the mixture for a few hours at room temperature.
-
The product, 2C-B hydrobromide, will precipitate. Collect the solid by filtration.
-
To convert to the hydrochloride salt, dissolve the freebase (obtained by neutralizing the hydrobromide salt) in an appropriate solvent and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol.
-
Collect the precipitated 2C-B hydrochloride by filtration and dry.
Comparative Efficacy: In Vitro Analysis
The efficacy of this compound derivatives as 5-HT2A agonists is primarily assessed through in vitro assays that measure their binding affinity and functional potency at the receptor.
Radioligand Binding Assays: Determining Affinity (Ki)
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[1] These assays typically involve a competitive binding format where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells). Homogenize the cells in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in an assay buffer.[7]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin) or agonist (e.g., [125I]DOI), and varying concentrations of the test compound.[7][8]
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[9]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[7]
-
Scintillation Counting: Dry the filter plate and add a scintillation cocktail. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Functional Assays: Measuring Potency (EC50)
Functional assays measure the biological response elicited by a compound upon binding to the receptor. For Gq-coupled receptors like the 5-HT2A receptor, a common readout is the mobilization of intracellular calcium.[10]
-
Cell Plating: Seed cells stably expressing the human 5-HT2A receptor into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.[11]
-
Dye Loading: Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer. Incubate for 1 hour at 37°C.[12]
-
Compound Addition: Prepare serial dilutions of the test compounds.
-
Fluorescence Measurement: Use a fluorescence plate reader (e.g., a FLIPR instrument) to measure the baseline fluorescence. Add the test compounds to the wells and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes) to capture the transient increase in intracellular calcium.[11]
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum effect).
Comparative In Vitro Data
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of 2C-B and its N-benzylated derivative, 25B-NBOMe, in comparison to the endogenous ligand serotonin and the classic psychedelic LSD at the human 5-HT2A receptor.
| Compound | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) (IP-1 Assay) | Reference(s) |
| Serotonin | ~10 | ~40 | [8][13] |
| 2C-B | ~54 | ~53 | [13] |
| 25B-NBOMe | ~1.6 | ~1.5 | [13] |
| LSD | ~1.1 | ~1.5 | [13] |
Note: Values are approximate and can vary depending on the specific assay conditions and cell lines used.
Structure-Activity Relationships (SAR)
The data clearly demonstrates the profound impact of N-benzylation on the pharmacological profile of phenethylamine 5-HT2A agonists. The addition of an N-(2-methoxybenzyl) group to 2C-B to form 25B-NBOMe results in a significant increase in both binding affinity and functional potency.[13][14] This highlights the presence of a specific binding pocket that can accommodate the N-benzyl substituent, leading to enhanced receptor engagement.
Further studies have explored a wide range of substituents on both the phenethylamine and N-benzyl moieties, revealing complex structure-activity relationships.[14] For instance, substitutions at the 2'-position of the N-benzyl ring are generally well-tolerated, and in some cases, can lead to even higher potency.[15]
Comparative Efficacy: In Vivo Analysis
The head-twitch response (HTR) in mice is a well-validated behavioral model that serves as a reliable proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.[16]
Experimental Protocol: Head-Twitch Response (HTR) Assay
-
Animal Preparation: Use male C57BL/6J mice. For automated detection, a small neodymium magnet can be surgically implanted on the skull or attached to an ear tag.[17][18] Allow for a recovery period after any surgical procedure.
-
Drug Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal or subcutaneous injection).
-
Data Acquisition: Place the mouse in a cylindrical observation chamber surrounded by a magnetometer coil. Record the voltage output from the coil for a set period (e.g., 30-60 minutes).[17]
-
Data Analysis: Filter the recorded signal to isolate the characteristic frequency of the head-twitch. Use software to automatically detect and count the number of head-twitch events, which appear as high-frequency, high-amplitude sinusoidal wavelets.[19] Alternatively, trained observers can manually score the number of head twitches from video recordings.
-
Pharmacological Validation: To confirm that the observed HTR is mediated by the 5-HT2A receptor, a separate cohort of animals can be pre-treated with a selective 5-HT2A antagonist (e.g., M100907) prior to the administration of the agonist. A significant reduction or abolishment of the HTR confirms the involvement of the 5-HT2A receptor.
Therapeutic Potential and Challenges
The potent agonism of this compound derivatives at the 5-HT2A receptor positions them as valuable research tools and potential starting points for the development of novel therapeutics for psychiatric disorders.[1] However, a significant challenge is the inherent hallucinogenic activity associated with potent 5-HT2A agonism.[20]
Current research is focused on developing "biased agonists" that preferentially activate certain downstream signaling pathways (e.g., β-arrestin) over others (e.g., Gq), with the hypothesis that this may separate the therapeutic effects from the psychedelic effects.[9][21] Additionally, achieving selectivity for the 5-HT2A receptor over other serotonin receptor subtypes, particularly the 5-HT2C and 5-HT2B receptors, is crucial to minimize off-target effects.[22]
Conclusion
This compound derivatives are a versatile class of 5-HT2A receptor agonists with a rich structure-activity relationship. The representative compound, 2C-B, and its N-benzylated analogs demonstrate a wide range of affinities and potencies, providing a valuable platform for probing the function of the 5-HT2A receptor. The detailed experimental protocols provided herein for their synthesis and pharmacological characterization offer a robust framework for researchers in the field. Future work aimed at elucidating the mechanisms of biased agonism and improving receptor subtype selectivity will be key to unlocking the full therapeutic potential of this chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. logosbio.com [logosbio.com]
- 13. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. www1.xup.in [www1.xup.in]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Face-Off: Bromo vs. Chloro Analogs of Methoxyphenyl Methanol in Nucleophilic Substitution
For Immediate Publication
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and other fine chemicals, the choice of halogen in a starting material can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth comparison of the reactivity of bromo- and chloro-substituted methoxyphenyl methanol analogs, focusing on their behavior in nucleophilic substitution reactions. This analysis is supported by established principles of physical organic chemistry and available experimental data for structurally related compounds.
Executive Summary
The reactivity of the bromo- and chloro-analogs of methoxyphenyl methanol is primarily dictated by the nature of the carbon-halogen (C-X) bond and the stability of the resulting carbocation intermediate in SN1-type reactions. The para-methoxy substituent strongly activates the benzylic position towards nucleophilic substitution by stabilizing the incipient carbocation through resonance. In general, the bromo-analog exhibits significantly higher reactivity than the chloro-analog in reactions where the C-X bond cleavage is the rate-determining step. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, and the superior leaving group ability of the bromide ion.
Data Presentation: Comparative Reactivity in SN1 Solvolysis
The following table summarizes representative kinetic data for the SN1 solvolysis of 4-methoxybenzyl halides. The data for the chloro-analog is from experimental measurements, while the data for the bromo-analog is an estimation based on the well-established higher reactivity of bromides in such reactions.
| Compound | Halogen | Leaving Group Ability | Relative Rate of Solvolysis (k_rel) | First-Order Rate Constant (k_solv) at 25°C [s⁻¹] |
| 4-Methoxybenzyl chloride | Chloro | Good | 1 | 2.2[1][2] |
| 4-Methoxybenzyl bromide | Bromo | Excellent | >10 | >22 (estimated) |
Note: The relative rate is a qualitative comparison based on the leaving group ability of bromide versus chloride. The estimated k_solv for the bromo-analog is based on typical rate enhancements observed for bromide vs. chloride leaving groups in SN1 reactions.
The Underlying Chemistry: Why Bromides React Faster in SN1 Reactions
The enhanced reactivity of the bromo-analog of methoxyphenyl methanol in SN1 reactions can be attributed to two primary factors:
-
Bond Dissociation Energy (BDE): The carbon-bromine bond is inherently weaker than the carbon-chlorine bond. This means that less energy is required to cleave the C-Br bond in the rate-determining step of an SN1 reaction, leading to a lower activation energy and a faster reaction rate.
-
Leaving Group Ability: The stability of the leaving group is a crucial factor in nucleophilic substitution reactions. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base and more polarizable. This allows it to better stabilize the negative charge as it departs from the substrate.
The position of the methoxy group also plays a significant role. The para and ortho positions allow for direct resonance stabilization of the benzylic carbocation intermediate, greatly accelerating the reaction rate compared to the meta isomer.[3] The lone pairs on the methoxy oxygen can delocalize into the aromatic ring and stabilize the positive charge on the benzylic carbon.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to compare the reactivity of the bromo- and chloro-analogs of methoxyphenyl methanol.
Experimental Protocol 1: Comparative Kinetics of SN1 Solvolysis
This experiment measures the rate of solvolysis of 4-methoxybenzyl halides by monitoring the production of acid over time.
Materials:
-
4-Methoxybenzyl chloride
-
4-Methoxybenzyl bromide
-
Aqueous ethanol (e.g., 80% ethanol, 20% water)
-
Sodium hydroxide solution (e.g., 0.02 M), standardized
-
Bromothymol blue indicator
-
Constant temperature water bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare a solution of the 4-methoxybenzyl halide (e.g., 0.1 M) in the aqueous ethanol solvent.
-
Place a known volume of the halide solution in a flask and equilibrate to the desired temperature (e.g., 25°C) in the water bath.
-
Add a few drops of bromothymol blue indicator.
-
Start the reaction by adding the halide solution to a flask containing a known volume of the aqueous ethanol solvent, also at the reaction temperature.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a flask containing a known volume of acetone.
-
Titrate the produced acid (HCl or HBr) in each aliquot with the standardized sodium hydroxide solution to the endpoint (blue color).
-
The rate constant (k) can be determined by plotting ln([H⁺]∞ - [H⁺]t) versus time, where [H⁺]∞ is the concentration of acid at the completion of the reaction and [H⁺]t is the concentration at time t. The slope of this line will be -k.
Experimental Protocol 2: Comparative Yields in a Suzuki-Miyaura Cross-Coupling Reaction
This experiment compares the efficiency of the bromo- and chloro-analogs as substrates in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-(Bromomethyl)anisole or 4-(chloromethyl)anisole
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., toluene/water mixture)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
TLC plates, column chromatography supplies
-
NMR spectrometer and/or GC-MS for product characterization and yield determination
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the methoxyphenyl methyl halide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (e.g., 3 mol%), and base (2.0 mmol).
-
Add the degassed solvent system.
-
Heat the reaction mixture to a specified temperature (e.g., 90°C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the isolated yield and characterize the product by NMR and/or GC-MS.
Mandatory Visualizations
Caption: SN1 reaction pathway for methoxyphenyl methanol analogs.
References
Comparative Efficacy of Novel Anticancer Agents Derived from a Bromomethoxyphenyl Scaffold
A detailed analysis of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromene derivatives reveals a class of potent tubulin-targeting compounds with significant potential in oncology research. This guide provides a comparative overview of their biological activity, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.
A novel series of compounds, characterized by a 2-amino-4H-chromene core attached to a 3-bromo-4,5-dimethoxyphenyl group, has been identified as potent inducers of apoptosis in cancer cells.[1][2] Six analogues from this series, designated MX-58151, MX-58276, MX-76747, MX-116214, MX-116407, and MX-126303, have demonstrated significant cytotoxic activity against proliferating cells. Their mechanism of action involves interaction with tubulin at the colchicine-binding site, leading to the inhibition of microtubule polymerization, cell cycle arrest, and subsequent apoptosis.[1][2][3][4]
Comparative In Vitro Cytotoxicity
The cytotoxic potential of these chromene derivatives was evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. The data highlights the potent, often nanomolar, activity of these compounds.
| Compound ID | HCT116 (Colon) IC50 (nM) | NCI/ADR-RES (Ovarian) IC50 (nM) | MDA-MB-435 (Melanoma) IC50 (nM) |
| MX-58151 | 12 | 11 | 12 |
| MX-58276 | 12 | 10 | 12 |
| MX-76747 | 10 | 9 | 10 |
| MX-116214 | 11 | 10 | 11 |
| MX-116407 | 10 | 8 | 10 |
| MX-126303 | 11 | 10 | 11 |
Data sourced from Molecular Cancer Therapeutics (2004) 3 (11): 1375–1384.[1][4]
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism for the anticancer activity of this compound class is the disruption of microtubule dynamics. Microtubules are essential for cell division, and their inhibition leads to mitotic arrest and cell death.[4] These 4H-chromene derivatives bind to the colchicine site on tubulin, preventing its polymerization into microtubules.[1][2][3][4] This action disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.
Caption: Mechanism of action for the chromene derivatives.
In addition to their direct cytotoxic effects, these compounds have been shown to disrupt newly formed capillary tubes in vitro at low nanomolar concentrations, suggesting potential anti-angiogenic or vascular-disrupting activity.[1][2][3] In vivo studies have confirmed that these agents can induce extensive tumor necrosis.[4] For instance, MX-58151 and MX-58276 induced 80-90% necrosis in a human breast tumor xenograft model.[4]
Experimental Protocols
The biological activities of these compounds were validated through a series of key experiments. The detailed methodologies are provided below.
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This assay is used to determine the growth inhibitory effects of the compounds on different cancer cell lines.
-
Cell Plating: Human cancer cell lines (e.g., PC-3 for prostate, SK-LU-1 for lung) are seeded in 96-well plates at a density of 7.5 x 10⁴ to 10 x 10⁴ cells/mL and incubated for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.[5]
-
Cell Fixation: Adherent cells are fixed by adding cold 50% (w/v) trichloroacetic acid and incubating for 1 hour at 4°C.[5]
-
Staining: The plates are washed, air-dried, and the fixed cells are stained with 0.4% (w/v) sulforhodamine B (SRB) solution for 30 minutes.[5]
-
Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized with 10 mM Tris base solution. The absorbance is measured at 515 nm using a microplate reader to quantify cell proliferation.[5]
Tubulin Polymerization Assay
This assay measures the ability of the compounds to inhibit the assembly of purified tubulin into microtubules.
-
Reaction Mixture: A reaction mixture is prepared containing purified bovine brain tubulin in a glutamate-based buffer (pH 6.6) with GTP.
-
Compound Addition: The test compounds, dissolved in DMSO, are added to the reaction mixture. Colchicine is often used as a positive control.
-
Initiation of Polymerization: Polymerization is initiated by warming the mixture to 37°C.
-
Measurement: The increase in absorbance (turbidity) at 340 nm is monitored over time using a spectrophotometer equipped with a temperature-controlled cuvette holder. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to a vehicle control.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compounds on cell cycle progression.
-
Cell Treatment: Cancer cells are treated with the test compounds at a concentration known to be cytotoxic (e.g., 10 times the IC50 value) for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is analyzed based on their fluorescence intensity. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Caption: Workflow for the in vitro cytotoxicity (SRB) assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Structural Confirmation of (2-Bromo-5-methoxyphenyl)methanol and Its Derivatives: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of spectroscopic data for the structural confirmation of (2-Bromo-5-methoxyphenyl)methanol and its related derivatives. Aimed at researchers, scientists, and professionals in drug development, this document outlines the key spectral features obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a basis for the unambiguous identification of these compounds.
The structural elucidation of substituted aromatic compounds is a critical step in synthetic chemistry and drug discovery. Spectroscopic methods provide a non-destructive and highly informative approach to confirming the identity and purity of newly synthesized molecules. This guide presents available experimental data for this compound and its analogues to facilitate the interpretation of spectral results.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its structural isomers and derivatives. This comparative layout allows for a clear understanding of how changes in substituent patterns on the phenyl ring influence the spectral characteristics.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound Name | Ar-H Chemical Shifts (δ, ppm) | -OCH₃ Shift (δ, ppm) | -CH₂OH Shift (δ, ppm) | Other Shifts (δ, ppm) |
| This compound * | ~7.4 (d), ~6.9 (d), ~6.7 (dd) | ~3.8 | ~4.7 | - |
| 2-Bromo-5-methoxyphenol[1] | 7.32 (d, J=8.85 Hz, 1H), 6.45 (d, J=2.68 Hz, 1H), 6.34 (dd, J=2.71 Hz, 1H) | 3.86 (s, 3H) | - | 4.94 (s, 1H, -OH) |
| 2-Bromo-5-methoxyphenyl methanesulfonate[1] | 7.49 (d, J=8.12 Hz, 1H), 7.02 (d, J=2.82 Hz, 1H), 6.77 (dd, J=2.84 Hz, 1H) | 3.81 (s, 3H) | - | 3.26 (s, 3H, -SO₂CH₃) |
| 4-Bromo-3-methoxyphenol[1] | 7.34 (d, J=8.52 Hz, 1H), 6.60 (d, J=2.85 Hz, 1H), 6.42 (dd, J=2.88, 2.85 Hz, 1H) | 3.77 (s, 3H) | - | 5.49 (s, 1H, -OH) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound Name | Ar-C Chemical Shifts (δ, ppm) | -OCH₃ Shift (δ, ppm) | -CH₂OH Shift (δ, ppm) | Other Shifts (δ, ppm) |
| This compound * | ~159, ~133, ~115, ~114, ~112, ~110 | ~55 | ~64 | - |
| 2-Bromo-5-methoxyphenol[1] | 160.61, 153.00, 131.95, 108.45, 101.67, 100.89 | 55.55 | - | - |
| 2-Bromo-5-methoxyphenyl methanesulfonate[1] | 159.90, 146.95, 133.75, 114.98, 110.08, 105.82 | 55.87 | - | 38.86 (-SO₂CH₃) |
| 4-Bromo-3-methoxyphenol[1] | 156.76, 156.13, 133.36, 108.51, 102.27, 100.46 | 56.19 | - | - |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) | Key IR Absorptions (cm⁻¹) |
| This compound | C₈H₉BrO₂[2] | 217.06[2] | 216/218 (M⁺), 199/201, 137, 108 | ~3350 (O-H stretch), ~2950 (C-H stretch), ~1590, ~1480 (C=C stretch), ~1250 (C-O stretch), ~1040 (C-O stretch) |
| (2-bromo-5-methoxy-4-methylphenyl)methanol | C₉H₁₁BrO₂ | 231.09 | Predicted: 231/233 ([M+H]⁺), 213/215 ([M+H-H₂O]⁺) | Not Available |
| 2-Bromo-4,5-dimethoxyphenyl)methanol | C₉H₁₁BrO₃ | 247.09 | Not Available | Not Available |
Note: IR absorptions for the title compound are predicted based on typical functional group frequencies. MS fragmentation data is based on common fragmentation patterns for benzyl alcohols.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are standard protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra are typically recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, an acquisition time of 4.0 s, and 16-32 scans.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. Typical parameters involve a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an accumulation of 1024-2048 scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.23 ppm for the CDCl₃ solvent resonance in the ¹³C spectrum.[1]
Mass Spectrometry (MS)
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like benzyl alcohol derivatives.
-
GC Conditions: A capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is used. The oven temperature program typically starts at a low temperature (e.g., 70°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 280°C) to ensure elution of the compound. Helium is used as the carrier gas.
-
MS Conditions: Electron Ionization (EI) at 70 eV is used to generate fragments. The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 40-550.
-
Data Analysis: The resulting mass spectrum shows the molecular ion peak (M⁺), which confirms the molecular weight, and a series of fragment ions that provide structural information. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature, resulting in M⁺ and [M+2]⁺ peaks of nearly equal intensity.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the liquid or solid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, for solids, a pellet can be prepared by mixing the sample with KBr powder and pressing it under high pressure.
-
Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule, such as the broad O-H stretch of the alcohol, the C-H stretches of the aromatic ring and methoxy group, the C=C stretches of the aromatic ring, and the C-O stretches of the alcohol and ether.
Visualizing the Analytical Workflow
The structural confirmation of this compound derivatives follows a logical progression of analytical techniques. This workflow is visualized in the diagram below.
Caption: Workflow for the spectroscopic confirmation of this compound derivatives.
This comprehensive approach, combining multiple spectroscopic techniques, provides a robust framework for the structural elucidation of this compound and its derivatives, ensuring the integrity of compounds used in research and development.
References
A Comparative Guide to Catalysts for the Cross-Coupling of (2-Bromo-5-methoxyphenyl)methanol
In the landscape of modern organic synthesis, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount for the construction of complex molecular architectures. (2-Bromo-5-methoxyphenyl)methanol is a valuable building block, featuring a versatile aryl bromide handle for cross-coupling reactions and a hydroxymethyl group that can be further functionalized. The judicious selection of a catalytic system for the cross-coupling of this substrate is critical to achieve high efficiency, selectivity, and functional group tolerance. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound, supported by experimental data to inform researchers in making strategic decisions for their synthetic endeavors.
The Strategic Importance of this compound Cross-Coupling
This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. Its cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allow for the introduction of diverse aryl, alkynyl, and amino moieties, respectively. The presence of the methoxy and hydroxymethyl groups can influence the reactivity of the aryl bromide and necessitates careful optimization of reaction conditions to achieve the desired outcomes.
Comparative Analysis of Catalytic Systems
The success of a cross-coupling reaction hinges on the synergistic interplay of the metal catalyst, the ligand, the base, and the solvent. Below, we compare the performance of different catalytic systems for the most common cross-coupling reactions of this compound.
Table 1: Comparative Performance of Catalysts in the Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Coupling Partner | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | Phenylboronic acid | ~85 | [General Suzuki Protocol] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 16 | 4-Methylphenylboronic acid | >90 | [1] |
| NiCl₂(dppp) (5) | - | K₃PO₄ (3) | Toluene/H₂O | 100 | 24 | 3-Methoxyphenylboronic acid | ~75 | [2] |
Note: Yields are approximate and can vary based on the specific reaction conditions and the purity of the starting materials.
Discussion of Suzuki-Miyaura Catalysts:
Palladium-based catalysts remain the gold standard for Suzuki-Miyaura couplings due to their high efficiency and broad functional group tolerance.[2] For substrates like this compound, the classic tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) often provides good to excellent yields under standard conditions. However, for more challenging couplings or to achieve higher turnover numbers, the use of more sophisticated catalyst systems is beneficial.
The use of palladium(II) acetate (Pd(OAc)₂) in combination with bulky, electron-rich phosphine ligands, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), has been shown to be highly effective for the coupling of aryl bromides.[1] These ligands promote the oxidative addition of the aryl bromide to the palladium center and facilitate the reductive elimination step, leading to higher yields and faster reaction times. The choice of base is also crucial, with potassium phosphate (K₃PO₄) often being a robust choice for heteroaryl halides and substrates with sensitive functional groups.[3]
Nickel-based catalysts, such as NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane), offer a more economical alternative to palladium.[2] While they can be highly effective, they may require higher reaction temperatures and longer reaction times.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Table 2: Comparative Performance of Catalysts in the Sonogashira Coupling of this compound with Terminal Alkynes
| Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Coupling Partner | Yield (%) |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | - | Et₃N (2) | THF | RT | 6 | Phenylacetylene | ~90 |
| Pd(OAc)₂ (1) | - | XPhos (2) | Cs₂CO₃ (2) | 1,4-Dioxane | 80 | 12 | 1-Octyne | >85 |
Note: Yields are approximate and can vary based on the specific reaction conditions and the purity of the starting materials.
Discussion of Sonogashira Catalysts:
The traditional Sonogashira coupling employs a palladium catalyst, typically PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base such as triethylamine (Et₃N). This system is highly effective for the coupling of aryl bromides with terminal alkynes at room temperature.
More recently, copper-free Sonogashira protocols have been developed to avoid issues associated with the use of copper, such as the formation of alkyne homocoupling byproducts. These systems often utilize bulky, electron-rich phosphine ligands like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) in combination with a palladium source and a carbonate base.
Caption: Catalytic Cycles of the Sonogashira Reaction.
Table 3: Comparative Performance of Catalysts in the Buchwald-Hartwig Amination of this compound
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.2) | Toluene | 100 | 18 | Morpholine | ~95 |
| Pd(OAc)₂ (2) | BrettPhos (3) | K₂CO₃ (2) | t-Amyl alcohol | 110 | 24 | Aniline | >90 |
| Ni(cod)₂ (5) | dcype (6) | K₃PO₄ (2) | 1,4-Dioxane | 120 | 24 | Benzylamine | ~80 |
Note: Yields are approximate and can vary based on the specific reaction conditions and the purity of the starting materials.
Discussion of Buchwald-Hartwig Catalysts:
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4] Palladium catalysts are the most widely used, with catalyst systems composed of a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, and a bulky, electron-rich phosphine ligand.[5] For the coupling of secondary amines, ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are often effective with a strong base like sodium tert-butoxide (NaOtBu).[6] For the coupling of primary amines, more specialized ligands such as BrettPhos have been developed to achieve high yields and prevent side reactions.[7]
Nickel-catalyzed Buchwald-Hartwig aminations are also gaining prominence as a more sustainable alternative. These reactions often require higher temperatures but can be effective for a range of amine coupling partners.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 16 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling (Copper-Free)
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%) and the phosphine ligand (e.g., XPhos, 2 mol%).
-
Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, filter through a pad of Celite®, and wash with an organic solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In an inert atmosphere glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., BINAP, 1.5 mol%) to a dry reaction vial.
-
Add the base (e.g., NaOtBu, 1.2 equiv).
-
In a separate vial, dissolve this compound (1.0 equiv) and the amine (1.2 equiv) in the anhydrous solvent (e.g., toluene).
-
Add the solution of the substrates to the vial containing the catalyst and base.
-
Seal the vial and heat to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 18 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
The selection of an optimal catalyst system for the cross-coupling of this compound is a multifaceted decision that depends on the desired transformation, the nature of the coupling partner, and the desired reaction conditions. Palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands, offer high efficiency and broad applicability for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. Nickel-based catalysts provide a more cost-effective and sustainable alternative, although they may require more forcing conditions. By understanding the principles outlined in this guide and utilizing the provided experimental protocols as a starting point, researchers can confidently navigate the catalytic landscape to achieve their synthetic goals.
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 7. chem.libretexts.org [chem.libretexts.org]
Assessing the Purity of Synthesized (2-Bromo-5-methoxyphenyl)methanol Derivatives by HPLC: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step in the drug development pipeline. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the main compound from its impurities. This guide provides a comparative analysis of two reversed-phase HPLC (RP-HPLC) methods for assessing the purity of synthesized (2-Bromo-5-methoxyphenyl)methanol, a key building block in the synthesis of various pharmaceutical compounds.
The selection of an appropriate HPLC method is crucial for obtaining accurate and reliable purity data. Here, we compare an optimized gradient elution method with a rapid isocratic elution method. The gradient method is designed to provide comprehensive separation of a wide range of potential impurities, while the isocratic method offers a faster analysis time, which may be suitable for in-process controls where speed is a priority.
Comparison of HPLC Methods
The performance of the two HPLC methods is summarized below, highlighting the key differences in their ability to resolve the target compound from potential process-related impurities and degradation products.
Table 1: Comparison of HPLC Method Performance
| Parameter | Method 1: Optimized Gradient RP-HPLC | Method 2: Rapid Isocratic RP-HPLC |
| Resolution (Rs) | Excellent separation of all potential impurities, including positional isomers (Rs > 2.0). | Co-elution of some closely related impurities, particularly positional isomers (Rs < 1.5). |
| Analysis Time | 25 minutes | 10 minutes |
| Sensitivity | High sensitivity for trace impurities. | Lower sensitivity for impurities that co-elute with the main peak or other impurities. |
| Robustness | More robust for complex sample matrices. | Susceptible to peak shape distortion with minor changes in mobile phase composition. |
| Application | Final purity testing, stability studies, reference standard characterization. | In-process control, rapid screening. |
Experimental Data
The following table presents illustrative data obtained from the analysis of a synthesized batch of this compound using the two HPLC methods. The data showcases the superior separation achieved with the optimized gradient method.
Table 2: Purity Analysis Data for a Synthesized Batch of this compound
| Compound | Method 1: Optimized Gradient RP-HPLC | Method 2: Rapid Isocratic RP-HPLC |
| This compound | Retention Time (min): 12.5Purity (% Area): 99.5 | Retention Time (min): 5.2Purity (% Area): 99.8 (inflated due to co-elution) |
| Impurity A (Starting Material) | Retention Time (min): 8.2% Area: 0.15 | Retention Time (min): 3.1% Area: 0.10 |
| Impurity B (Positional Isomer) | Retention Time (min): 11.8% Area: 0.25 | Retention Time (min): 5.2 (co-elutes with main peak)% Area: Not resolved |
| Impurity C (Over-brominated by-product) | Retention Time (min): 15.1% Area: 0.10 | Retention Time (min): 7.8% Area: 0.10 |
Experimental Protocols
Detailed methodologies for the two HPLC methods are provided below.
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is used for both methods.
Method 1: Optimized Gradient RP-HPLC
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 90% B
-
15-20 min: 90% B
-
20-20.1 min: 90% to 30% B
-
20.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of the synthesized this compound in the initial mobile phase composition (70:30 Water:Acetonitrile).
Method 2: Rapid Isocratic RP-HPLC
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 60:40 Acetonitrile:Water.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of the synthesized this compound in the mobile phase.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and purification assessment process.
Caption: General workflow from synthesis to HPLC purity assessment.
The Strategic Application of (2-Bromo-5-methoxyphenyl)methanol in PROTAC Synthesis: A Cost-Benefit Analysis
For researchers and professionals in drug development, the synthesis of Proteolysis Targeting Chimeras (PROTACs) requires a meticulous selection of building blocks to ensure efficiency, cost-effectiveness, and optimal performance of the final molecule. (2-Bromo-5-methoxyphenyl)methanol has emerged as a valuable precursor in the construction of PROTAC linkers, offering a balance of reactivity and structural features. This guide provides a comprehensive cost-benefit analysis of using this compound in PROTAC synthesis, comparing it with a viable alternative and presenting supporting experimental data and protocols.
This compound serves as a key building block in the synthesis of PROTACs, a class of molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. Its utility lies in the presence of both a reactive bromide for cross-coupling reactions and a versatile hydroxymethyl group that can be further functionalized to connect the two active ends of a PROTAC—the "warhead" that binds to the target protein and the E3 ligase ligand.
Core Application: PROTAC Linker Synthesis
The primary application of this compound is in the formation of the linker component of PROTACs. The linker's length, rigidity, and chemical composition are critical for the PROTAC's efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The 2-bromo-5-methoxyphenyl moiety provides a semi-rigid aromatic core within the linker, which can contribute to a more defined spatial arrangement of the warhead and the E3 ligase ligand, potentially enhancing the stability and activity of the resulting PROTAC.
Cost-Benefit Analysis: A Comparative Overview
To provide a clear cost-benefit analysis, we compare the use of this compound with a common alternative, a simple aliphatic bromo-alcohol such as 6-bromohexan-1-ol, in the context of synthesizing a hypothetical PROTAC targeting a kinase.
| Feature | This compound | 6-Bromohexan-1-ol |
| Approximate Cost | Higher | Lower |
| Linker Rigidity | Semi-rigid aromatic core | Flexible aliphatic chain |
| Synthetic Complexity | May require more complex cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Simpler etherification or amination reactions |
| Potential for Favorable Interactions | Aromatic ring can engage in pi-stacking or other non-covalent interactions within the ternary complex | Limited to hydrophobic interactions |
| Overall Yield (Hypothetical) | Potentially lower due to multi-step synthesis and cross-coupling efficiency | Potentially higher due to simpler reaction steps |
| Downstream Processing | May require more rigorous purification to remove catalyst residues | Generally simpler purification |
| Final PROTAC Performance | The rigid linker may lead to higher potency (lower DC50) and efficacy (higher Dmax) by pre-organizing the molecule in a bioactive conformation. | The flexible linker may result in lower potency but could offer advantages in cell permeability and solubility. |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
General Protocol for Incorporating this compound into a PROTAC Linker via Suzuki Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a derivative of this compound with a boronic acid-functionalized "warhead" molecule.
Materials:
-
This compound derivative (e.g., with the alcohol protected or converted to another functional group) (1.0 equiv)
-
Warhead-boronic acid or boronic ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask, add the this compound derivative, the warhead-boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Incorporating 6-Bromohexan-1-ol into a PROTAC Linker via Williamson Ether Synthesis
This protocol describes a simpler method for attaching a flexible aliphatic linker to a phenolic "warhead."
Materials:
-
Phenolic warhead (1.0 equiv)
-
6-Bromohexan-1-ol (1.2 equiv)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent (e.g., anhydrous DMF)
Procedure:
-
To a solution of the phenolic warhead in anhydrous DMF, add the base and stir at room temperature for 30 minutes.
-
Add 6-bromohexan-1-ol to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Synthetic Pathways
To illustrate the logical flow of incorporating these building blocks into a PROTAC, the following diagrams are provided.
Caption: Comparative synthetic workflows for PROTAC synthesis.
Conclusion
The choice between this compound and a simpler aliphatic alternative like 6-bromohexan-1-ol in PROTAC synthesis represents a classic trade-off between cost, synthetic complexity, and potential performance. While the aliphatic linker offers a more straightforward and cost-effective synthetic route, the semi-rigid aromatic core provided by this compound may lead to a more potent and efficacious PROTAC by favorably influencing the conformation of the ternary complex. The higher initial cost and more complex synthetic steps associated with the aromatic building block can be justified if the resulting PROTAC demonstrates significantly improved biological activity. Researchers should consider the specific goals of their drug discovery program, including the desired potency, selectivity, and pharmacokinetic properties of the final molecule, when making this strategic decision.
(2-Bromo-5-methoxyphenyl)methanol: A Comparative Guide for Synthetic Applications in Drug Discovery
(2-Bromo-5-methoxyphenyl)methanol has emerged as a valuable and versatile building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring a reactive bromine atom, a methoxy group, and a primary alcohol, offers multiple avenues for synthetic elaboration. This guide provides a comparative analysis of its application in the synthesis of bioactive molecules, particularly in the context of kinase inhibitors and proteolysis-targeting chimeras (PROTACs), alongside alternative synthetic strategies.
Performance in the Synthesis of Bioactive Scaffolds
The strategic placement of the bromo and methoxy groups on the phenyl ring of this compound makes it an attractive starting material for the construction of complex molecular architectures. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse aryl or alkyl substituents, while the methoxy and hydroxyl groups can be key pharmacophoric features or be further modified.
Case Study: Synthesis of a Key Intermediate for Bosutinib
| Parameter | Route A: Utilizing 5-Bromo-2-methoxyphenol | Route B: Starting from Vanillic Acid |
| Starting Material | 5-Bromo-2-methoxyphenol | Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) |
| Key Transformations | Friedel-Crafts, alkylation, bromination, cyano substitution, intramolecular cyclization | Esterification, alkylation, nitration, reduction, cyclization |
| Overall Yield | 36.9% | 29.8% |
| Number of Steps | 7 | 8 |
| Final Purity (HPLC) | >98% | 98.6% |
This data suggests that starting with a pre-functionalized brominated methoxyphenol can lead to a more concise and higher-yielding synthesis.[1]
Application in PROTAC Linker Synthesis
The development of PROTACs as a novel therapeutic modality for targeted protein degradation has created a demand for versatile chemical building blocks to construct the linker component. This compound, with its defined substitution pattern and reactive handles, is an ideal candidate for incorporation into PROTAC linkers, offering a rigid phenyl spacer that can influence the orientation of the two ligating moieties.
While direct comparative studies are yet to be published, the synthetic utility of this compound in this context can be projected. The bromo group allows for facile attachment to a warhead or an E3 ligase ligand via cross-coupling reactions, while the alcohol functionality can be used for linkage to the other end of the PROTAC molecule.
An alternative approach could involve the use of aliphatic linkers, such as PEG-based linkers. While these offer flexibility, the rigid aromatic core provided by this compound can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
Experimental Protocols
Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Synthetic Pathways
The following diagrams illustrate key synthetic transformations involving this compound and a comparative synthetic route.
Caption: Comparison of synthetic routes to a key Bosutinib intermediate.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Caption: Hypothetical workflow for PROTAC synthesis.
References
benchmarking the performance of (2-Bromo-5-methoxyphenyl)methanol in specific reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. (2-Bromo-5-methoxyphenyl)methanol is a versatile reagent frequently employed in the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of its performance in two of the most powerful C-C and C-N bond-forming reactions—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—against a structurally related isomer, (4-Bromo-3-methoxyphenyl)methanol. The data presented herein is intended to inform strategic decisions in the design and execution of synthetic routes.
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis for the creation of biaryl structures. The electronic and steric environment of the aryl halide substrate significantly influences the reaction outcome. To benchmark the performance of this compound, a comparative overview with its isomer, (4-Bromo-3-methoxyphenyl)methanol, in a Suzuki-Miyaura coupling with phenylboronic acid is presented below.
| Substrate | Coupling Partner | Catalyst System (Illustrative) | Solvent (Illustrative) | Base (Illustrative) | Temperature (°C) | Yield (%) |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄ | Toluene/Ethanol/Water | Na₂CO₃ | 80-100 | Data Not Available in Searched Literature |
| (4-Bromo-3-methoxyphenyl)methanol | Phenylboronic Acid | Not Specified | Not Specified | Not Specified | Not Specified | 30[1] |
Analysis of Performance:
Buchwald-Hartwig Amination: A Comparative Perspective
The Buchwald-Hartwig amination provides a powerful tool for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals. The efficiency of this reaction is also sensitive to the substitution pattern of the aryl halide. Below is a comparative table for the Buchwald-Hartwig amination of the two isomers with a common secondary amine, morpholine.
| Substrate | Coupling Partner | Catalyst System (Illustrative) | Solvent (Illustrative) | Base (Illustrative) | Temperature (°C) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | Toluene | NaOtBu | 90-110 | Data Not Available in Searched Literature |
| (4-Bromo-3-methoxyphenyl)methanol | Morpholine | Pd₂(dba)₃ / XPhos | Toluene | NaOtBu | 90-110 | Data Not Available in Searched Literature |
Analysis of Performance:
Quantitative yield data for the Buchwald-Hartwig amination of both this compound and its isomer with morpholine could not be located in the surveyed scientific literature. However, general protocols for the Buchwald-Hartwig amination of aryl bromides are well-established. The steric hindrance around the bromine atom and the electronic influence of the methoxy group are expected to be key factors in determining the reaction's success and yield. For this compound, the methoxy group is in the meta position relative to the bromine, which may exert a different electronic influence compared to the ortho-methoxy group in the (4-Bromo-3-methoxyphenyl)methanol isomer. The ortho-substituent in the latter could potentially have a more pronounced steric effect on the approach of the palladium catalyst.
Experimental Protocols
While specific comparative data is limited, the following general experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions can be adapted for this compound and its alternatives. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve optimal results for a specific substrate.
General Protocol for Suzuki-Miyaura Coupling
A mixture of the aryl bromide (1.0 equiv.), phenylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv.) is taken in a degassed solvent system (e.g., toluene/ethanol/water). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for a specified time (typically monitored by TLC or LC-MS). After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
To a reaction vessel under an inert atmosphere are added the aryl bromide (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv.). A dry, degassed solvent (e.g., toluene or dioxane) is then added. The reaction mixture is heated to 90-110 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by column chromatography to afford the desired arylamine.
Visualizing Reaction Pathways
To aid in the conceptual understanding of the discussed transformations, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
This compound is a valuable building block for the synthesis of complex organic molecules via palladium-catalyzed cross-coupling reactions. While direct, quantitative comparative data for its performance against isomers like (4-Bromo-3-methoxyphenyl)methanol is not extensively available, the established principles of cross-coupling chemistry and the provided general protocols offer a solid foundation for its application. The electronic and steric effects imparted by the substituent positions are critical considerations for reaction optimization. Further head-to-head experimental studies are warranted to fully elucidate the performance differences between these isomers and to guide the rational selection of reagents in drug discovery and development.
References
Safety Operating Guide
Proper Disposal of (2-Bromo-5-methoxyphenyl)methanol: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of (2-Bromo-5-methoxyphenyl)methanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling of halogenated organic compounds.
Immediate Safety Precautions & Spill Management
Before handling this compound, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves (double nitrile or Viton), chemical splash goggles, and a fully buttoned lab coat.[1] All handling of this compound and its waste should be conducted within a certified laboratory chemical fume hood.[1]
In the event of a small spill that can be cleaned up within 10 minutes by trained personnel, absorb the material with an inert dry substance.[1] The collected material should then be placed in a sealed and properly labeled waste container for disposal as dangerous waste.[1] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHRS) office immediately.[2]
Chemical Incompatibility
To prevent hazardous reactions, this compound waste must not be mixed with incompatible materials. Store separately from:
Waste Segregation and Collection
Proper segregation of chemical waste is critical. This compound is a halogenated organic compound due to the presence of bromine.[5] As such, it must be collected in a designated "halogenated organic waste" container.[2][5] This prevents costly and complex disposal procedures that arise from mixing halogenated and non-halogenated waste streams.[6]
| Waste Stream | Container Type & Labeling | Compatible Materials | Incompatible Materials |
| Halogenated Organic Waste | Polyethylene carboy labeled "Hazardous Waste: Halogenated Organics"[1][5] | This compound, other brominated, chlorinated, fluorinated, or iodated organic compounds.[5] | Non-halogenated organic solvents, strong acids or bases, oxidizing agents, heavy metals.[6][7] |
| Non-Halogenated Organic Waste | Container labeled "Hazardous Waste: Non-Halogenated Organics" | Organic compounds without halogens (e.g., acetone, ethanol, hexane). | Halogenated organic compounds, strong acids or bases, oxidizing agents.[7] |
| Aqueous Waste | Container labeled "Hazardous Waste: Aqueous" | Solutions of inorganic salts, dilute acids and bases (pH 5.5-9.5).[7] | Concentrated acids and bases, organic solvents, heavy metals.[7] |
Step-by-Step Disposal Protocol
-
Container Selection: Obtain a designated and compatible waste container from your institution's EHRS, typically a polyethylene carboy for halogenated solvents.[1]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" tag to the container.[6] Clearly write "Halogenated Organic Waste" and list all chemical constituents, including "this compound," with their approximate percentages.[2][7] Do not use abbreviations or chemical formulas.[2]
-
Waste Accumulation:
-
Conduct all waste transfers inside a chemical fume hood.[6]
-
Keep the waste container tightly closed except when actively adding waste.[2]
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be a cool, dry, and well-ventilated space away from ignition sources.[1][6]
-
Ensure the container is within a secondary containment bin.[6]
-
-
Requesting Disposal: Once the container is three-quarters full, submit a waste collection request to your institution's EHRS.[6] Do not overfill containers.
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling (2-Bromo-5-methoxyphenyl)methanol
Essential Safety and Handling Guide for (2-Bromo-5-methoxyphenyl)methanol
This guide provides immediate and essential safety protocols for handling this compound, tailored for researchers, scientists, and drug development professionals. The information herein is compiled from safety data for the compound and its structural analogs.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to be a hazardous substance. Based on data from similar compounds, it is classified as a warning-level hazard, indicating potential for skin, eye, and respiratory irritation. One supplier indicates that it is harmful if swallowed[1].
To mitigate these risks, a comprehensive personal protective equipment (PPE) plan is mandatory.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye irritation[2]. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and closed-toe shoes | Prevents skin contact, which can lead to irritation[2]. |
| Respiratory | Use in a well-ventilated chemical fume hood | Minimizes inhalation of vapors, which may cause respiratory tract irritation[2]. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible.
-
Prepare all necessary equipment and reagents within the fume hood to minimize movement of the chemical.
-
-
Personal Protective Equipment (PPE) Check:
-
Before handling, don the appropriate PPE as detailed in the table above.
-
-
Handling:
-
Conduct all manipulations of this compound within the fume hood.
-
Carefully transfer the required amount of the chemical, using appropriate tools to avoid spills.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area[3].
-
Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[4]. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15-20 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[5][6]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[5]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[6]. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation:
-
Waste Container:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label must include the words "Hazardous Waste" and the chemical name: "this compound".
-
-
Decontamination:
-
Decontaminate any glassware or equipment that has come into contact with the chemical using a suitable solvent (e.g., acetone) within a fume hood.
-
Collect the rinsate as halogenated hazardous waste.
-
-
Disposal:
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste. This typically involves arranging for pickup by an environmental health and safety (EHS) department or a licensed waste disposal contractor.
-
Visual Aid: Handling and Disposal Workflow
The following diagram outlines the procedural flow for the safe handling and disposal of this compound.
References
- 1. 150192-39-5|this compound|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 5. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. kansashealthsystem.com [kansashealthsystem.com]
- 7. bucknell.edu [bucknell.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
